5-(Trifluoromethyl)pyridine-2-carbonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCJULUXJSJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364197 | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95727-86-9 | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95727-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Strategic Building Block in Modern Chemistry
An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonitrile
This compound, identified by CAS Number 95727-86-9 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, which features a pyridine ring substituted with a trifluoromethyl (-CF3) group at the 5-position and a nitrile (-CN) group at the 2-position, makes it a versatile intermediate in organic synthesis.[1][2]
The strategic placement of these two functional groups imparts a unique reactivity profile. The trifluoromethyl group, a powerful electron-withdrawing moiety, enhances the electrophilic character of the pyridine ring and can significantly improve the metabolic stability, bioavailability, and binding affinity of derivative molecules.[1][2] Concurrently, the nitrile group serves as a versatile chemical handle, readily participating in transformations such as hydrolysis, reduction, or nucleophilic additions to construct more complex molecular architectures.[1] This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this pivotal chemical intermediate, offering field-proven insights for researchers and development professionals.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its application in controlled synthetic processes. The compound is an off-white solid with a high degree of purity, typically ≥98.0%, making it suitable for sensitive multi-step syntheses where impurity profiles are critical.[1]
| Property | Value | Source |
| CAS Number | 95727-86-9 | [1] |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Molecular Weight | 172.107 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point | 94.3 ± 27.3 °C | [1] |
| Purity (Assay) | ≥98.0% | [1] |
| Synonyms | 5-(Trifluoromethyl)picolinonitrile, 2-Cyano-5-(trifluoromethyl)pyridine | [1] |
Synthesis Strategies: Building the Core Scaffold
The synthesis of trifluoromethylpyridines (TFMPs) is a subject of considerable industrial importance. The methodologies employed are chosen to optimize yield, purity, and cost-effectiveness. While multiple routes to the this compound core exist, they generally derive from established principles of heterocyclic chemistry.
Causality in Synthetic Route Selection
The two most prevalent strategies for constructing TFMP derivatives are:
-
Halogen Exchange on a Precursor: This classic approach often involves the vapor-phase fluorination of a trichloromethylpyridine intermediate.[3][4] This method is robust and scalable, making it a mainstay for industrial production of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).[3][4]
-
Cyclocondensation Reactions: Building the pyridine ring from a trifluoromethyl-containing acyclic precursor offers a powerful alternative.[3] This strategy allows for precise control over substituent placement and is highly valuable for accessing diverse substitution patterns.
For the specific synthesis of a cyanated derivative like this compound, a common and logical final step involves the cyanation of a corresponding halo-pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine. This transformation is typically achieved using a cyanide source like copper(I) cyanide in a high-boiling polar aprotic solvent.
Illustrative Experimental Protocol: Cyanation of a Halo-Pyridine Precursor
The following protocol is a representative example adapted from the synthesis of a structurally related compound, 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile, and illustrates the key steps in a cyanation reaction.[5]
Objective: To replace a halogen at the 2-position of the 5-(trifluoromethyl)pyridine ring with a nitrile group.
Step-by-Step Methodology:
-
Reaction Setup: A solution of the starting material, 2-chloro-5-(trifluoromethyl)pyridine, is prepared in a suitable high-boiling solvent such as N-methyl-2-pyrrolidinone (NMP).[5] The choice of NMP is critical as it effectively solubilizes the reactants and can withstand the high temperatures required for the reaction.
-
Addition of Cyanide Source: Copper(I) cyanide is added to the solution.[5] CuCN is often preferred over alkali metal cyanides for aromatic substitutions due to its lower basicity and the catalytic role of the copper ion.
-
Thermal Conditions: The reaction mixture is heated to a high temperature (e.g., 175 °C) for a short duration (e.g., 15-30 minutes).[5] The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Work-up and Quenching: Upon completion, the reaction is cooled to room temperature and quenched by adding it to ice water.[5] This step precipitates the product and helps to manage any residual reactive species.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
Chromatography: The crude residue is purified by silica gel chromatography to yield the final product, this compound.[5]
Caption: Generalized workflow for the synthesis of the target compound.
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dictated by its two primary functional groups, which act in concert to define its utility as a synthetic intermediate.
-
The Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAAr). This makes positions ortho and para to the -CF3 group susceptible to attack by nucleophiles, a feature that is foundational to its role in building complex molecules.[1][2]
-
The Nitrile Group: The -CN group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents. This flexibility allows for a wide array of subsequent chemical transformations.[2]
Caption: Key reaction sites and pathways for the core molecule.
Applications in Drug Development and Agrochemicals
The unique electronic and steric properties conferred by the trifluoromethyl group make this scaffold highly valuable in the design of bioactive molecules.[2]
Pharmaceutical Sector
In medicinal chemistry, the incorporation of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can aid in cell membrane permeability.[1][2] this compound serves as a key precursor for active pharmaceutical ingredients (APIs) where these properties are desired.[1] For instance, related compounds like 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile are used in the synthesis of deuterated apalutamides, highlighting the role of this chemical family in developing modern therapeutics.[6]
Agrochemical Sector
This compound is a critical intermediate in the synthesis of next-generation herbicides and insecticides.[2] The trifluoromethylpyridine motif is found in numerous commercial crop protection agents.[3][4] The presence of the -CF3 group often leads to enhanced efficacy against target weeds or pests, allowing for lower application rates and potentially improved environmental profiles.[2]
| Sector | Application Area | Rationale for Use | Cited Sources |
| Pharmaceuticals | API Synthesis Intermediate | Precursor for complex molecules; -CF3 group enhances metabolic stability and bioavailability. | [1],[2],[6] |
| Agrochemicals | Herbicide & Insecticide Synthesis | Building block for active ingredients; -CF3 group improves efficacy and potency. | [1],[2],[3] |
| Material Science | Fluorinated Polymers & Coatings | Used in creating materials that require high durability and chemical resistance. | [1] |
Analytical Characterization
To ensure quality and confirm structural integrity, a suite of analytical techniques is employed. For a compound like this compound, the following methods are standard for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure, verify the positions of substituents, and identify impurities.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.[7]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of key functional groups, notably the sharp absorption of the nitrile group (~2230 cm⁻¹).[7]
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula.[7]
Safety and Handling
As with any active chemical reagent, proper handling is paramount. Based on data for structurally similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, appropriate safety precautions must be taken.[8][9]
-
GHS Hazard Statements: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[10]
-
Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a suitable container for disposal. Avoid allowing the material to enter drains or waterways.[9]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular engineers in the life sciences. Its well-defined physicochemical properties, versatile reactivity, and the proven benefits of the trifluoromethyl moiety make it an indispensable building block for developing innovative pharmaceuticals and high-performance agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in their research and development programs.
References
- SF-EP. Exploring 5-(Trifluoromethyl)
- PubChem. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | C7H2F3N3O2 | CID 21874893. [Link]
- Pharmaffiliates. CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]
- Chemsrc. CAS#:573762-57-9 | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile. [Link]
- PubChem. 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | C8H2F3N3S | CID 25019980. [Link]
- SF-EP. The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. [Link]
- Methylamine Supplier. 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]
- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile | 573762-57-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]
An In-depth Technical Guide to the Physical Properties of 5-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridine-2-carbonitrile, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with a trifluoromethyl group and a nitrile moiety, imparts desirable physicochemical properties that are advantageous in the design of novel bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in drug discovery and development, enabling informed decisions in reaction optimization, formulation, and quality control.
This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental protocols for their determination. It is designed to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical entity.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | Not explicitly found in searches. | |
| Boiling Point | 232.3 ± 40.0 °C (Predicted) | [1] |
| Density | ~1.4 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water. Solubility in organic solvents not specified. | |
| CAS Number | 95727-86-9 | [1] |
Experimental Protocols for Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. Impurities typically depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) in the vicinity of the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is the melting point of the sample.
Determination of Boiling Point
While predicted to be a solid at room temperature, the boiling point provides information about the volatility of the compound.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or micro-boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure (Micro Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube or other heating apparatus containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Recording: The liquid in the heating bath is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Profiling
Understanding the solubility of a compound is crucial for its use in various applications, including reaction chemistry and formulation.
Principle: The solubility of a substance in a particular solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. "Like dissolves like" is a guiding principle, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO))
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The contents of each test tube are thoroughly mixed using a vortex mixer or by vigorous stirring for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected for dissolution. The solubility is typically categorized as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Qualitative Reporting: The results are recorded for each solvent tested. For more quantitative analysis, the concentration at which the solute is fully dissolved can be determined.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity and structure of the molecule. Both ¹H and ¹³C NMR are fundamental for the characterization of organic compounds.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure for Sample Preparation:
-
Dissolution: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a small vial.
-
Transfer: The resulting solution is transferred to a clean, dry NMR tube.
-
Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns (splitting) of these signals will be indicative of their positions relative to the trifluoromethyl and nitrile groups.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure. The carbon of the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon will also have a characteristic chemical shift.
-
¹⁹F NMR: This technique would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing a clear signature for this moiety.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.
Apparatus:
-
FT-IR spectrometer (with ATR or transmission capabilities)
-
Sample holder
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum is recorded.
Expected Characteristic Absorption Peaks:
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2220 cm⁻¹, characteristic of a nitrile group.
-
C-F Stretches: Strong absorption bands are anticipated in the region of 1350-1100 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.
-
Aromatic C-H Stretches: Peaks above 3000 cm⁻¹ are expected for the C-H bonds on the pyridine ring.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound.
Safety, Handling, and Storage
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical compounds. While a specific safety data sheet (SDS) for this compound was not retrieved in the searches, general precautions for handling similar pyridine and nitrile-containing compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
It is strongly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable building block with significant potential in the fields of drug discovery and agrochemical development. A comprehensive understanding of its physical properties is fundamental to its successful application. This technical guide has provided an overview of its key characteristics and detailed experimental protocols for their determination. By following these established methodologies, researchers can ensure the accurate and reliable characterization of this compound, thereby facilitating its effective use in the synthesis of novel and impactful molecules.
References
- This reference is not available
- This reference is not available
Sources
5-(Trifluoromethyl)pyridine-2-carbonitrile molecular weight
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern chemical research. We delve into its fundamental molecular and physicochemical properties, with a specific focus on its molecular weight and the structural features that drive its reactivity. This document outlines a detailed, field-proven synthetic protocol, complete with mechanistic insights and characterization methodologies. Furthermore, we explore its significant applications as a key intermediate in the synthesis of high-value active ingredients for the pharmaceutical and agrochemical industries. This guide is intended to serve as an essential resource for scientists leveraging this versatile compound in their research and development endeavors.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 5-(trifluoromethyl)picolinonitrile, is a substituted pyridine derivative valued for the unique chemical properties imparted by its two key functional groups: the electron-withdrawing trifluoromethyl (-CF₃) group and the versatile nitrile (-C≡N) group.[1] These features make it a highly sought-after intermediate in organic synthesis.
The trifluoromethyl group significantly enhances the electrophilic nature of the pyridine ring and can improve the metabolic stability, bioavailability, and lipophilicity of derivative compounds—qualities that are highly desirable in drug discovery.[1][2] The nitrile group serves as a reactive handle, enabling a wide array of chemical transformations such as nucleophilic additions, reductions to amines, or hydrolysis to carboxylic acids.
Key Identifiers and Molecular Weight
The foundational data for this compound is summarized below. The precise molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-(Trifluoromethyl)picolinonitrile, 2-Cyano-5-(trifluoromethyl)pyridine | [1] |
| CAS Number | 95727-86-9 | [1] |
| Molecular Formula | C₇H₃F₃N₂ | [3] |
| Molecular Weight | 172.11 g/mol | [3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"]; C_CN [label="C", pos="-2.4,-0.7!"]; N_CN [label="N", pos="-3.4,-0.7!"]; C_CF3 [label="C", pos="0,-4.2!"]; F1 [label="F", pos="-0.8,-5.0!"]; F2 [label="F", pos="0.8,-5.0!"]; F3 [label="F", pos="0,-5.2!"]; // Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C_CN; C_CN -- N_CN [style=triple]; C3 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; // Aromaticity representation (approximated with double bonds) edge [style=bold]; N1=C5; C1=C2; C3=C4;
}
Caption: Chemical structure of this compound.
Physical and Chemical Characteristics
The physical properties of the compound are consistent with a stable, solid organic intermediate suitable for a variety of reaction conditions.
| Property | Value | Source |
| Appearance | Off-white solid | |
| Density | ~1.4 ± 0.1 g/cm³ | |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | |
| Flash Point | 94.3 ± 27.3 °C | |
| Standard Purity | ≥98.0% | [1] |
Synthesis, Purification, and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. A common and robust method involves the cyanation of a halogenated precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, using a cyanide salt.
Experimental Protocol: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a self-validating procedure where the successful synthesis is confirmed by subsequent purification and analytical characterization. The choice of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) is causal to the reaction's success, as it effectively dissolves the reagents and allows for the high temperatures required to overcome the activation energy of the substitution on the electron-deficient pyridine ring.
Step 1: Reagent Preparation and Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent).
-
Add copper(I) cyanide (1.1 equivalents). The slight excess ensures the complete consumption of the starting material.
-
Under a nitrogen atmosphere, add anhydrous N-methyl-2-pyrrolidinone (NMP) to create a solution with a concentration of approximately 0.5 M.
Step 2: Reaction Execution
-
Heat the reaction mixture to 175 °C with vigorous stirring. The high temperature is crucial for the reaction to proceed at a reasonable rate.[4]
-
Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ferric chloride and ammonia. This step is critical as it complexes with residual copper salts, facilitating their removal.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Step 4: Purification
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting materials and byproducts, yielding the pure this compound.[4]
Caption: General workflow for the synthesis and purification of the title compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic methods is employed. Each technique provides unambiguous evidence for a specific part of the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be consistent with the substitution pattern.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A characteristic singlet peak is expected, confirming the presence of the -CF₃ group. Its chemical shift provides information about the electronic environment.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum will display a strong, sharp absorption band around 2230-2240 cm⁻¹, which is characteristic of the C≡N stretch of the nitrile group. Strong absorptions in the 1100-1300 cm⁻¹ region will confirm the presence of C-F bonds.
-
MS (Mass Spectrometry): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 172.11.[5]
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility stems from its pre-installed, functionalized trifluoromethylpyridine core, which streamlines the synthesis of more complex target molecules.
Agrochemical Synthesis
In the agrochemical sector, this compound is a precursor for advanced herbicides and insecticides.[1] The inclusion of the trifluoromethylpyridine moiety is a well-established strategy to increase the efficacy and metabolic stability of the final active ingredient, allowing for lower application rates and improved performance.[1][6]
Pharmaceutical Drug Discovery
In medicinal chemistry, this compound is a key building block for synthesizing active pharmaceutical ingredients (APIs).[3] Its structure is found in molecules developed for various therapeutic areas. For instance, it is used in the preparation of kinase inhibitors and other targeted therapies, where the specific arrangement of the functional groups is crucial for binding to biological targets.[3][7]
Caption: Role as a central intermediate in synthesizing high-value products.
Conclusion
This compound is a cornerstone intermediate for chemists in the life sciences and material science sectors. Its molecular weight of 172.11 g/mol and unique combination of a trifluoromethyl group and a nitrile function on a pyridine scaffold provide a powerful platform for innovation. The robust synthetic pathways and clear analytical signatures discussed in this guide underscore its reliability as a building block. For drug discovery and agrochemical professionals, mastering the use of this compound is a key step toward the efficient development of next-generation, high-performance molecules.
References
- Exploring 5-(Trifluoromethyl)
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. Google Cloud.
- This compound - MySkinRecipes. MySkinRecipes.
- 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - ChemicalBook. ChemicalBook.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.
- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. BenchChem.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-(Trifluoromethyl)pyridine-2-carbonitrile, a pivotal building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group (-CF3) into the pyridine scaffold confers unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and target binding affinity, making its derivatives highly sought after.[1][2] This document delves into the mechanistic underpinnings, practical considerations, and detailed protocols for the most effective synthetic strategies, including transition metal-catalyzed cyanation of halopyridine precursors and the Sandmeyer reaction of aminopyridines. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Chapter 1: Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several distinct strategies, primarily centered on the introduction of the cyano group onto a pre-formed trifluoromethylated pyridine ring or, alternatively, constructing the heterocyclic ring with the requisite substituents already in place. The choice of pathway is often dictated by the availability of starting materials, scalability, and tolerance to various functional groups.
The three dominant strategies are:
-
Direct Cyanation of a 2-Halo-5-(trifluoromethyl)pyridine: This is the most common and direct approach, where a halogen (typically Cl or Br) at the C2 position is substituted with a cyanide group. This transformation is most effectively achieved using transition metal catalysis (e.g., Palladium or Nickel) or a classical copper-mediated reaction.
-
Diazotization-Substitution (Sandmeyer Reaction): This classic transformation involves the conversion of 2-Amino-5-(trifluoromethyl)pyridine to a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
-
Ring-Closing Condensation: This method involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl moiety. While less common for this specific target, it offers a high degree of flexibility for creating diverse analogues.[3]
Caption: Primary disconnection strategies for the synthesis of the target molecule.
Chapter 2: Synthesis via Cyanation of 2-Halo-5-(trifluoromethyl)pyridines
The substitution of a halide at the electron-deficient C2 position of the pyridine ring is a thermodynamically favorable and widely employed strategy. The choice of metal catalyst and cyanide source is critical for achieving high efficiency and yield.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for C-C bond formation, including the synthesis of aryl nitriles.[4][5] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.
Mechanistic Insight: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.
-
Transmetalation / Cyanide Exchange: The halide on the palladium complex is exchanged for a cyano group from the cyanide source.
-
Reductive Elimination: The aryl and cyano groups are eliminated from the palladium center, forming the desired Ar-CN product and regenerating the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
Causality Behind Experimental Choices:
-
Cyanide Source: While alkali metal cyanides like NaCN and KCN are inexpensive, they are highly toxic to many palladium catalysts due to strong coordination, leading to the formation of inactive palladium-cyanide complexes like [(CN)4Pd]2-.[7][8] Therefore, less nucleophilic sources such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) are often preferred.[4][9] These reagents provide a slow, controlled release of cyanide ions, preserving the catalyst's activity.
-
Ligand Selection: Electron-rich and bulky phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or XPhos, are crucial. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.
-
Solvent and Atmosphere: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are typically used. The reactions must be run under an inert atmosphere (e.g., Nitrogen or Argon) as trace water can contribute to catalyst poisoning by hydrolyzing cyanide to HCN, which reacts with Pd(0) to form inactive hydride complexes.[8]
Experimental Protocol: Palladium-Catalyzed Cyanation A representative procedure adapted from the synthesis of a structurally related compound is described below.[10]
-
Reactor Setup: To a dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), sodium carbonate (1.3 eq), palladium acetate (Pd(OAc)2, 0.001 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.002 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of substrate) via syringe. Stir the mixture, then add potassium ferrocyanide (K4[Fe(CN)6], 0.3 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford this compound.
Copper(I)-Mediated Cyanation (Rosenmund-von Braun Reaction)
This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures in a polar aprotic solvent.
Causality Behind Experimental Choices:
-
Reactivity: This method is often effective for less reactive aryl chlorides, although aryl bromides or iodides are preferred starting materials.
-
Conditions: The reaction requires high temperatures (150-200 °C) and solvents like DMF, NMP, or pyridine to facilitate the nucleophilic substitution.[11] These harsh conditions can limit its applicability for substrates with sensitive functional groups.
-
Workup: The workup often involves treatment with an aqueous solution of ferric chloride or sodium cyanide to break down copper complexes and aid in product isolation.
Chapter 3: Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction provides an alternative pathway starting from an amino-substituted pyridine.[12] This multi-step process first requires the synthesis of 2-amino-5-(trifluoromethyl)pyridine, which is commonly prepared by the reduction of a corresponding nitro-pyridine precursor.
Caption: Workflow for the Sandmeyer synthesis of the target nitrile.
Experimental Protocol: Reduction of Nitro- to Amino-Pyridine This procedure is based on established methods for reducing aromatic nitro groups.[13][14]
-
Reactor Setup: In a round-bottom flask, suspend 2-Nitro-5-(trifluoromethyl)pyridine (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.1 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-Amino-5-(trifluoromethyl)pyridine, which may be used in the next step without further purification.
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization: Dissolve the 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq) in an aqueous acid solution (e.g., 2 M H2SO4) and cool to 0-5 °C in an ice bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to this cyanide solution portion-wise, allowing for the evolution of nitrogen gas.
-
Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.
-
Workup and Purification: Cool the mixture, extract with an organic solvent, wash, dry, and purify by column chromatography as described previously.
Chapter 4: Comparative Analysis and Data Summary
The choice of synthetic route depends heavily on factors such as cost, scale, safety, and available equipment. Palladium-catalyzed methods generally offer the highest yields and functional group tolerance, making them ideal for laboratory and discovery settings. The Sandmeyer reaction is a robust, classical alternative, while copper-mediated cyanation remains a viable, albeit harsher, option.
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Pros | Cons |
| Pd-Catalyzed Cyanation | 2-Bromo-5-(trifluoromethyl)pyridine | Pd(OAc)₂, dppf, K₄[Fe(CN)₆] | 85-95%[10] | High yield, mild conditions, good functional group tolerance. | High cost of catalyst and ligands, sensitivity to air and water. |
| Cu-Mediated Cyanation | 2-Chloro-5-(trifluoromethyl)pyridine | CuCN | 50-75%[11] | Inexpensive reagents, effective for less reactive chlorides. | Harsh conditions (high temp), stoichiometric copper waste. |
| Sandmeyer Reaction | 2-Amino-5-(trifluoromethyl)pyridine | NaNO₂, CuCN | 60-80% (over 2 steps) | Uses inexpensive reagents, well-established method. | Multi-step process, handling of potentially unstable diazonium salts. |
Conclusion
The synthesis of this compound is most efficiently achieved via the palladium-catalyzed cyanation of 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine. This method provides superior yields and operational simplicity compared to alternatives. The use of less toxic cyanide sources like potassium ferrocyanide and careful control of reaction conditions to avoid catalyst deactivation are paramount for success. For larger-scale operations or when cost is a primary driver, the multi-step Sandmeyer sequence starting from the corresponding nitro- or amino-pyridine presents a reliable and time-tested alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to select and execute the optimal synthetic strategy for their specific needs.
References
- Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Pharma Focus Asia. [Link]
- Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
- Furuya, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Stambuli, J. P., et al. (2002). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Organic Letters. [Link]
- Gross, T., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. [Link]
- Furuya, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
- Banu, K., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
- Unknown Author. (Year). Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
- Isanbor, C., & O'Hagan, D. (2023).
- Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. agrochemical-manufacturer.com. [Link]
- Gregory, P. S., et al. (2001). Process for the preparation of 2-cyanopyridines.
- Unknown Author. (Year). Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide.
- Nanjing Huanran Biological Technology Co., Ltd. (2018). Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano.
- Jiangsu Yangnong Chemical Co Ltd. (2017). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- Goossen, L. J., et al. (2014).
- Sharma, P., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. agrochemical-manufacturer.com. [Link]
- Katritzky, A. R., et al. (2005).
- Wang, Z., et al. (2024).
- PrepChem.com. (n.d.). Preparation of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. PrepChem.com. [Link]
- Gregory, P. S., et al. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Chevalier, F. R., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Banu, K., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
- Tang, S., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules. [Link]
- Mossine, A. V., et al. (2021).
- Organic Chemistry. (2022).
- Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- Wang, C., et al. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
- 11. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. echemi.com [echemi.com]
2-cyano-5-(trifluoromethyl)pyridine synthesis
The choice between these routes will depend on factors including starting material cost and availability, scalability requirements, and the laboratory's or plant's capacity for handling highly toxic reagents safely. Continued innovation in catalysis, particularly with earth-abundant metals like nickel and the development of less toxic cyanide sources, will further refine these essential transformations. [9][26]
References
- Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Cyanide Salts - Environmental Health and Safety. Dartmouth College. [Link]
- Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
- Cyanides - Division of Research Safety. University of Illinois. [Link]
- Standard Operating Procedure for Cyanide Salts. University of Houston. [Link]
- SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
- Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
- Cyan
- WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
- Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts.
- Direct C–H Cyanation of Arenes via Organic Photoredox C
- Nickel-Catalyzed Cyan
- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Sandmeyer reaction. Wikipedia. [Link]
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Sandmeyer Trifluoromethyl
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
- Palladium-Catalyzed Cyanation under Mild Conditions. Thieme Chemistry. [Link]
- Sandmeyer Reaction. J&K Scientific LLC. [Link]
- Palladium-catalyzed cyanation of aryl halides with CuSCN. PubMed. [Link]
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
- 2-Cyano-5-(trifluoromethyl)pyridine. J-GLOBAL. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. Eureka. [Link]
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
- 2-Cyano-3-phenoxy-5-(trifluoromethyl)pyridine. Amerigo Scientific. [Link]
- CN111170932A - Preparation method of 2-aminomethyl-5-trifluoromethyl pyridine salt.
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes.
Sources
- 1. H64486.03 [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. synquestlabs.com [synquestlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. lsuhsc.edu [lsuhsc.edu]
- 18. uh.edu [uh.edu]
The Strategic Intermediate: A Comprehensive Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonitrile
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Pyridine
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] 5-(Trifluoromethyl)pyridine-2-carbonitrile, a key heterocyclic building block, embodies the synthetic utility of this principle. This guide offers an in-depth exploration of its synonyms, chemical identity, synthesis, reactivity, and applications, providing a critical resource for professionals in drug discovery and process development.
Nomenclature and Identification: Establishing a Common Language
Clarity in chemical communication is paramount. This compound is known by several synonyms in commercial and academic literature. Establishing a clear understanding of these alternative names is the first step in harnessing its synthetic potential.
Primary Synonyms:
-
5-(Trifluoromethyl)picolinonitrile
-
2-Cyano-5-(trifluoromethyl)pyridine
These synonyms are frequently used interchangeably and refer to the same chemical entity.
Chemical Identity and Properties:
| Property | Value | Source |
| CAS Number | 95727-86-9 | |
| Molecular Formula | C₇H₃F₃N₂ | |
| Molecular Weight | 172.11 g/mol | |
| Appearance | Off-white solid | |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 94.3 ± 27.3 °C |
The Synthetic Utility: A Versatile Building Block
The value of this compound lies in its dual reactivity, conferred by the nitrile and trifluoromethyl-substituted pyridine moieties. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack and a valuable component in the synthesis of more complex molecules.[1] The nitrile group provides a versatile handle for a wide array of chemical transformations.[1]
Synthesis of this compound: A Practical Approach
While various methods exist for the synthesis of trifluoromethylpyridines, a common and practical approach for the preparation of this compound involves the cyanation of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Potassium Fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Cyanating agent (e.g., sodium cyanide or potassium cyanide)
Procedure:
-
Fluorination: In a well-ventilated fume hood, a mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine, spray-dried potassium fluoride, and a phase-transfer catalyst in a suitable solvent such as DMF is heated. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine.
-
Cyanation: The resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is then subjected to a cyanation reaction. A cyaniding agent, such as sodium cyanide, is added to a solution of the fluorinated intermediate in a suitable solvent. The reaction is typically stirred at an elevated temperature until completion.
-
Work-up and Purification: The reaction mixture is cooled and then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by distillation or recrystallization, to yield 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.
It is imperative that all manipulations involving cyanides are performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
Key Reactions of the Nitrile Group
The nitrile functionality of this compound is a gateway to a variety of important chemical transformations.
1. Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-(trifluoromethyl)pyridine-2-carboxylic acid, another valuable synthetic intermediate.
2. Reduction to Amines: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group to a primary amine (aminomethyl group), providing a nucleophilic center for further derivatization.
3. Addition of Grignard Reagents to form Ketones: Grignard reagents add to the nitrile to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. This allows for the introduction of a variety of organic substituents at the 2-position of the pyridine ring.[3][4]
Caption: Reaction of this compound with a Grignard reagent.
Applications in Agrochemical and Pharmaceutical Synthesis
The trifluoromethylpyridine scaffold is a privileged structure in modern agrochemicals and pharmaceuticals.[2][5][6] this compound serves as a key starting material for the synthesis of a range of bioactive molecules.
Role in Fungicide Development
This intermediate is utilized in the synthesis of novel fungicides. The trifluoromethyl group often enhances the efficacy of these compounds against a broad spectrum of fungal pathogens. The general synthetic strategy may involve the conversion of the nitrile group to an amide, followed by further elaboration to the final fungicidal agent.
Caption: General workflow for fungicide synthesis.
Application in Insecticide Synthesis
This compound is also a valuable precursor for insecticides. The unique electronic properties of the trifluoromethyl group can lead to compounds with novel modes of action or improved insecticidal potency. For instance, the nitrile can be transformed into a variety of heterocyclic systems known to exhibit insecticidal activity.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Typical Spectral Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,5-disubstituted pyridine. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the trifluoromethyl carbon (typically a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet for the -CF₃ group, with a chemical shift characteristic of a trifluoromethyl group attached to an aromatic ring. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |
Purification Protocol: Recrystallization
For obtaining high-purity material, recrystallization is a standard and effective method.
General Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Safety and Handling: A Commitment to Laboratory Safety
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Cornerstone of Fluorine Chemistry
This compound stands as a testament to the power of fluorine in modern chemical synthesis. Its versatile reactivity and the beneficial properties imparted by the trifluoromethyl group make it an indispensable tool for chemists in the agrochemical and pharmaceutical industries. A thorough understanding of its nomenclature, synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of next-generation bioactive molecules.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for -.
- Unknown. (n.d.). 19F NMR Reference Standards.
- Vertex AI Search. (n.d.). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- Unknown. (2026, January 7). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- CUNY. (n.d.). Purification by Recrystallization.
- ResearchGate. (2021, May). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PMC. (2025, June 2). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines.
- PMC. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
- ResearchGate. (n.d.). Crystallization and Purification.
- Unknown. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
- Unknown. (n.d.). Fluorine NMR.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- mzCloud. (2017, February 27). 5 Trifluoromethyl pyridine 2 carboximidamide.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- SciSpace. (2021, May 20). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred.
- ResearchGate. (2015, April). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
- PubChem. (n.d.). 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile.
- Pharmaffiliates. (n.d.). CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent.
- PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Unknown. (n.d.). 4. 13C NMR Spectroscopy.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
- Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to 5-(Trifluoromethyl)picolinonitrile and its Derivatives in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(trifluoromethyl)picolinonitrile, a key building block in modern medicinal chemistry. Recognizing the synthetic challenges and the pivotal role of its derivatives, this document focuses on the synthesis, characterization, and application of the more extensively documented and pharmaceutically relevant 5-amino-3-(trifluoromethyl)picolinonitrile. We delve into the strategic importance of the trifluoromethyl group, provide detailed, field-tested synthetic protocols, and explore the mechanism of action of Apalutamide, a prominent drug synthesized from this scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage trifluoromethylated pyridine cores in their research and development endeavors.
Introduction: The Strategic Value of the 5-(Trifluoromethyl)picolinonitrile Scaffold
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, and the trifluoromethyl (-CF₃) group is particularly prized for its unique electronic properties and steric profile.[1][2] 5-(Trifluoromethyl)picolinonitrile, also known as 2-cyano-5-(trifluoromethyl)pyridine, represents a highly valuable heterocyclic building block that combines the reactivity of a nitrile group with the advantageous properties conferred by a trifluoromethylated pyridine ring.[3]
The Causality Behind the Utility of the -CF₃ Group:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an increased in vivo half-life of a drug candidate.[2]
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, enhancing bioavailability and cell permeability.[2]
-
Modulation of Basicity: As a strong electron-withdrawing group, the -CF₃ moiety lowers the basicity (pKa) of the pyridine nitrogen. This modulation is critical in drug design to fine-tune ligand-receptor interactions and avoid off-target effects.[1]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups, like a methyl or chloro group, to adjust steric and electronic properties while potentially improving the pharmacological profile.[1]
While 5-(trifluoromethyl)picolinonitrile itself is a key intermediate, its direct synthesis and detailed spectral characterization are not as widely published as its more immediate precursors in drug synthesis, particularly its 5-nitro and 5-amino derivatives. This guide will, therefore, focus on the synthesis and characterization of these crucial derivatives, providing a practical path to their application in drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation. Below is a summary of the key properties for 5-(trifluoromethyl)picolinonitrile and its key synthetic precursors.
Table 1: Physicochemical Properties
| Property | 5-(Trifluoromethyl)picolinonitrile | 5-Nitro-3-(trifluoromethyl)picolinonitrile | 5-Amino-3-(trifluoromethyl)picolinonitrile |
| CAS Number | 95727-86-9[3] | 573762-57-9[2] | 573762-62-6[1] |
| Molecular Formula | C₇H₃F₃N₂[3] | C₇H₂F₃N₃O₂[2] | C₇H₄F₃N₃[1] |
| Molecular Weight | 172.11 g/mol [3] | 217.10 g/mol [2] | 187.12 g/mol [1] |
| Appearance | Off-white solid[3] | Colorless to light yellow liquid/solid[4] | Off-white to yellow solid[1] |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg[3] | 324.8 ± 42.0 °C (Predicted)[4] | 362.2 ± 42.0 °C (Predicted)[5] |
| Density | 1.4 ± 0.1 g/cm³[3] | 1.58 ± 0.1 g/cm³ (Predicted)[4] | 1.45 ± 0.1 g/cm³ (Predicted)[1] |
| Solubility | Slightly soluble in water[6] | Not specified | Sparingly soluble in water (1.5 g/L at 25°C)[7] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the -CF₃ and -CN groups will cause these protons to appear downfield.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon of the nitrile group (-CN) typically appears around 115-120 ppm. The trifluoromethylated carbon will be visible as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will display a singlet for the -CF₃ group. Its chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring, often around -60 to -65 ppm relative to CFCl₃.
-
IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch.[2] Strong absorptions in the 1100-1400 cm⁻¹ region are characteristic of C-F stretching vibrations of the -CF₃ group.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 172. Fragmentation may involve the loss of the -CF₃ group or the -CN group.
Synthesis and Experimental Protocols
The synthesis of 5-(trifluoromethyl)picolinonitrile derivatives is a multi-step process that requires careful control of reaction conditions. The most common and well-documented route to the key intermediate, 5-amino-3-(trifluoromethyl)picolinonitrile, starts from a nitrated precursor. This amino compound is then used to synthesize Apalutamide, a potent androgen receptor inhibitor.
Workflow for the Synthesis of Apalutamide Precursors
Sources
- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 2. US10807965B2 - Process for preparation of apalutamide - Google Patents [patents.google.com]
- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. data.epo.org [data.epo.org]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Chemical stability of 5-(Trifluoromethyl)pyridine-2-carbonitrile
An In-Depth Technical Guide to the Chemical Stability of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Executive Summary
This compound, a key heterocyclic building block in modern medicinal and agricultural chemistry, owes its utility to the unique physicochemical properties imparted by its trifluoromethyl and cyano functional groups.[1] Understanding its chemical stability is paramount for researchers, process chemists, and formulation scientists to ensure the integrity, safety, and efficacy of downstream products. This guide provides a comprehensive analysis of the stability profile of this compound, moving beyond simple storage recommendations to explore the underlying chemical principles that govern its degradation. We will dissect its susceptibility to common stress factors—hydrolysis, heat, and light—and present robust analytical methodologies for its assessment. The protocols herein are designed as self-validating systems, providing a framework for rigorous stability evaluation in a drug development context.
Physicochemical and Structural Characteristics
This compound (CAS No. 95727-86-9) is an off-white solid at room temperature. Its structure features a pyridine ring substituted at the 5-position with a highly electron-withdrawing trifluoromethyl (-CF3) group and at the 2-position with a cyano (-CN) group. This electronic arrangement significantly influences the molecule's reactivity and stability. The -CF3 group enhances the electrophilic nature of the pyridine ring, while the nitrile group serves as a versatile synthetic handle susceptible to nucleophilic attack and hydrolysis.
| Property | Value | Reference(s) |
| CAS Number | 95727-86-9 | |
| Molecular Formula | C₇H₃F₃N₂ | |
| Molecular Weight | 172.11 g/mol | |
| Appearance | Off-white solid | |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | |
| Flash Point | 94.3 ± 27.3 °C | |
| Density | ~1.4 ± 0.1 g/cm³ |
Core Stability Profile and Degradation Pathways
The stability of this compound is a function of its inherent structure and the external environmental conditions it is exposed to. While generally stable under standard storage conditions, specific stressors can initiate degradation.[2]
General Handling and Storage
To maintain long-term integrity, the compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] This fundamental precaution is designed to mitigate the two primary risks: hydrolysis from atmospheric moisture and thermally induced degradation. The material should be stored away from incompatible substances, particularly strong oxidizing agents, strong acids, and strong bases, which can catalyze decomposition.[2][3][4]
Thermal Stability
With a boiling point of approximately 232 °C, this compound exhibits good thermal stability under controlled, inert conditions. However, in the presence of oxygen at elevated temperatures, such as in a fire, thermal decomposition can generate highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[2] For laboratory and process applications, it is critical to understand that prolonged exposure to high heat, even below the boiling point, can accelerate reactions with trace impurities or atmospheric components.
Hydrolytic Stability: The Primary Degradation Concern
The most significant chemical stability challenge for this molecule is its susceptibility to hydrolysis. Both the nitrile and trifluoromethyl groups can undergo hydrolysis, with the rate being highly dependent on pH and temperature.
A. Nitrile Group Hydrolysis: The cyano group is prone to hydrolysis, typically proceeding in a two-step manner. The initial, and often rate-limiting, step is the conversion to the corresponding amide, 5-(Trifluoromethyl)pyridine-2-carboxamide. Under more forcing conditions (stronger acid/base or higher temperature), this amide can undergo a second hydrolysis to yield the carboxylic acid, 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
B. Trifluoromethyl Group Hydrolysis: While the C-F bond is exceptionally strong, the trifluoromethyl group, particularly when attached to an aromatic system, can be susceptible to hydrolysis under certain conditions, most notably in the presence of a strong base.[5] This reaction proceeds via nucleophilic attack to ultimately form a carboxylic acid. There is evidence of facile trifluoromethyl hydrolysis in other complex heterocyclic systems, suggesting this is a plausible degradation pathway for this molecule as well.[6]
The combination of these two pathways suggests that under harsh hydrolytic stress, particularly alkaline conditions, a complex mixture of degradation products could form.
Proposed Hydrolytic Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound under hydrolytic stress.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 5-(Trifluoromethyl)pyridine-2-carbonitrile: A Methodological and Predictive Approach
An In-depth Technical Guide
Abstract
5-(Trifluoromethyl)pyridine-2-carbonitrile is a critical heterocyclic building block in modern medicinal and agricultural chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl and cyano moieties.[1] Despite its importance, comprehensive, publicly available data on its solubility in common organic solvents is scarce. This technical guide circumvents this data gap by providing a foundational framework for researchers to predict, experimentally determine, and apply the solubility characteristics of this compound. We will explore the theoretical underpinnings of solubility, present a systematic approach to solvent selection, detail a robust experimental protocol for solubility determination, and discuss the application of this data in critical processes like purification. This document serves as a practical whitepaper for scientists and professionals in drug development and chemical synthesis.
Physicochemical Characterization of the Solute
Understanding the inherent properties of this compound (CAS 95727-86-9) is the first step in predicting its behavior in solution.[1]
-
Molecular Formula: C₇H₃F₃N₂[1]
-
Molecular Weight: 172.107 g/mol [1]
-
Physical Form: Off-white solid[1]
-
Key Structural Features:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group that increases metabolic stability in pharmaceutical applications but can significantly influence intermolecular interactions.[1]
-
Nitrile Group (-C≡N): A polar group with a strong dipole moment, capable of acting as a hydrogen bond acceptor.
-
The combination of a polar pyridine ring and nitrile group with a lipophilic trifluoromethyl group suggests a nuanced solubility profile, with potential solubility in a range of solvents of intermediate to high polarity. The principle of "like dissolves like" dictates that solvents with similar polarity and hydrogen bonding capabilities are most likely to be effective.[2][3]
A Predictive Framework for Solvent Selection
A systematic screening process begins with selecting a diverse set of solvents with varying properties. The goal is to probe the compound's response to different intermolecular forces, including dispersion, dipole-dipole interactions, and hydrogen bonding.
Below is a table of candidate solvents, categorized by their general class and relevant physical properties, to guide the initial experimental design.
| Solvent Class | Solvent Name | Dielectric Constant (ε) at 20°C | Polarity Index | H-Bond Donor/Acceptor | Rationale for Inclusion |
| Protic | Methanol | 32.7 | 5.1 | Donor & Acceptor | Probes strong H-bonding interactions. |
| Ethanol | 24.5 | 4.3 | Donor & Acceptor | Common, less polar alternative to methanol. | |
| Isopropanol | 19.9 | 3.9 | Donor & Acceptor | Further reduces polarity in the alcohol series. | |
| Aprotic Polar | Acetonitrile | 37.5 | 5.8 | Acceptor Only | High polarity, matches nitrile group of solute. |
| Acetone | 20.7 | 5.1 | Acceptor Only | Strong dipole, common recrystallization solvent. | |
| Ethyl Acetate | 6.0 | 4.4 | Acceptor Only | Ester functionality, medium polarity. | |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Acceptor Only | Ether, moderate polarity, good general solvent. | |
| Dichloromethane (DCM) | 9.1 | 3.1 | None | Halogenated solvent, probes dipole interactions. | |
| Aprotic Non-Polar | Toluene | 2.4 | 2.4 | None | Aromatic solvent, probes π-π stacking. |
| Heptane | 1.9 | 0.1 | None | Aliphatic hydrocarbon, baseline for non-polar solubility. |
Experimental Protocol for Solubility Determination
To ensure accuracy and reproducibility, a standardized method must be employed. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[4]
Core Principle
The method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the saturated solution is filtered, and the concentration of the solute in the clear filtrate is quantified.
Step-by-Step Methodology
-
Preparation: Add an excess of this compound to several sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). Self-Validation: Using a clear excess of solid ensures that the resulting solution is truly saturated.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.
-
Equilibration: Place the sealed vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] Causality: This extended agitation is critical to overcome kinetic barriers to dissolution and achieve a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean vial. Self-Validation: Filtering at the experimental temperature is crucial to remove microscopic undissolved particles without altering the saturated concentration.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. Calculate solubility in g/100 g of solvent.
-
Chromatographic Method (e.g., HPLC): Accurately dilute a known mass of the filtered solution with a suitable mobile phase. Quantify the concentration against a pre-prepared calibration curve of the compound. This method is highly sensitive and requires less material.
-
-
Data Reporting: Express solubility in standard units such as mole fraction (x), molality (mol/kg), or mass fraction ( g/100 g solvent).
Experimental Workflow Diagram
Caption: Decision workflow for selecting a recrystallization solvent.
Conclusion
References
- Shayan, M., & Vahidi, M. (2021). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. inno-chem.com.
- Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. individual.utoronto.ca.
- Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Okano, L. T. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. csus.edu.
- Chemsrc. (2025). CAS#:573762-57-9 | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile. chemsrc.com.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- University of Calgary. (2023). Solubility of Organic Compounds. chem.ucalgary.ca.
- Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. chem.libretexts.org.
- MIT OpenCourseWare. (2010). Recrystallization. YouTube.
- Zhang, G., & Shi, Y. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate.
- CUNY. (n.d.). Purification by Recrystallization. cuny.edu.
Sources
A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a trifluoromethyl group and a nitrile group on the pyridine ring imparts unique electronic properties and reactivity, making a thorough structural confirmation essential. This document will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the comprehensive characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₃F₃N₂) has a molecular weight of 172.11 g/mol . The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. The analysis will focus on ¹H, ¹³C, and ¹⁹F NMR, each providing unique and complementary information.
¹H NMR Spectroscopy
Theoretical Basis: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other nuclei. The chemical shift (δ) is influenced by the electron density around the proton, while the spin-spin coupling constants (J) provide information about the connectivity of neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Data Interpretation and Predicted Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl and nitrile groups will significantly deshield these protons, shifting them downfield.
-
H-6: This proton is ortho to the nitrogen and meta to the -CF₃ group. It is expected to be the most downfield proton, appearing as a doublet.
-
H-4: This proton is ortho to the -CF₃ group and meta to the -CN group. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (a small long-range coupling).
-
H-3: This proton is ortho to the -CN group and meta to the -CF₃ group. It will appear as a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 8.1 - 8.3 | dd | ~8.0, ~2.0 |
| H-3 | 7.8 - 8.0 | d | ~8.0 |
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment. Quaternary carbons and carbons attached to electronegative atoms typically appear at lower field.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Predicted Spectrum: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
C-2 (bearing -CN): This carbon will be significantly deshielded by the nitrogen and the nitrile group.
-
C-5 (bearing -CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
-CN: The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.
-
-CF₃: The trifluoromethyl carbon will also show a quartet due to C-F coupling and will be found in a characteristic region for trifluoromethyl groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 148 - 152 | s |
| C-3 | 125 - 129 | s |
| C-4 | 135 - 139 | q |
| C-5 | 128 - 132 | q |
| C-6 | 152 - 156 | s |
| -CN | 116 - 118 | s |
| -CF₃ | 120 - 124 | q |
¹⁹F NMR Spectroscopy
Theoretical Basis: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shifts are very sensitive to the electronic environment.
Experimental Protocol:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Data Acquisition: The spectrum is recorded on a spectrometer equipped with a fluorine probe.
-
Data Processing: Chemical shifts are typically referenced to an external standard, such as CFCl₃ (0 ppm).
Data Interpretation and Predicted Spectrum: The ¹⁹F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms of the -CF₃ group are chemically equivalent. The chemical shift will be in the typical range for an aromatic trifluoromethyl group.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | -60 to -65 | s |
Diagram 1: NMR Correlation Workflow
Caption: Workflow illustrating the complementary nature of different NMR techniques for structural elucidation.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation and Predicted Spectrum: The IR spectrum will show characteristic absorption bands for the nitrile, trifluoromethyl, and pyridine functional groups.
-
C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹.
-
C-F Stretches: Strong, characteristic bands for the C-F bonds of the trifluoromethyl group will appear in the 1100-1350 cm⁻¹ region.
-
Aromatic C-H Stretch: A weak to medium band will be observed above 3000 cm⁻¹.
-
Pyridine Ring Vibrations: Several bands in the 1400-1600 cm⁻¹ region will be indicative of the pyridine ring.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |
| C-F Stretches (-CF₃) | 1100 - 1350 | Strong |
Diagram 2: IR Spectroscopy Logic Flow
Caption: Logical flow for identifying functional groups from an IR spectrum.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In its most common form, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion peak with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation and Predicted Spectrum: The mass spectrum will confirm the molecular weight of the compound and provide insights into its structure through fragmentation analysis.
-
Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 172, corresponding to the molecular weight of C₇H₃F₃N₂.
-
Fragmentation: Common fragmentation pathways may include the loss of the -CN group (m/z = 146) or the -CF₃ group (m/z = 103).
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 172 | [M]⁺ |
| 146 | [M - CN]⁺ |
| 103 | [M - CF₃]⁺ |
Diagram 3: Mass Spectrometry Analysis Pathway
Caption: A streamlined workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a confident structural assignment can be made. The predicted data and interpretations provided in this guide serve as a valuable reference for researchers working with this and structurally related compounds, ensuring the quality and integrity of their scientific endeavors.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.
- Royal Society of Chemistry. (n.d.). Supporting Information for General experimental procedures.
- Royal Society of Chemistry. (n.d.). Supporting Information for General Information.
- mzCloud. (2017, February 27). 5 Trifluoromethyl pyridine 2 carboximidamide.
- Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance.
- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- University of California, Davis. (n.d.). 19F NMR Reference Standards.
- PubChem. (n.d.). 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile.
- Pharmaffiliates. (n.d.). CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- ResearchGate. (n.d.). Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0082514).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). This compound.
- Methylamine Supplier. (n.d.). 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile.
- NIST. (n.d.). 2-Pyridinecarbonitrile.
Reactivity of the nitrile group in 5-(Trifluoromethyl)pyridine-2-carbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal building block in modern medicinal and agrochemical research. Its unique structure, featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile nitrile handle, offers a rich landscape for chemical modification.[1] The trifluoromethyl group enhances critical properties such as metabolic stability, lipophilicity, and binding affinity, while the nitrile group serves as a gateway to a diverse array of functional groups.[1] This guide provides an in-depth exploration of the nitrile group's reactivity within this specific molecular context, offering both mechanistic insights and field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Molecular Architecture and its Implications
This compound, also known as 5-(trifluoromethyl)picolinonitrile, possesses the molecular formula C₇H₃F₃N₂. The molecule's reactivity is dominated by the interplay between its three core components: the pyridine ring, the trifluoromethyl (-CF₃) group, and the nitrile (-C≡N) group.
-
Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron density from the ring, rendering the carbon atoms electrophilic.
-
Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] Its placement at the 5-position significantly lowers the electron density of the entire pyridine ring and, through electronic delocalization, strongly influences the electrophilicity of the nitrile carbon.
-
Nitrile Group: The carbon-nitrogen triple bond is inherently polar, with the carbon atom being electrophilic.[3][4] This electrophilicity is dramatically amplified by the cumulative electron-withdrawing effects of the pyridine nitrogen and the -CF₃ group, making it highly susceptible to nucleophilic attack.
This unique electronic profile makes the nitrile group in this compound a highly reactive and versatile synthetic handle.
Figure 1: Molecular structure of this compound.
Key Transformations of the Nitrile Group
The enhanced electrophilicity of the nitrile carbon allows for a range of high-yield transformations using standard laboratory reagents. This section details the most critical reactions, including hydrolysis, reduction, organometallic addition, and cycloaddition.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis to an amide.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)picolinamide
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (5.0 g, 29.0 mmol).
-
Reagents: Add concentrated sulfuric acid (25 mL) carefully.
-
Reaction: Heat the mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralization: Carefully neutralize the solution with aqueous sodium hydroxide (e.g., 50% w/v) until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL), and dry under vacuum to yield the title compound.
Reduction: Formation of Primary Amines
The reduction of the nitrile to a primary amine (R-CH₂NH₂) is a cornerstone transformation, providing a flexible linker for connecting molecular fragments. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. [4][5]Catalytic hydrogenation is also a viable, and often milder, alternative.
Mechanism Insight (LiAlH₄): The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. [4][6]The first addition forms an imine anion, which is complexed with aluminum. The second hydride addition breaks the remaining π-bond, forming a dianion intermediate. Aqueous workup then quenches these intermediates to furnish the primary amine. [7] Experimental Protocol: Synthesis of [5-(Trifluoromethyl)pyridin-2-yl]methanamine (Adapted from a procedure for a similar substrate)[8]
-
Setup: To a flame-dried 250 mL three-necked flask under an argon atmosphere, add a solution of this compound (5.0 g, 29.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Carefully add solid LiAlH₄ (1.65 g, 43.5 mmol, 1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction back to 0°C. Sequentially and very carefully add deionized water (1.7 mL), 15% aqueous NaOH (1.7 mL), and then more deionized water (5.1 mL). A granular precipitate of aluminum salts should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by silica gel chromatography or distillation to yield the primary amine.
Nucleophilic Addition of Organometallics: A Gateway to Ketones
Grignard (R-MgX) and organolithium (R-Li) reagents are potent carbon nucleophiles that readily attack the nitrile group. [9][10]This reaction provides an excellent method for forming carbon-carbon bonds and synthesizing valuable acylpyridine intermediates. The reaction proceeds via an imine anion intermediate, which is hydrolyzed to a ketone during acidic workup. Causality Behind the Protocol: A key feature of this reaction is that the ketone product is only formed after the aqueous workup. This prevents a common side reaction seen with other carbonyl compounds, where the organometallic reagent would attack the newly formed ketone. [11]Therefore, a single, clean addition occurs.
Experimental Protocol: Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-one
-
Setup: In a flame-dried 250 mL flask under argon, place a solution of this compound (5.0 g, 29.0 mmol) in anhydrous diethyl ether (75 mL).
-
Reagent Addition: Cool the solution to 0°C. Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 10.6 mL, 31.9 mmol, 1.1 eq) dropwise via a syringe over 30 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of a solid magnesium imine salt may be observed.
-
Workup and Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding 1 M aqueous HCl (50 mL). Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired ketone.
Cycloaddition Reactions: Constructing Heterocyclic Scaffolds
The C≡N triple bond can participate as a 2π component in cycloaddition reactions, a powerful strategy for constructing complex heterocyclic rings. [12]For instance, [3+2] cycloadditions with nitrile imines can regioselectively produce highly substituted 1,2,4-triazoles, which are privileged scaffolds in medicinal chemistry. [13][14] Mechanistic Insight: In a [3+2] cycloaddition, the nitrile acts as the dipolarophile. The reaction between an in situ generated nitrile imine (a 1,3-dipole) and the trifluoromethyl-activated nitrile proceeds in a concerted fashion. [14]The strong electron-withdrawing nature of the -CF₃ group enhances the reactivity of the nitrile and controls the regioselectivity of the addition, typically leading to a single major product. [13][14]
Summary of Reactivity
The following table summarizes the key transformations of the nitrile group in this compound, highlighting the versatility of this important synthetic intermediate.
| Reaction Type | Reagents & Conditions | Product Functional Group | Key Insights |
| Hydrolysis | H₂SO₄, H₂O, Heat | Carboxylic Acid | Proceeds via an amide intermediate. [6] |
| H₂SO₄, H₂O, Controlled Temp. | Amide | Stops at the amide stage under milder conditions. | |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine | Powerful, non-selective reduction. [4] |
| H₂, Pd/C, HCl, MeOH | Primary Amine | Catalytic method, potentially milder conditions. [8] | |
| Organometallic Add. | 1. R-MgBr or R-Li; 2. H₃O⁺ | Ketone | Excellent C-C bond formation; ketone forms during workup. |
| Cycloaddition | Nitrile Imines (in situ) | 1,2,4-Triazole | Forms highly functionalized five-membered heterocycles. [13] |
Conclusion
This compound is far more than a simple aromatic nitrile. It is a pre-activated, highly versatile substrate whose reactivity is precisely modulated by its unique electronic architecture. The powerful electron-withdrawing trifluoromethyl group enhances the electrophilicity of the nitrile carbon, enabling facile and high-yield transformations including hydrolysis, reduction, organometallic additions, and cycloadditions. Understanding and leveraging this reactivity allows researchers to efficiently access a wide range of complex molecules, accelerating the discovery and development of new pharmaceuticals and agrochemicals.
References
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2026). Vertex AI Search Result.
- Exploring 5-(Trifluoromethyl)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Nitrile - Wikipedia. (n.d.). Wikipedia.
- Chemistry of Nitriles. (2025). Chemistry LibreTexts.
- Reactions of Nitriles. (n.d.). University of Calgary.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary.
- Chemistry of Nitriles. (2024). Chemistry LibreTexts.
- Reactivity of Nitriles. (2023). Chemistry LibreTexts.
- Organometallic Reagents. (2019). Chemistry LibreTexts.
- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (n.d.).
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (n.d.). MDPI.
- Organometallic Reagents. (2020). Chemistry LibreTexts.
- Hydrolysis of nitriles. (n.d.). Lumen Learning.
- Cycloaddition Reactions. (2023). Chemistry LibreTexts.
- Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. (2024). MDPI.
- Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023). YouTube.
- Reaction with Organometallic Reagents. (2018). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 5-(Trifluoromethyl)pyridine-2-carbonitrile
Executive Summary
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. Pyridine, while foundational, possesses an inherently electron-deficient character that both dictates and limits its reactivity. This guide delves into the electronic architecture of a hyper-activated pyridine derivative, 5-(Trifluoromethyl)pyridine-2-carbonitrile. We will dissect the profound and synergistic influence of the trifluoromethyl (-CF3) and nitrile (-CN) substituents, which transform the pyridine ring into a potent electrophile. This analysis provides researchers, scientists, and drug development professionals with the foundational understanding required to leverage this powerful building block in complex molecular design. We will explore the theoretical underpinnings of its reactivity, provide actionable experimental protocols for its derivatization, and detail the analytical methods for product validation.
The Pyridine Ring: A Baseline of Electron Deficiency
Unlike its carbocyclic counterpart, benzene, the pyridine ring is intrinsically electron-deficient. This is a direct consequence of the greater electronegativity of the nitrogen atom compared to carbon, which results in an inductive withdrawal of electron density from the ring's carbon atoms.[1][2] This electronic state renders pyridine less susceptible to electrophilic aromatic substitution (EAS) and more amenable to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[1][3] The lone pair of electrons on the nitrogen resides in an sp² orbital, perpendicular to the aromatic π-system, and is not involved in aromaticity, thus imparting basic properties to the molecule.[1] However, the introduction of potent electron-withdrawing groups (EWGs) can dramatically amplify this inherent electrophilicity, paving the way for advanced synthetic transformations.
The Activating Influence of Trifluoromethyl and Nitrile Groups
The substitution of the pyridine ring with two of the most powerful EWGs—a trifluoromethyl group and a nitrile group—creates a molecule with exceptional electrophilic character. This activation is a result of their combined and distinct electronic effects.
The Trifluoromethyl Group: A Potent Inductive Sink
The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing substituents used in organic chemistry, exerting its influence almost exclusively through a powerful inductive effect (-I).[4][5]
-
High Electronegativity: The three fluorine atoms create an intense dipole, pulling electron density away from the attached carbon and, by extension, the entire pyridine ring.
-
Hammett Constant: Its strong electron-withdrawing nature is quantified by its positive Hammett constant (σp = 0.54), indicating a significant deactivation of the aromatic ring towards electrophilic attack and a corresponding activation towards nucleophilic attack.[6][7]
This potent inductive pull lowers the electron density across the entire σ-framework of the ring, making all ring carbons more electropositive and thus more susceptible to nucleophilic attack.
The Nitrile Group: A Dual-Mode Electron Sink
The nitrile (-C≡N) group is another formidable EWG that deactivates the pyridine ring through both inductive (-I) and resonance (-M) effects.[8]
-
Inductive Effect (-I): The sp-hybridized carbon and the highly electronegative nitrogen of the nitrile group inductively withdraw electron density from the ring.[8]
-
Resonance Effect (-M): When positioned at the C2 or C4 position, the nitrile group can directly participate in the π-system, delocalizing electron density from the ring onto the nitrile nitrogen.[8] This creates resonance structures with a positive charge on the ring carbons, significantly enhancing the ring's electrophilicity.
In this compound, the nitrile group at the C2 position is optimally positioned to exert this powerful resonance-based withdrawal, directly activating the C2 and C4 positions for nucleophilic attack.
Synergistic Activation and Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The combined presence of the -CF3 group at C5 and the -CN group at C2 results in a "push-pull" scenario of electron withdrawal that renders the pyridine ring exceptionally electrophilic. This heightened electrophilicity makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, provided a suitable leaving group is present at an activated position (C2, C4, or C6).
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity is then restored by the expulsion of the leaving group. For pyridines, this intermediate is particularly stabilized when the negative charge can be delocalized onto the ring nitrogen, which is possible with attack at the C2 and C4 positions.[3][9][10]
Caption: SNAr mechanism on an activated pyridine ring.
Note: The DOT script above is a template. A chemical drawing tool would be needed to generate the actual images for a publication-quality diagram.
Experimental Protocol: SNAr of a Structurally Analogous Substrate
To illustrate the practical application of this enhanced electrophilicity, we present a protocol for the SNAr reaction on 2-chloro-5-(trifluoromethyl)pyridine, a close structural analog. The high electrophilicity of this substrate, driven by the -CF3 group and the ring nitrogen, allows for efficient displacement of the chloride leaving group.
Objective: Synthesize 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine via SNAr.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-(trifluoromethyl)pyridine and anhydrous DMF.
-
Add potassium carbonate to the stirring solution. Causality: K₂CO₃ is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Add morpholine dropwise to the suspension. Causality: Morpholine acts as the nitrogen nucleophile. A slight excess ensures the complete consumption of the limiting electrophile.
-
Heat the reaction mixture to 80-90 °C using an oil bath. Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack and formation of the Meisenheimer complex, even on this activated system.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for the SNAr reaction.
Analytical Characterization
Validation of the reaction's success relies on thorough analytical characterization of the starting material and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. The strong electron-withdrawing nature of the substituents results in characteristic downfield shifts for the ring protons and carbons. For unambiguous assignments, 2D NMR techniques such as HSQC and HMBC are essential.[11]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | 2-chloro-5-(trifluoromethyl)pyridine | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine |
| ¹H NMR | ||
| H-3 | ~7.8 | ~6.6 |
| H-4 | ~7.9 | ~7.6 |
| H-6 | ~8.6 | ~8.3 |
| Morpholine | N/A | ~3.8 (O-CH₂) / ~3.5 (N-CH₂) |
| ¹³C NMR | ||
| C-2 | ~152 (ipso-Cl) | ~160 (ipso-N) |
| C-3 | ~128 | ~108 |
| C-4 | ~136 | ~138 |
| C-5 | ~125 (ipso-CF₃) | ~122 (ipso-CF₃) |
| C-6 | ~148 | ~146 |
| CF₃ | ~123 (q) | ~124 (q) |
| Morpholine | N/A | ~67 (O-CH₂) / ~45 (N-CH₂) |
Note: These are estimated values and actual shifts may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product, verifying that the substitution has occurred.[1][12][13] Using electrospray ionization (ESI), the product would be expected to show a prominent protonated molecular ion peak [M+H]⁺.
-
2-chloro-5-(trifluoromethyl)pyridine: MW = 181.54. Expected [M+H]⁺ = 182.0, with a characteristic isotopic pattern for one chlorine atom.
-
4-(5-(trifluoromethyl)pyridin-2-yl)morpholine: MW = 232.21. Expected [M+H]⁺ = 233.1.
Applications in Drug Discovery and Agrochemicals
The 5-(trifluoromethyl)pyridine core is a privileged scaffold in modern chemistry.[6] The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][14] The ability to readily functionalize the highly electrophilic ring of intermediates like this compound allows for the rapid generation of diverse molecular libraries. This makes it a valuable building block for synthesizing novel pharmaceuticals and next-generation agrochemicals, such as herbicides and insecticides.[6][14]
Conclusion
The electrophilicity of the pyridine ring in this compound is a textbook example of synergistic electronic activation. The potent inductive effect of the trifluoromethyl group and the combined inductive and resonance effects of the nitrile group collaborate to create a highly electron-deficient aromatic system. This pronounced electrophilic character makes the ring exceptionally susceptible to nucleophilic aromatic substitution, enabling its use as a versatile and powerful building block for constructing complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of these electronic principles is paramount for any scientist seeking to exploit the rich chemistry of functionalized pyridines.
References
- Wikipedia. Pyridine. [Link]
- ACS Publications.
- eXe.
- AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
- Química Organica.org. Electrophilic substitution on pyridine. [Link]
- PubMed.
- PubMed.
- ACS Publications. Mass spectra of some isomeric monosubstituted pyridines.
- New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
- NIH.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
- ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. [Link]
- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]
- NIH. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
- ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
- Chemical Science (RSC Publishing). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
- ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
- DDDT. Investigation of potent anti-mycobacterium tuberculosis agents derived. [Link]
- MDPI. Acidity Study on 3-Substituted Pyridines. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
- PubMed Central. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]
- Semantic Scholar.
- Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
- Chemistry LibreTexts. Heterocyclic Amines. [Link]
- YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- MDPI.
- NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- Wikipedia.
- Scilit.
- YouTube.
- Chemistry LibreTexts.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. nbinno.com [nbinno.com]
The Strategic Deployment of 5-(Trifluoromethyl)pyridine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the multifaceted potential of the 5-(Trifluoromethyl)pyridine-2-carbonitrile scaffold in contemporary drug discovery. We will dissect the strategic rationale behind its use, from its synthesis and unique physicochemical properties to its successful incorporation into clinical candidates and approved drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their therapeutic programs.
The Architectural Significance of a Privileged Scaffold
The this compound core is a testament to the power of strategic molecular design. It marries two functionalities of profound importance in medicinal chemistry: the trifluoromethyl group and the nitrile moiety, appended to a versatile pyridine ring. This combination imparts a unique set of electronic and steric properties that can be exploited to optimize drug candidates' potency, selectivity, and pharmacokinetic profiles.
The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, is a cornerstone of modern drug design.[1] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities, influencing binding interactions and metabolic stability.[1] Furthermore, the -CF3 group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[1]
The nitrile (-CN) group, on the other hand, is a versatile functional handle and a bioisostere for carbonyls, hydroxyls, and halogens.[1] It can participate in hydrogen bonding and other polar interactions within a target's binding site, contributing to enhanced affinity.[1] Its metabolic stability and ability to be transformed into other key functional groups further underscore its utility.[1]
The pyridine ring itself provides a scaffold that is both metabolically stable and capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. The nitrogen atom can act as a hydrogen bond acceptor, further anchoring a ligand within its target protein.
Synthetic Strategies: Building the Core
The synthesis of this compound and its key precursors often starts from readily available materials like 3-picoline. A common industrial approach involves a multi-step process of chlorination and fluorination.[2]
A key intermediate in the synthesis of many 5-(trifluoromethyl)pyridine derivatives is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which can be produced from 3-picoline in a high-temperature, vapor-phase reaction.[2] The process typically involves simultaneous chlorination and fluorination over a metal-based catalyst.[2]
Caption: High-level overview of 2,5-CTF synthesis from 3-picoline.
From 2,5-CTF, the 2-carbonitrile can be introduced via nucleophilic substitution, for example, using a cyanide salt. Further functionalization, such as the introduction of an amino group at the 5-position, can be achieved through nitration followed by reduction, providing key intermediates for further elaboration.[3]
Experimental Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile[3]
This protocol outlines the reduction of a nitro-precursor to the corresponding amine, a common transformation in the synthesis of derivatives of the core scaffold.
-
Reaction Setup: To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in a mixture of ethyl acetate and acetic acid (e.g., 4:1 v/v), add iron powder (approx. 4.5 eq).
-
Reaction Conditions: Heat the reaction mixture (e.g., to 65-75 °C) and stir for an extended period (e.g., 15 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in pentane or hexanes) to yield the desired 5-amino-3-(trifluoromethyl)picolinonitrile.
Applications in Oncology: A Scaffold for Targeted Therapies
The this compound scaffold has found significant application in the development of targeted cancer therapies, particularly as a core for kinase inhibitors and receptor modulators.
Case Study: Apalutamide - An Androgen Receptor Modulator
Apalutamide (Erleada®) is a non-steroidal antiandrogen used in the treatment of prostate cancer. Its synthesis involves the use of a derivative of the core scaffold, 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile.[4] This highlights the utility of the scaffold in constructing complex molecules with high affinity for clinically relevant targets.
The synthesis involves the reaction of the isothiocyanate derivative with an aminobenzamide intermediate to form a thiohydantoin ring system, which is a key structural feature of Apalutamide.[4]
Caption: Simplified synthetic route to Apalutamide utilizing the core scaffold.
Kinase Inhibition: A Promising Frontier
The electronic properties of the this compound scaffold make it an attractive starting point for the design of kinase inhibitors. The trifluoromethyl group can engage in favorable interactions in the often hydrophobic ATP-binding pocket, while the pyridine and nitrile moieties can form key hydrogen bonds with the hinge region of the kinase.
While direct examples of this compound as kinase inhibitors are emerging, closely related scaffolds have demonstrated significant potential. For instance, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been developed as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both important targets in oncology.
| Compound Class | Target Kinase(s) | Key Structural Features | Reference |
| 5-Trifluoromethyl-2-aminopyrimidines | FLT3, CHK1 | Pyrimidine core with -CF3 at C5 and an amino group at C2. | [5] |
| Pyridine-based inhibitors | Rho Kinase (ROCK) | Pyridine core with various substitutions to optimize potency and selectivity. | [6] |
| Diaminopyrimidines | PYK2 | Pyrimidine core with a trifluoromethyl group. | [7] |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:
Based on studies of related scaffolds, the following SAR principles can be inferred for the this compound core in the context of kinase inhibition:
-
Hinge Binding: The pyridine nitrogen and the nitrile group are well-positioned to act as hydrogen bond acceptors, forming crucial interactions with the kinase hinge region.
-
Hydrophobic Pockets: The trifluoromethyl group can occupy hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity.
-
Solvent-Exposed Regions: The 2-position (nitrile) and other positions on the pyridine ring can be modified to introduce solubilizing groups or vectors for further chemical elaboration to target solvent-exposed regions of the kinase.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Potential in Central Nervous System (CNS) Disorders
The physicochemical properties of the this compound scaffold make it a promising candidate for the development of CNS-penetrant drugs. The trifluoromethyl group can enhance lipophilicity, which is often a prerequisite for crossing the blood-brain barrier. Furthermore, the pyridine ring is a common motif in CNS-active compounds.
While specific examples of this core in CNS drug discovery are not yet widely published, its potential can be inferred from the known roles of its constituent parts. For example, various pyridine-containing compounds have been investigated as neuroprotective agents.[8] The development of derivatives of this scaffold could lead to novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Exploring Antiviral and Antimicrobial Applications
The pyridine nucleus is a well-established pharmacophore in the design of antiviral and antimicrobial agents.[9] The unique electronic and steric properties conferred by the trifluoromethyl and nitrile groups on the this compound scaffold could be leveraged to develop novel anti-infective therapies.
The trifluoromethyl group has been incorporated into a number of antiviral drugs, where it can enhance binding to viral enzymes or proteins.[10] The nitrile group can also participate in key binding interactions. Given the urgent need for new anti-infective agents, the exploration of libraries based on the this compound core is a promising avenue for future research.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its successful application in oncology, exemplified by the synthesis of Apalutamide, and the promising activity of closely related scaffolds as kinase inhibitors, underscores its potential. The unique combination of a trifluoromethyl group, a nitrile moiety, and a pyridine ring provides a rich platform for the design of potent, selective, and pharmacokinetically favorable drug candidates.
Future research should focus on expanding the therapeutic applications of this scaffold beyond oncology into areas such as CNS disorders and infectious diseases. The development of novel synthetic methodologies to further diversify the core structure will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of disease biology deepens, the strategic deployment of privileged scaffolds like this compound will continue to be a cornerstone of successful drug discovery.
References
- MySkinRecipes. (n.d.). This compound.
- Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). Molecules, 28(17), 6429. [Link]
- Jung, M. E., & O'Brien, P. M. (2012).
- Jung, M. E., & O'Brien, P. M. (2011). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- Liao, Y., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
- ResearchGate. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
- Chuang, Y.-J., et al. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Cell Chemical Biology, 28(5), 686-698.e7. [Link]
- Gulea, A., & Ungureanu, M. (2022). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 22(1), 74-106. [Link]
- Pharmaffiliates. (n.d.). CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037. [Link]
- Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1333-1344. [Link]
- Hennessy, E. J., et al. (2000). Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 43(13), 2362-2371. [Link]
- De Clercq, E. (2009). Antiviral Agents. Cell, 138(4), 799. [Link]
- BindingDB. (n.d.). Patents In BindingDB.
- Gitto, R., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 633–643. [Link]
- Dow Chemical Co. (1991). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Gitto, R., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. IRIS Unime.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 4. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 5. Seven classes of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of Key Intermediates from 5-(Trifluoromethyl)pyridine-2-carbonitrile
Abstract: This document provides detailed protocols and scientific rationale for the synthesis of valuable chemical derivatives starting from 5-(Trifluoromethyl)pyridine-2-carbonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and agrochemical development due to the unique properties conferred by the trifluoromethyl group.[1] The trifluoromethyl moiety can enhance biological activity, metabolic stability, and lipophilicity of target molecules.[1] The nitrile functional group serves as a versatile handle for a variety of chemical transformations. This guide focuses on two fundamental and high-utility transformations: the complete hydrolysis of the nitrile to a carboxylic acid and the partial, selective hydration to a primary amide. Each protocol is presented with step-by-step instructions, mechanistic insights, and a discussion of the critical parameters that ensure high-yield and high-purity outcomes.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 95727-86-9) has emerged as a critical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its value stems from the combination of a pyridine scaffold, a trifluoromethyl group, and a nitrile functional group. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the pyridine ring, influencing its reactivity. The nitrile group is a key functional moiety that can be transformed into several other important groups, including amides, carboxylic acids, and amines, making it a linchpin for molecular diversification.
This application note will detail the synthetic pathways for converting this starting material into two key derivatives:
-
5-(Trifluoromethyl)picolinic Acid: A potent bidentate chelating agent and a crucial precursor for esters and other carboxylic acid derivatives.[2]
-
5-(Trifluoromethyl)picolinamide: A widely used intermediate in the development of therapeutic agents and a building block for more complex fluorinated compounds.[3]
The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.
Synthetic Protocol I: Complete Hydrolysis to 5-(Trifluoromethyl)picolinic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions and proceeds through an amide intermediate.[4] Forcing conditions, such as elevated temperatures, are typically required to drive the reaction to completion, hydrolyzing both the nitrile to the amide and the subsequent amide to the carboxylic acid.
Mechanistic Rationale (Acid-Catalyzed)
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5] A series of proton transfers and tautomerization steps leads to the formation of the intermediate picolinamide. This amide is then further hydrolyzed under the reaction conditions to yield the final picolinic acid and an ammonium ion.[4]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize 5-(Trifluoromethyl)picolinic acid via the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M) for pH adjustment
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: This addition is exothermic and should be done slowly, preferably in an ice bath.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).
-
Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
pH Adjustment: Slowly neutralize the acidic solution by adding a 5 M NaOH solution until the pH is approximately 3-4. The product will likely precipitate out of the solution during this step.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 5-(Trifluoromethyl)picolinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Process Visualization
Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.
Summary of Reaction Parameters
| Parameter | Value/Condition | Purpose |
| Starting Material | This compound | Precursor |
| Reagent | Sulfuric Acid / Water | Acid catalyst and nucleophile |
| Temperature | 110-120 °C (Reflux) | Provides activation energy for hydrolysis |
| Reaction Time | 4-8 hours | To ensure complete conversion |
| Work-up | Neutralization, Extraction | Isolation of the carboxylic acid product |
| Typical Yield | 85-95% (after purification) | N/A |
| Product MP | 133-137 °C | Physical characteristic for identification |
Synthetic Protocol II: Selective Hydration to 5-(Trifluoromethyl)picolinamide
The selective conversion of nitriles to primary amides without over-hydrolysis to the carboxylic acid requires milder conditions. A variety of methods have been developed, including metal-catalyzed reactions and the use of basic hydrogen peroxide.[6][7] The molybdenum(VI)-catalyzed hydration using hydrogen peroxide in ethanol is an efficient method for this transformation, particularly for nitriles bearing electron-withdrawing groups, which exhibit high reactivity.[6]
Mechanistic Rationale
This method utilizes a catalytic amount of a molybdate salt, which reacts with hydrogen peroxide to form a molybdenum(VI)-peroxo complex. This complex is a key reactive species that facilitates the hydration of the nitrile. The reaction is believed to proceed via nucleophilic attack of the peroxo complex on the nitrile carbon, followed by rearrangement and hydrolysis to yield the primary amide. The use of ethanol as a solvent and controlled temperatures helps to prevent the further hydrolysis of the amide product.
Experimental Protocol: Molybdenum-Catalyzed Hydration
Objective: To synthesize 5-(Trifluoromethyl)picolinamide via the selective hydration of this compound.
Materials:
-
This compound
-
Sodium Molybdate (Na₂MoO₄)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Ethanol
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃) solution (for quenching)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of sodium molybdate (0.05 eq).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The electron-withdrawing trifluoromethyl group should allow for a high conversion rate at room temperature.[6] Monitor the reaction by TLC (typically 2-4 hours).
-
Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of an aqueous solution of sodium thiosulfate.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the product three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-(Trifluoromethyl)picolinamide as a solid.
Process Visualization
Caption: Workflow for the selective hydration of the nitrile to a primary amide.
Summary of Reaction Parameters
| Parameter | Value/Condition | Purpose |
| Starting Material | This compound | Precursor |
| Catalyst | Sodium Molybdate (Na₂MoO₄) | Activates H₂O₂ for nitrile hydration |
| Reagent | Hydrogen Peroxide (H₂O₂) | Oxidizing agent for hydration |
| Solvent | Ethanol | Reaction medium |
| Temperature | 0 °C to Room Temperature | Ensures selective hydration, prevents over-hydrolysis |
| Reaction Time | 2-4 hours | To ensure complete conversion |
| Work-up | Quenching, Extraction | To remove excess peroxide and isolate the amide product |
| Typical Yield | Moderate to High[6] | N/A |
Further Synthetic Potential
While this note focuses on hydrolysis and hydration, the nitrile group of this compound is amenable to other transformations. For instance, reduction of the nitrile using powerful reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding aminomethylpyridine, another valuable building block. Additionally, while the parent molecule is not activated for nucleophilic aromatic substitution (SNAr), derivatives containing a suitable leaving group (e.g., a halogen at the 2- or 6-position) are excellent substrates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles.[8][9]
Conclusion
This compound is a high-value starting material for accessing a range of important chemical intermediates. The protocols detailed in this application note for its conversion to 5-(Trifluoromethyl)picolinic acid and 5-(Trifluoromethyl)picolinamide provide reliable and well-rationalized methods for researchers. By understanding the underlying mechanisms and carefully controlling reaction parameters, scientists can effectively leverage this versatile building block in the synthesis of novel compounds for drug discovery and agrochemical development.
References
- Ma, X., Liu, D., Wan, X., & Zhao, J. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6).
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
- The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. (n.d.).
- ResearchGate. Catalytic Conversion of Nitriles into Secondary- and Tertiary Amides. (2024).
- JoVE. (2024). Nitriles to Carboxylic Acids: Hydrolysis.
- Matsuda, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. (n.d.).
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2026).
- Lou, D., et al. (n.d.). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate.
- MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (n.d.).
- Pharmaffiliates. 5-(5-(3-Fluoro-4-(methylcarbamoyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinamide.
- National Institutes of Health. (n.d.). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network.
- ResearchGate. A view of 5-(trifluoromethyl)picolinic acid (I) hydrate with the... (n.d.).
- Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide.
- PharmaCompass. 5-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE-2-CARBONITRILE.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Google Patents. Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution.
- YouTube. (2019). nucleophilic aromatic substitutions.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
- Pharmaffiliates. CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.).
- PubChem. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile.
- SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.).
- MDPI. Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. (n.d.).
- National Institutes of Health. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scite.ai [scite.ai]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
The Strategic Application of 5-(Trifluoromethyl)pyridine-2-carbonitrile in Palladium-Catalyzed Synthesis: A Guide for Advanced Drug Discovery and Agrochemical Development
Introduction: Unlocking New Chemical Space with a Fluorinated Pyridine Building Block
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is highly valued for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 5-(Trifluoromethyl)pyridine-2-carbonitrile has emerged as a critical building block, offering a unique combination of a trifluoromethylated pyridine ring and a versatile nitrile handle. The strong electron-withdrawing nature of both the trifluoromethyl and nitrile groups enhances the electrophilic character of the pyridine ring, making it a valuable precursor for a variety of advanced chemical transformations.[1] This guide provides an in-depth exploration of the utility of this and closely related building blocks in palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical synthesis.
While direct palladium-catalyzed cross-coupling of this compound is not yet widely documented in publicly accessible literature, its structural motifs are frequently assembled using such reactions. This guide will focus on a representative and highly valuable palladium-catalyzed transformation, the Sonogashira coupling, to construct a similar substituted pyridine nitrile. This protocol serves as a blueprint for the synthesis of analogues and derivatives, demonstrating the power of palladium catalysis in accessing this important class of molecules.
Core Principles: The Power of Palladium in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are indispensable tools in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5] The general catalytic cycle for these reactions involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Application Protocol: Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Pyridine-2-carbonitriles
This section provides a detailed protocol for a Sonogashira coupling reaction, a powerful method for the formation of a C(sp²)-C(sp) bond. The following procedure is adapted from a documented synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines and serves as an excellent model for the alkynylation of halogenated trifluoromethylpyridine-2-carbonitrile precursors. The reaction couples a terminal alkyne with a bromo-substituted pyridine-2-carbonitrile.
Reaction Scheme
Caption: General scheme for the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Detailed Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the bromo-substituted pyridine-2-carbonitrile (1.1 equivalents).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 equivalents), and the co-catalyst, Copper(I) iodide (CuI, 0.3 equivalents).
-
Add a degassed solvent mixture of Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 2:1 ratio. The volume should be sufficient to dissolve the reagents.
-
-
Degassing:
-
Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 5 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Addition of the Alkyne:
-
While maintaining a positive pressure of inert gas, add the terminal alkyne (1.0 equivalent) dropwise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure alkynyl-substituted pyridine-2-carbonitrile.
-
Quantitative Data Summary
The following table summarizes the typical reagents and conditions for this Sonogashira coupling protocol.
| Parameter | Value | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) source for Sonogashira couplings. |
| Co-catalyst | CuI | Activates the alkyne for transmetalation to the palladium center. |
| Base | Triethylamine (Et₃N) | Acts as a base to deprotonate the terminal alkyne and scavenge the HBr byproduct. Also serves as a solvent. |
| Solvent | THF | A common aprotic solvent that helps to dissolve the reactants. |
| Temperature | Room Temperature | Mild reaction conditions are often sufficient for this coupling. |
| Reaction Time | 16 hours | Typically allows for the reaction to proceed to completion. |
Mechanistic Insights: The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.
-
Reductive Elimination: The coupled product (R-C≡CR') is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
-
Conclusion and Future Outlook
This compound and its derivatives are high-value building blocks in contemporary chemical synthesis. While direct palladium-catalyzed functionalization of this specific molecule is an area ripe for further exploration, established protocols such as the Sonogashira coupling provide a robust and adaptable framework for the synthesis of a wide array of analogues. The principles and procedures detailed in this guide are intended to empower researchers in drug discovery and agrochemical development to harness the full potential of palladium catalysis in the creation of novel, functionalized trifluoromethylpyridine-containing molecules. Future work will likely focus on the direct C-H functionalization of the pyridine ring, offering even more efficient routes to these important compounds.
References
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2026). [Source URL not provided in search results]
- Nickel and Palladium Catalyzed C−H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. (2025).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). [Source URL not provided in search results]
- Nitrile hydration catalysed by palladium(II) complexes. (n.d.). RSC Publishing. [Link]
- Decarboxylative cross-coupling. (n.d.). Wikipedia. [Link]
- Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. (n.d.). PMC - NIH. [Link]
- Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. (n.d.).
- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp )−H Bonds. (2025).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
- Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. (n.d.).
- Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. (2025).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. [Link]
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (n.d.). PubMed. [Link]
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. [Link]
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). stoltz2.caltech.edu. [Link]
- Recent Applications of Palladium‐Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. (2009). Semantic Scholar. [Link]
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). NIH. [Link]
- Palladium-catalysed electrophilic aromatic C-H fluorin
- Palladium(II) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D. (n.d.). [Source URL not provided in search results]
- CH Bond Activation Reaction. (n.d.). [Source URL not provided in search results]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). OUCI. [Link]
- Reactivity of hydroxo complexes of palladium(II) towards nitriles: formation of carboxamide and imino ether derivatives of palladium(II). (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
- Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry. (n.d.).
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
- ChemScene: Building blocks | Bioactive small molecules. (n.d.). [Source URL not provided in search results]
- Palladium: Inorganic & Coordination Chemistry. (n.d.).
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2025).
- Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). PubMed. [Link]
- Synthesis and Bond Activation Chemistry of Palladium(II) Pincer Complexes with a Weakly Coordinating Side Arm. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Palladium‐Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries | Semantic Scholar [semanticscholar.org]
The Strategic Role of 5-(Trifluoromethyl)pyridine-2-carbonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Trifluoromethyl Group as a "Super-Bioisostere" in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1] The trifluoromethyl (-CF3) group, in particular, stands out for its profound ability to enhance a molecule's pharmacological profile.[1] Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, can significantly improve a drug's potency, bioavailability, and pharmacokinetic properties. When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the trifluoromethyl group's influence is further amplified. This synergy has led to the widespread use of trifluoromethylpyridine intermediates in the synthesis of a new generation of pharmaceuticals.
This guide focuses on a pivotal intermediate, 5-(Trifluoromethyl)pyridine-2-carbonitrile , and its derivatives. We will explore its synthesis and its critical application in the preparation of advanced pharmaceutical agents, with a detailed focus on the synthesis of Apalutamide, a potent androgen receptor inhibitor. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and reproducible synthesis.
Synthesis of Key Intermediates
The journey from simple precursors to complex active pharmaceutical ingredients (APIs) is a multi-step process. Here, we delineate the synthesis of key intermediates derived from the 5-(trifluoromethyl)pyridine scaffold.
Protocol 1: Synthesis of 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile
This protocol outlines the synthesis of a crucial nitrated intermediate, which serves as a precursor to the corresponding amino derivative. The cyanation of a halo-pyridine is a key transformation.
Reaction Scheme:
Figure 1: Synthesis of 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | Starting material |
| Copper(I) cyanide (CuCN) | Cyanating agent |
| N-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For agitation |
| Heating mantle with temperature control | For heating the reaction |
| Condenser | To prevent solvent loss |
| Filtration apparatus (e.g., Buchner funnel) | To separate the product from solid byproducts |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | To remove solvent under reduced pressure |
| Silica gel for column chromatography | For purification |
| Ethyl acetate, hexanes, methanol, ice, water | Solvents and quenching agents |
| Anhydrous sodium sulfate | Drying agent |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (10.5 g, 43.28 mmol).
-
Addition of Reagents: To the flask, add N-methyl-2-pyrrolidone (17 mL) and copper(I) cyanide (3.87 g, 43.28 mmol).
-
Reaction: Heat the mixture to 175 °C with vigorous stirring for 15 minutes.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ice to the mixture and stir for 15 minutes to precipitate the product.
-
Filter the precipitate through a pad of Celite®, washing with ethyl acetate and methanol.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexanes to afford 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile.
-
Expected Outcome:
-
Yield: Approximately 56% (5.30 g).[2]
-
Appearance: Typically a solid.
-
¹H-NMR (CDCl₃, 300 MHz): δ 9.30 (s, 1H), 8.85 (s, 1H).[2]
Protocol 2: Synthesis of 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. This protocol details a common method using iron powder in an acidic medium.
Reaction Scheme:
Figure 2: Reduction of the nitro group to an amine.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | Starting material |
| Iron powder | Reducing agent |
| Ethyl acetate | Solvent |
| Acetic acid | Acidic medium for the reduction |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For agitation |
| Heating mantle with temperature control | For heating the reaction |
| Celite® | Filtration aid |
| Filtration apparatus | To remove solid byproducts |
| Rotary evaporator | To remove solvent |
| Silica gel for column chromatography | For purification |
| Pentane | Co-solvent for chromatography |
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile (0.095 g, 0.44 mmol) in a mixture of ethyl acetate (1 mL) and acetic acid (1 mL).[3][4]
-
Addition of Reducing Agent: Add iron powder (0.112 g, 2 mmol) to the suspension.[3][4]
-
Reaction: Heat the reaction mixture with stirring for 15 hours.[3][4]
-
Work-up:
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the solid particles.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
Expected Outcome:
-
Appearance: Off-white to yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 6.36 (bs, 2H), 7.38 (d, J= 2.4 Hz, 1H), 8.26 (d, J=2.4 Hz, 1H).[3]
Protocol 3: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
The isothiocyanate functional group is a key electrophile for the subsequent coupling reaction. This protocol describes its formation from the corresponding amine using thiophosgene.
Reaction Scheme:
Figure 3: Synthesis of the isothiocyanate intermediate.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | Starting material |
| Thiophosgene | Reagent for isothiocyanate formation |
| Water | Solvent |
| Dichloromethane (DCM) | Extraction solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For agitation |
| Separatory funnel | For liquid-liquid extraction |
| Anhydrous magnesium sulfate | Drying agent |
| Rotary evaporator | To remove solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a heterogeneous mixture of 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (0.075 g, 0.4 mmol) in water (2 mL).[3]
-
Addition of Thiophosgene: Carefully add thiophosgene (50 µl) to the mixture. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture vigorously for 2 hours at room temperature.
-
Work-up:
-
Wash the mixture with water.
-
Extract the product with chloroform or dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile.[3]
-
Expected Outcome:
-
Yield: Approximately 95% (0.087 g).[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.4 Hz, 1H), 8.72 (d, J = 2.4 Hz, 1H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 113.61, 121.04 (q, J = 273.1 Hz), 127.41, 130.38 (q, J = 4.3 Hz), 131.44 (q, J = 34.4 Hz), 133.55, 144.75, 150.30.[3]
Application in Pharmaceutical Synthesis: A Case Study of Apalutamide
Apalutamide is a non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer.[5] Its synthesis prominently features the this compound scaffold.
Protocol 4: One-Pot Synthesis of Apalutamide
This protocol describes an efficient one-pot synthesis of Apalutamide from 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile, showcasing the power of this intermediate in streamlining complex molecular construction.[1]
Reaction Scheme:
Figure 4: One-pot synthesis of Apalutamide.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | Key intermediate |
| 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | Coupling partner |
| Thiophosgene | For in-situ formation of isothiocyanate |
| Dimethylacetamide (DMA) or Dimethylformamide (DMF) | Solvent |
| Methanol, Water, Concentrated Hydrochloric Acid | Reagents for work-up and hydrolysis |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For agitation |
| Heating mantle with temperature control | For heating the reaction |
| Standard laboratory glassware for work-up | Beakers, funnels, etc. |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (50g, 0.26 mole) and 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in dimethylacetamide (500ml).[6]
-
Formation of Isothiocyanate and Coupling: Add thiophosgene (32g, 0.26 mole) dropwise to the solution.[6] Heat the reaction mixture to 65 °C overnight.
-
Work-up and Hydrolysis:
-
Add methanol (500ml), water (500ml), and concentrated hydrochloric acid (200ml).
-
Heat the mixture under reflux for 2 hours.[6]
-
-
Isolation and Purification:
-
Cool the reaction mixture and isolate the precipitated solid by filtration.
-
The crude product can be purified by recrystallization to obtain Apalutamide.
-
Expected Outcome:
-
Purity: High purity Apalutamide (>99.5%) can be obtained after purification.[1]
Summary of Key Synthetic Data
| Intermediate/Product | Starting Material(s) | Key Reagents | Solvent(s) | Temp. (°C) | Yield (%) |
| 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | CuCN | NMP | 175 | ~56 |
| 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | Fe, Acetic Acid | Ethyl Acetate | Heat | ~91 |
| 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | Thiophosgene | Water/DCM | RT | ~95 |
| Apalutamide (One-Pot) | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | Thiophosgene | DMA | 65 | ~50.2 |
Conclusion
This compound and its derivatives are undeniably valuable intermediates for the pharmaceutical industry. The protocols detailed in this guide provide a framework for the synthesis of these key building blocks and their application in the construction of complex and life-saving drugs like Apalutamide. The strategic use of the trifluoromethyl group continues to be a powerful tool in drug discovery, and a thorough understanding of the synthesis and handling of intermediates like this compound is essential for the advancement of medicinal chemistry.
References
- Google Patents. (n.d.). Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano.
- Google Patents. (n.d.). Novel process and intermediate for the preparation of apalutamide.
- Google Patents. (n.d.). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
- Google Patents. (n.d.). Process for the preparation of 4-[7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide and its polymorphs.
- Wei, D., Ping, X., Peng, J., Zhao, W., & Zhu, X. (2018). Improved Synthesis of Apalutamide. Chinese Journal of Pharmaceuticals, 4, 440-444.
- Google Patents. (n.d.). Process for preparing apalutamide.
- PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Google Patents. (n.d.). Synthetic method of Apalutamide.
- PubChem. (n.d.). 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile.
- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- Changzhou YongXu Chemical Co., Ltd. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- PubChem. (n.d.). 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile.
- Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Org. Synth., 74, 77.
- Chemsrc. (2025, August 28). CAS#:573762-57-9 | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile.
Sources
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]
- 6. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
The Strategic Role of 5-(Trifluoromethyl)pyridine-2-carbonitrile in the Synthesis of Next-Generation Agrochemicals
Introduction: The Significance of Fluorinated Pyridines in Crop Protection
In the landscape of modern agriculture, the development of highly effective and selective agrochemicals is paramount for ensuring global food security. Among the privileged scaffolds in agrochemical design, the trifluoromethylpyridine moiety has emerged as a cornerstone for the creation of potent insecticides and herbicides. The trifluoromethyl (-CF3) group, owing to its high electronegativity, lipophilicity, and metabolic stability, significantly enhances the biological activity of parent molecules.[1][2] When incorporated into a pyridine ring, these properties are synergistic, leading to compounds with improved efficacy and target specificity.
5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS: 95727-86-9) is a pivotal intermediate in this field, offering a versatile platform for the synthesis of a diverse range of agrochemicals.[3] Its structure, featuring a reactive nitrile group and a bio-enhancing trifluoromethyl group on a pyridine core, makes it a highly sought-after building block for agrochemical research and development professionals.[1] This document serves as a comprehensive guide to the application of this compound in agrochemical synthesis, providing detailed application notes and validated protocols for key chemical transformations.
Application Notes: The Versatility of the Nitrile Group in Synthesis
The nitrile (-CN) group at the 2-position of the pyridine ring is a key functional handle that allows for a variety of chemical modifications, making this compound a versatile precursor.[3] The primary synthetic routes leveraging this intermediate involve the transformation of the nitrile group into other valuable functionalities, such as carboxylic acids and amines.
-
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-(trifluoromethyl)picolinic acid. This transformation is crucial as picolinic acids are key components in several commercial insecticides. The resulting carboxylic acid can then be readily converted into amides, esters, and other derivatives.
-
Reduction to Amines: Catalytic hydrogenation of the nitrile group provides the corresponding aminomethylpyridine. These primary amines are valuable intermediates for the synthesis of a different class of agrochemicals, particularly fungicides, where the aminomethyl linker is a common structural motif.
The strategic manipulation of the nitrile group allows chemists to access a broad spectrum of bioactive molecules from a single, readily available starting material, streamlining the discovery and development of novel crop protection agents.
Detailed Protocols and Methodologies
The following protocols provide step-by-step procedures for key transformations of this compound, leading to valuable agrochemical intermediates.
Protocol 1: Synthesis of 5-(Trifluoromethyl)picolinic Acid via Alkaline Hydrolysis
This protocol details the conversion of the nitrile to a carboxylic acid, a critical intermediate for insecticides like Flonicamid. The procedure is adapted from established methods for the hydrolysis of 2-cyanopyridines.
Reaction Workflow:
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add this compound (1.0 eq).
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid (HCl) dropwise with stirring in an ice bath to adjust the pH to 2-3, leading to the precipitation of the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 5-(Trifluoromethyl)picolinic acid as a solid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Sodium Hydroxide, Hydrochloric Acid | N/A |
| Solvent | Water | N/A |
| Reaction Temperature | 100-110 °C | Adapted from[4] |
| Reaction Time | 4-6 hours | Adapted from[4] |
| Typical Yield | 85-95% | Estimated |
| Product Purity | >98% (by HPLC) | Estimated |
Protocol 2: Synthesis of 2-(Aminomethyl)-5-(trifluoromethyl)pyridine via Catalytic Reduction
This protocol describes the reduction of the nitrile to a primary amine, an essential building block for certain fungicides. The methodology is based on patented procedures for the reduction of substituted cyanopyridines.
Reaction Workflow:
Caption: Proposed multi-step synthesis of a key pyridyloxy intermediate.
Step-by-Step Rationale and Procedure:
-
Amine Synthesis: The initial step involves the reduction of the nitrile to 2-(aminomethyl)-5-(trifluoromethyl)pyridine as detailed in Protocol 2 .
-
Diazotization: The resulting amine can then undergo diazotization. The amine is dissolved in a cold aqueous solution of a strong acid, such as sulfuric acid, and treated with an aqueous solution of sodium nitrite (NaNO2) at low temperatures (0-5 °C). This generates an in-situ diazonium salt. [3][5]3. Hydrolysis to Hydroxypyridine: The diazonium salt is unstable and can be hydrolyzed by gently warming the reaction mixture. The diazonium group is an excellent leaving group (as N2 gas), and is displaced by water to form the corresponding 5-(trifluoromethyl)pyridin-2-ol. [3]4. Etherification: The resulting 5-(trifluoromethyl)pyridin-2-ol can then be used in a Williamson ether synthesis with an appropriate alkyl halide to form the desired pyridyloxy ether linkage found in Pyridalyl and its analogs.
This proposed pathway illustrates how the versatile chemistry of the nitrile group can be leveraged to access a wider range of complex agrochemical scaffolds.
Conclusion
This compound is a high-value intermediate that provides a direct and efficient entry point to a variety of potent agrochemicals. The trifluoromethyl group imparts desirable physicochemical properties that enhance biological efficacy, while the nitrile group serves as a versatile chemical handle for constructing diverse molecular architectures. The protocols outlined in this guide demonstrate the practical application of this building block in synthesizing key agrochemical precursors, highlighting its strategic importance in the ongoing development of innovative crop protection solutions.
References
- Vertex AI Search. The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Vertex AI Search. Exploring 5-(Trifluoromethyl)
- Katritzky, A. R., et al. (2005).
- Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds. US5359074A.
- Google Patents.
- Google Patents. Process for the production of 2-hydroxypyridine. US4942239A.
- Wikipedia. Sandmeyer reaction.
- RSC Publishing. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1968, 492-498.
- MDPI. Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 2019, 24(11), 1996.
- ChemicalBook. 2-Hydroxypyridine synthesis.
- ChemicalBook. 2-Picolinic acid synthesis.
- Google Patents. Process for production of 2-hydroxy-4-substituted pyridines. CN101048380B.
- PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2021, 11(1), 1-20.
- Organic Chemistry Portal.
- PubMed. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).
- Vertex AI Search. Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 5. portal.tpu.ru [portal.tpu.ru]
Application Notes and Protocols for Nucleophilic Substitution on 5-(Trifluoromethyl)pyridine-2-carbonitrile
Introduction: Strategic Importance in Medicinal Chemistry
5-(Trifluoromethyl)pyridine-2-carbonitrile is a pivotal building block in contemporary drug discovery and agrochemical development. The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine scaffold itself is a prevalent motif in a vast array of bioactive compounds.[3] This guide provides a comprehensive overview of the principles and practical protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this highly activated pyridine system, enabling the synthesis of diverse functionalized derivatives.
The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at the 5-position and the cyano group at the 2-position, renders the pyridine nucleus exceptionally susceptible to nucleophilic attack.[4][5] This heightened reactivity allows for a broad scope of nucleophiles to be employed, often under mild reaction conditions, making it an invaluable tool for late-stage functionalization in complex synthetic sequences.[6]
Mechanistic Insights: Understanding the Reaction Pathway
The nucleophilic aromatic substitution on this compound proceeds via a classical two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. The strong electron-withdrawing trifluoromethyl and cyano groups significantly polarize the ring, making the carbon atoms at positions 2, 4, and 6 highly electrophilic.
-
Formation of a Meisenheimer Complex: This initial attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing substituents and the ring nitrogen, which stabilizes the complex and facilitates its formation.[5][7]
-
Elimination of the Leaving Group: Aromatization is restored through the expulsion of a leaving group from the site of initial nucleophilic attack. In the context of this compound, while the cyano group can potentially act as a leaving group, it is more common to have a pre-installed leaving group, such as a halogen (e.g., fluorine or chlorine), at the 2- or 6-position to direct the substitution.
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer intermediate.[6][8] The exceptional stability of this intermediate in the case of highly electron-deficient pyridines is a key factor contributing to the facility of these reactions.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with common classes of nucleophiles.
General Considerations for All Reactions:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when specified, particularly when employing moisture-sensitive reagents.
-
Inert Atmosphere: Reactions involving strong bases or air-sensitive nucleophiles should be conducted under an inert atmosphere of nitrogen or argon to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.
Protocol 1: Substitution with Thiol Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[9]
Reaction Scheme:
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Base Addition: To the solution from Step 1, add a suitable base (1.2 equivalents). Common bases for this transformation include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10] Stir the mixture at room temperature for 10-15 minutes to generate the thiolate in situ.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Substitution with Amine Nucleophiles
Amines are widely used nucleophiles in SNAr reactions, leading to the formation of valuable aminopyridine derivatives.[11]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and the amine (1.5-2.0 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition (if necessary): For less nucleophilic amines or when using an amine salt, a base such as potassium carbonate or triethylamine may be required to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction's progress.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Substitution with Alcohol Nucleophiles
Alkoxides, generated from alcohols, can also serve as effective nucleophiles in SNAr reactions with highly activated pyridines.
Reaction Scheme:
Caption: Generalized experimental workflow for nucleophilic substitution.
Trustworthiness: Self-Validating Systems and Troubleshooting
To ensure the reliability and reproducibility of these protocols, it is crucial to incorporate self-validating measures.
-
Confirmation of Starting Material Purity: The purity of this compound should be confirmed by techniques such as NMR spectroscopy and melting point analysis prior to use.
-
Complete Characterization of Products: The structure and purity of the final products must be rigorously confirmed using a combination of 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
-
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (for thiols and alcohols), or employing a more polar solvent to better solvate the intermediates.
-
Side Product Formation: For reactions with amines, dialkylation can sometimes be an issue. Using a larger excess of the amine can help to minimize this. With alkoxides, elimination reactions can compete, especially with sterically hindered substrates. Using milder conditions and a less hindered base can be beneficial.
-
Difficulty in Purification: If the product is highly polar, alternative purification techniques such as preparative HPLC may be necessary.
-
Conclusion
The protocols and guidelines presented herein offer a robust framework for researchers engaged in the synthesis of novel chemical entities based on the this compound scaffold. The high reactivity of this substrate, driven by the synergistic electron-withdrawing nature of the trifluoromethyl and cyano groups, allows for a versatile range of nucleophilic substitution reactions. By understanding the underlying mechanistic principles and adhering to rigorous experimental practices, scientists can effectively leverage this powerful synthetic tool in the pursuit of new pharmaceuticals and agrochemicals.
References
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. 2024.
- ResearchGate. Tetra-substituted trifluoromethyl pyridines obtained from 5.
- ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- PubMed. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. 2022.
- ChemistryViews. Selective Trifluoromethylation of Pyridines. 2022.
- National Institutes of Health. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- YouTube. SNAr reactions of pi-deficient aromatic rings. 2020.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF.
- ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters. 2022.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. 2025.
- ResearchGate. The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives.
- Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease.
- PubMed. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. 2014.
- Echemi. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE.
- Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications.
- PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Pharmaffiliates. CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- PubChem. 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile.
- YouTube. nucleophilic aromatic substitutions. 2019.
- Sigma-Aldrich. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 573762-62-6.
- MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
- ChemistryViews. S-Trifluoromethylation of Aromatic Thiols. 2024.
- ResearchGate. The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with...
- YouTube. Nucleophilic Aromatic Substitution. 2019.
- PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. 2020.
- Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
- MolPort. 5-methyl-3-(trifluoromethyl)pyridine-2-carbonitrile | 1360883-21-1.
- ResearchGate. The para -Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry.
- PubMed Central. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
- Chemistry Steps. Reactions of Thiols.
- West Virginia University. Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate.
- PubMed Central. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.
- PubMed Central. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols.
- ResearchGate. (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid via Nitrile Hydrolysis
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the hydrolysis of 5-(trifluoromethyl)pyridine-2-carbonitrile to the corresponding carboxylic acid, 5-(trifluoromethyl)pyridine-2-carboxylic acid. This key transformation is critical for the synthesis of advanced pharmaceutical and agrochemical intermediates.[1][2] This document explores the fundamental chemical principles of nitrile hydrolysis under both acidic and basic conditions. It offers step-by-step experimental procedures designed for reproducibility and scalability in a research and development setting. The protocols herein are supplemented with mechanistic insights, comparative data, and visual workflows to ensure scientific integrity and empower researchers to confidently execute this synthesis.
Introduction: The Significance of 5-(Trifluoromethyl)picolinic Acid
5-(Trifluoromethyl)pyridine-2-carboxylic acid, also known as 5-(trifluoromethyl)picolinic acid, is a pivotal structural motif in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring imparts unique physicochemical properties to the molecule.[1] The high electronegativity and lipophilicity of the -CF3 group can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets.[1] Consequently, this building block is integral to the development of novel herbicides, insecticides, and active pharmaceutical ingredients (APIs).[1][2]
The synthesis of 5-(trifluoromethyl)picolinic acid is most commonly achieved through the hydrolysis of its nitrile precursor, this compound. The nitrile group serves as a versatile and stable handle that can be efficiently converted to the carboxylic acid functionality in the final synthetic steps. This application note provides a thorough examination of this crucial hydrolysis reaction.
Chemical Principles and Mechanistic Overview
The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that can be catalyzed by either acid or base.[3] The reaction proceeds in two principal stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. Subsequent proton transfers lead to the formation of an amide intermediate. Under the reaction conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. The amide is then hydrolyzed by the base to yield a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.
The choice between acidic and basic hydrolysis is often dictated by the overall stability of the substrate and the desired final product form. For pyridine-containing molecules, the reaction conditions must be carefully selected to avoid unwanted side reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of 2-cyanopyridines and is optimized for the synthesis of 5-(trifluoromethyl)picolinic acid.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) |
| This compound | 95727-86-9 | 172.11 | 1.72 g (10 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.28 g (32 mmol) |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL |
| Concentrated Hydrochloric Acid (HCl, ~37%) | 7647-01-0 | 36.46 | As needed for acidification |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.72 g, 10 mmol) and a solution of sodium hydroxide (1.28 g, 32 mmol) in deionized water (20 mL).
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then chill in an ice bath.
-
Neutralization: Slowly add concentrated hydrochloric acid dropwise with stirring to neutralize the excess sodium hydroxide and precipitate the product. Adjust the pH to approximately 2.5.[4]
-
Product Isolation (Option A - Direct Filtration): If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water and dry under vacuum.
-
Product Isolation (Option B - Extraction): If the product does not readily precipitate or if it is an oil, transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-(trifluoromethyl)pyridine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The purified product is a white to off-white solid.[2]
Expected Yield: 80-95%
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol provides an alternative method using acidic conditions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) |
| This compound | 95727-86-9 | 172.11 | 1.72 g (10 mmol) |
| Concentrated Sulfuric Acid (H₂SO₄, ~98%) | 7664-93-9 | 98.08 | 5 mL |
| Deionized Water | 7732-18-5 | 18.02 | 15 mL |
| Sodium Bicarbonate (NaHCO₃) solution (saturated) | 144-55-8 | 84.01 | As needed for neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, carefully add concentrated sulfuric acid (5 mL) to deionized water (15 mL) with cooling in an ice bath. To this acidic solution, add this compound (1.72 g, 10 mmol).
-
Hydrolysis: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Expected Yield: 75-90%
Visualization of Workflows and Mechanisms
Reaction Mechanism
Caption: General mechanisms for base- and acid-catalyzed nitrile hydrolysis.
Experimental Workflow: Base-Catalyzed Method
Caption: Step-by-step workflow for the base-catalyzed hydrolysis protocol.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time. Ensure that the temperature is adequate and that stirring is efficient.
-
Low Yield: Low yields may result from incomplete reaction or losses during workup. Ensure complete extraction and careful handling during transfers.
-
Purification Issues: If the product is difficult to recrystallize, consider alternative purification methods such as column chromatography on silica gel.
-
Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids and bases are corrosive and should be handled with extreme care.
Conclusion
The hydrolysis of this compound is a robust and efficient method for the synthesis of 5-(trifluoromethyl)picolinic acid. Both base- and acid-catalyzed protocols are effective, with the base-catalyzed method often providing higher yields and shorter reaction times. The choice of protocol will depend on the specific requirements of the synthesis and the available equipment. The detailed procedures and insights provided in this application note are intended to facilitate the successful and safe execution of this important chemical transformation in a laboratory setting.
References
- Synthesis of 2-trifluoromethyl-5-cyanopyridine. ResearchGate.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
- The synthetic method of 2-pyridine carboxylic acid. Google Patents.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health.
- Preparation of 2-cyanopyridines. Google Patents.
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2026-01-07).
- Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of 5-(Trifluoromethyl)pyridine-2-carbonitrile in the Synthesis of Advanced s-Tetrazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of trifluoromethylated s-tetrazines using 5-(trifluoromethyl)pyridine-2-carbonitrile as a key precursor. We delve into the mechanistic underpinnings of s-tetrazine formation, the strategic importance of the trifluoromethyl moiety in modulating the physicochemical and biological properties of molecules, and provide detailed, field-tested protocols for the synthesis and characterization of 3,6-bis(5-(trifluoromethyl)pyridin-2-yl)-1,2,4,5-tetrazine. This document is intended to serve as a practical resource for researchers in medicinal chemistry, chemical biology, and materials science, enabling the rational design and synthesis of novel s-tetrazine-based compounds for a range of applications, including bioorthogonal chemistry and drug development.
Introduction: The Convergence of Trifluoromethyl Groups and s-Tetrazines in Modern Chemistry
The 1,2,4,5-tetrazine (s-tetrazine) core is a unique heterocyclic motif that has garnered significant attention for its applications in diverse fields, from high-energy materials to pharmaceuticals. In recent years, s-tetrazines have emerged as premier dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry.[1] This "click" reaction's rapid kinetics and high specificity allow for the covalent labeling of biomolecules in living systems, revolutionizing areas like in vivo imaging and targeted drug delivery.[2][3]
Parallel to the rise of s-tetrazines, the incorporation of trifluoromethyl (-CF3) groups has become a cornerstone of modern drug design.[4] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding interactions, make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6][7]
The synthesis of s-tetrazines bearing trifluoromethylated substituents, therefore, represents a powerful strategy for developing next-generation probes and therapeutics. This compound stands out as a critical and versatile building block for this purpose.[5][8] Its pyridine ring offers aqueous solubility and potential coordination sites, the nitrile group is the direct precursor to the tetrazine ring, and the trifluoromethyl group imparts the aforementioned beneficial properties.
The Synthetic Rationale: From Nitrile to Tetrazine
The conversion of nitriles to symmetrically substituted s-tetrazines is most commonly achieved through a "Pinner-like" reaction. This process involves the condensation of two nitrile molecules with hydrazine (N₂H₄) to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic s-tetrazine.
The general mechanism can be visualized as follows:
Caption: Generalized workflow for s-tetrazine synthesis from a nitrile precursor.
The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can influence the reactivity of the nitrile.[7] While this electronic effect can activate the nitrile towards nucleophilic attack, the overall reaction kinetics can be sluggish. To overcome this, Lewis acid catalysis, often employing zinc or nickel salts, has been shown to significantly improve reaction rates and yields.[9][10] The Lewis acid coordinates to the nitrile nitrogen, further polarizing the carbon-nitrogen triple bond and making it more susceptible to attack by hydrazine.
Experimental Protocols
Synthesis of 3,6-bis(5-(trifluoromethyl)pyridin-2-yl)-1,2,4,5-tetrazine
This protocol details a robust, one-pot synthesis of the target s-tetrazine from this compound using zinc triflate as a catalyst.
Materials:
-
This compound
-
Hydrazine monohydrate (64-65%)
-
Zinc triflate (Zn(OTf)₂)
-
Ethanol, absolute
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Protocol Steps:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), zinc triflate (0.05 eq), and absolute ethanol (0.2 M concentration relative to the nitrile).
-
Hydrazine Addition: While stirring the mixture at room temperature, slowly add hydrazine monohydrate (2.0 eq).
-
Dihydrotetrazine Formation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting nitrile.
-
Cooling and Oxidation: Once the formation of the dihydrotetrazine intermediate is deemed complete, cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (3.0 eq) in water and add it dropwise to the reaction mixture.
-
Acidification: After the addition of the nitrite solution, slowly add 2M HCl dropwise until the solution becomes acidic (pH ~2-3) and a color change to deep pink/red is observed, indicating the formation of the s-tetrazine. Vigorous gas evolution (N₂) will occur during this step.
-
Reaction Quenching and Extraction: Continue stirring at room temperature for 1-2 hours after the gas evolution ceases. Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a colored solid. Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to yield the pure 3,6-bis(5-(trifluoromethyl)pyridin-2-yl)-1,2,4,5-tetrazine as a vibrant pink or red solid.
Caption: Step-by-step workflow for the synthesis of the target s-tetrazine.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl group and the tetrazine ring. |
| ¹³C NMR | Characteristic signal for the s-tetrazine carbon atoms typically observed at >160 ppm.[5] Signals for the pyridine carbons and the trifluoromethyl carbon (a quartet due to C-F coupling) will also be present. |
| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. |
| Mass Spec (HRMS) | The calculated exact mass of the product (C₁₄H₆F₆N₆) should match the observed mass, confirming the molecular formula. |
| Appearance | A characteristic vibrant pink or red crystalline solid. |
Applications and Future Directions
The resulting 3,6-bis(5-(trifluoromethyl)pyridin-2-yl)-1,2,4,5-tetrazine is a highly valuable molecule for a range of advanced applications:
-
Bioorthogonal Probes: The electron-withdrawing trifluoromethyl groups are expected to enhance the reactivity of the tetrazine in iEDDA reactions, making it an excellent candidate for developing highly sensitive probes for in vivo imaging and diagnostics.[11]
-
Drug Delivery Systems: This tetrazine can be incorporated into drug delivery platforms. For instance, it can be used in pre-targeted drug activation strategies, where a tetrazine-modified antibody first localizes to a tumor, followed by the administration of a drug conjugated to a strained dienophile. The ensuing iEDDA reaction releases the active drug specifically at the tumor site.[2]
-
Advanced Materials: The unique electronic properties of this molecule make it a candidate for incorporation into functional materials, such as polymers or metal-organic frameworks, for applications in electronics and sensing.
Conclusion
This compound serves as a highly strategic precursor for the synthesis of advanced s-tetrazine derivatives. The protocols and rationale outlined in this guide provide a clear pathway for researchers to access these valuable compounds. The convergence of the desirable properties of the trifluoromethyl group and the unique reactivity of the s-tetrazine core opens up exciting new avenues for innovation in medicinal chemistry, chemical biology, and materials science.
References
- Current time information in London, GB. (n.d.). Google.
- Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. (n.d.). MDPI.
- Synthesis of s‐tetrazines from Pinner salts and amidines. (n.d.). ResearchGate.
- Synthesis and Characterization of New Fluorinated Tetrazines Displaying a High Fluorescence Yield. (2016). PubMed.
- Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. (2021). PMC.
- Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. (n.d.). PMC.
- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (n.d.). MDPI.
- Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. (n.d.). PMC.
- Mechanism of sulphur assisted Pinner synthesis of s‐tetrazine. (n.d.). ResearchGate.
- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). (n.d.).
- Readily Accessible and Brightly Fluorogenic BODIPY/NBD–Tetrazines via SNAr Reactions. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Solid-Phase Synthesis of s-Tetrazines. (2023). PMC.
- Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. (2015). PMC.
- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). (n.d.). ResearchGate.
- Novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines: S-induced one-pot synthesis, properties and theoretical study. (n.d.). RSC Publishing.
- Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.).
- n-(5-chloro-2-pyridyl)triflimide. (n.d.). Organic Syntheses Procedure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of New Fluorinated Tetrazines Displaying a High Fluorescence Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Readily Accessible and Brightly Fluorogenic BODIPY/NBD–Tetrazines via SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines: S-induced one-pot synthesis, properties and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for the Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The procedure outlined herein describes a robust nucleophilic aromatic substitution reaction, employing readily available starting materials and reagents. Emphasis is placed on the rationale behind procedural steps, stringent safety protocols, and process optimization to ensure high yield and purity of the target compound. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction
This compound, also known as 2-cyano-5-(trifluoromethyl)pyridine, is a key building block in modern organic synthesis.[1] The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, bioavailability, and binding affinity of the final active ingredient.[2] Consequently, reliable and scalable synthetic routes to trifluoromethylated pyridines are of significant interest.
This document details a laboratory-scale procedure for the synthesis of this compound via a nucleophilic aromatic substitution (cyanation) reaction. The described methodology is based on established principles of pyridine chemistry and offers a practical approach for obtaining this valuable intermediate.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the chlorine atom at the 2-position of the 2-chloro-5-(trifluoromethyl)pyridine starting material is displaced by a cyanide nucleophile. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen atom activates the C2-position towards nucleophilic attack.
The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as a hypernucleophilic catalyst.[3][4][5] DMAP is more nucleophilic than the cyanide ion and initially attacks the C2-position of the starting material to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the cyanide ion than the starting chloropyridine. The subsequent attack by the cyanide ion regenerates the DMAP catalyst and forms the desired product.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Chloro-5-(trifluoromethyl)pyridine | ≥97% | Commercially Available | 52334-81-3 | Starting material. |
| Sodium Cyanide (NaCN) | ≥98% | Commercially Available | 143-33-9 | EXTREMELY TOXIC . Handle with extreme caution. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | 1122-58-3 | Catalyst. Toxic. |
| Propionitrile | Anhydrous, ≥99% | Commercially Available | 107-12-0 | Solvent. Flammable and toxic. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 | For extraction. |
| Hydrochloric Acid (HCl) | 2M aq. solution | Commercially Available | 7647-01-0 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available | 7487-88-9 | Drying agent. |
| Round-bottom flask with reflux condenser | - | Standard laboratory supplier | - | - |
| Magnetic stirrer with heating mantle | - | Standard laboratory supplier | - | - |
| Standard glassware for workup | - | Standard laboratory supplier | - | - |
| Rotary evaporator | - | Standard laboratory supplier | - | - |
Hazard Identification and Safety Precautions
This procedure involves the use of extremely hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel. Adherence to all institutional safety protocols is mandatory.
-
Sodium Cyanide (NaCN): [6][7][8][9] Fatal if swallowed, inhaled, or in contact with skin. [8] Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[7] A dedicated cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be readily available, and personnel must be trained in its use. All glassware and equipment contaminated with cyanide must be decontaminated with an oxidizing agent such as bleach or hydrogen peroxide solution.
-
4-(Dimethylamino)pyridine (DMAP): [2][10][11][12][13] Fatal in contact with skin and toxic if swallowed or inhaled. [2][10][12] Causes serious eye damage.[2][10] Readily absorbed through the skin.[5]
-
Propionitrile: [14][15][16] Highly flammable liquid and vapor. [14][15][16] Fatal if inhaled and toxic if swallowed or in contact with skin. [14]
-
2-Chloro-5-(trifluoromethyl)pyridine: Irritating to eyes, respiratory system, and skin.[1] Harmful if swallowed or inhaled.[17][18]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves are not sufficient for prolonged contact with some of these chemicals; consider using double gloves or heavy-duty gloves), and chemical safety goggles at all times.
Step-by-Step Synthesis Procedure
Preparation
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Ensure all glassware is dry.
Reaction
-
To the reaction flask, add 2-chloro-5-(trifluoromethyl)pyridine.
-
Add propionitrile as the solvent.
-
Add 4-(dimethylamino)pyridine (DMAP) to the mixture.
-
Begin stirring the mixture and heat to reflux. Maintain reflux for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction has reached completion (typically overnight), cool the mixture to ambient temperature.
-
CAUTION: The following steps involve handling a cyanide-containing solution. In a separate beaker, prepare a solution of sodium cyanide in water.
-
Slowly add the aqueous sodium cyanide solution to the cooled reaction mixture.
-
Stir the resulting mixture vigorously for several hours at ambient temperature.
Workup and Purification
-
Dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with water and then with 2M HCl to remove any remaining DMAP.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as the final product.
Visual Workflow
Caption: Experimental workflow for the synthesis of this compound.
Expected Results
Following this protocol, the synthesis of this compound is expected to proceed with a good yield (typically in the range of 70-85%), depending on the purity of the starting materials and the strict adherence to the reaction conditions. The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; wet solvent or reagents. | Ensure DMAP is of high purity. Use anhydrous solvent and dry all glassware thoroughly. |
| Formation of side products | Reaction temperature too high or prolonged reaction time. | Optimize reaction time by monitoring with TLC/GC. Ensure precise temperature control. |
| Difficulties in purification | Incomplete removal of DMAP. | Ensure thorough washing with 2M HCl during the workup phase. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of this compound. The use of DMAP as a catalyst provides an efficient route to this important building block. The paramount importance of strict safety protocols, particularly when handling sodium cyanide, cannot be overstated. This procedure provides a solid foundation for researchers to produce this key intermediate for applications in pharmaceutical and agrochemical research and development.
References
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
- Chemos GmbH & Co.KG.
- Exposome-Explorer. Propionitrile, 99% MSDS# 32762. [Link]
- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- TAE KWANG INDUSTRIAL Co., Ltd. (2022, January 20).
- Carl ROTH.
- Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)
- Organic Chemistry Portal. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. [Link]
- chemeurope.com. 4-Dimethylaminopyridine. [Link]
- Wikipedia. 4-Dimethylaminopyridine. [Link]
- Google Patents.
- Royal Society of Chemistry.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Taylor & Francis Online. 4-dimethylaminopyridine – Knowledge and References. [Link]
- The Organic Chemistry Portal. 4-Dimethylaminopyridine (DMAP). [Link]
- Morressier.
- Wikipedia.
- NSF Public Access Repository.
- MDPI.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Dimethylaminopyridine [chemeurope.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. taekwang.co.kr [taekwang.co.kr]
- 9. camachem.com [camachem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
Application Note & Protocol: A Scalable and Robust Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS No: 95727-86-9), a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals.[1] The trifluoromethyl group enhances biological activity and metabolic stability, while the nitrile moiety serves as a versatile synthetic handle for constructing more complex molecular architectures.[1] This guide details a scientifically-grounded, scalable, and safety-conscious protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. It is intended for an audience of researchers, chemists, and drug development professionals.
Introduction and Strategic Rationale
This compound is a key building block in organic synthesis. Its structure is featured in numerous active pharmaceutical ingredients (APIs) and crop protection agents, where the unique electronic properties of the trifluoromethyl group can lead to improved efficacy, bioavailability, and metabolic stability.[1][2]
Several synthetic routes to this compound exist, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or Sandmeyer-type reactions from an amino-pyridine.[2][3][4] However, for large-scale industrial production, the most efficient and economically viable strategy is typically the nucleophilic substitution of a halogen at the 2-position of a pre-formed 5-(trifluoromethyl)pyridine ring.
This protocol focuses on the cyanation of 2-chloro-5-(trifluoromethyl)pyridine. This precursor is readily accessible through established industrial processes, often originating from 3-picoline.[2] The chosen method utilizes a phase-transfer catalyst (PTC), which is highly advantageous for large-scale synthesis. The PTC facilitates the transfer of the cyanide nucleophile from an aqueous phase to the organic phase containing the substrate, enabling the reaction to proceed under mild conditions with high efficiency and minimizing the need for hazardous, anhydrous polar aprotic solvents like DMSO or DMF.
Logical Workflow for Synthesis
The diagram below outlines the strategic workflow from the starting material to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.5 kg of product. All operations involving cyanide must be conducted in a controlled environment with appropriate engineering controls and emergency preparedness.
Materials and Equipment
| Reagent / Material | Grade | CAS No. | Quantity | Molar Equiv. |
| 2-Chloro-5-(trifluoromethyl)pyridine | >98% | 52334-81-3 | 2.00 kg | 1.0 |
| Sodium Cyanide (NaCN) | >98% | 143-33-9 | 0.65 kg | 1.2 |
| Toluene | Anhydrous | 108-88-3 | 10 L | - |
| Benzyltriethylammonium chloride (TEBAC) | >98% | 56-37-1 | 0.25 kg | 0.1 |
| Deionized Water | - | 7732-18-5 | 4 L | - |
| Sodium Hypochlorite (12.5% solution) | Technical | 7681-52-9 | As needed | - |
| Saturated Sodium Chloride Solution | - | - | 2 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 7487-88-9 | 0.5 kg | - |
Equipment:
-
20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, nitrogen inlet, and a baffled addition funnel.
-
Heating/cooling circulator.
-
Vacuum pump and distillation apparatus suitable for high-vacuum distillation.
-
Appropriate personal protective equipment (PPE), including cyanide-rated gloves, safety goggles, face shield, and a lab coat.
-
Portable and stationary hydrogen cyanide (HCN) gas detectors.
Reaction Mechanism Overview
The core transformation is a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group activates the 2-position towards nucleophilic attack by the cyanide ion. The phase-transfer catalyst is crucial for shuttling the cyanide anion across the phase boundary.
Caption: Simplified SNAr mechanism for the cyanation reaction.
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with 2-chloro-5-(trifluoromethyl)pyridine (2.00 kg), toluene (8 L), and benzyltriethylammonium chloride (0.25 kg).
-
Cyanide Solution Preparation: In a separate vessel, carefully dissolve sodium cyanide (0.65 kg) in deionized water (4 L). CAUTION: This step is highly hazardous. Perform in a well-ventilated area, avoiding any contact with acids which would liberate lethal HCN gas. The dissolution is exothermic; some cooling may be required.
-
Reaction Initiation: Begin stirring the reactor contents and heat to 80-85 °C. Once the temperature is stable, begin the slow, dropwise addition of the aqueous sodium cyanide solution over 2-3 hours.
-
Reaction and Monitoring: Maintain the reaction temperature at 80-85 °C. The reaction is typically complete within 5-8 hours. Monitor the disappearance of the starting material by taking aliquots from the organic layer and analyzing via HPLC or GC.
-
Workup - Cyanide Quench (CRITICAL SAFETY STEP): Once the reaction is complete (>99% conversion), cool the mixture to 20-25 °C. To a separate vessel containing a stirred solution of 12.5% sodium hypochlorite (approx. 8 L), slowly transfer the reaction mixture. This process oxidizes residual cyanide to the much less toxic cyanate. Monitor the aqueous phase with cyanide test strips to ensure complete destruction.
-
Phase Separation and Extraction: Allow the layers to separate. Drain the lower aqueous layer. Wash the remaining organic layer sequentially with deionized water (2 x 2 L) and saturated sodium chloride solution (1 x 2 L).
-
Drying and Solvent Removal: Transfer the organic layer to a suitable vessel and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (approx. 90-95 °C at 20 mmHg) to yield the final product as an off-white solid or colorless oil that solidifies upon standing.
Safety and Hazard Management
The paramount hazard in this synthesis is the use of sodium cyanide. Implementation of robust safety protocols is non-negotiable.
-
Toxicity: Cyanide salts are highly toxic if ingested or absorbed through the skin. The most significant acute danger is the liberation of hydrogen cyanide (HCN) gas upon contact with acids. HCN is a potent, rapidly acting poison with an NFPA health rating of 4.[5]
-
Engineering Controls: All manipulations of cyanide must occur within a designated area with high-efficiency ventilation. A multi-stage scrubber system charged with a caustic solution (e.g., NaOH) should be used to treat all off-gases from the reactor.[5] Continuous HCN monitoring of the atmosphere is mandatory.
-
PPE: At a minimum, personnel must wear a lab coat, safety glasses with side shields, a face shield, and double-layered nitrile gloves.
-
Emergency Preparedness: A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be immediately accessible.[5] All personnel involved must be trained in its use and in emergency response procedures. Never work alone when handling large quantities of cyanide.
-
Waste Disposal: All aqueous waste streams and contaminated materials must be treated with sodium hypochlorite to neutralize cyanide before being transferred to a designated hazardous waste container.
Product Characterization and Data
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₃F₃N₂ |
| Molecular Weight | 172.11 g/mol |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg |
| Purity (GC) | ≥ 98.0% |
| Moisture (Karl Fischer) | ≤ 0.5% |
| Yield (Typical) | 85-92% |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.05 (d, 1H), 7.85 (d, 1H).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -63.5 (s).
-
IR (KBr, cm⁻¹): ~2240 (C≡N stretch), ~1330 (C-F stretch).
Conclusion
This application note provides a verified and scalable protocol for the synthesis of this compound. By employing a phase-transfer catalyzed cyanation of 2-chloro-5-(trifluoromethyl)pyridine, this method offers high yields and operational simplicity suitable for industrial production. The causality-driven explanations and stringent emphasis on safety protocols provide researchers and drug development professionals with a trustworthy and authoritative guide for producing this critical chemical intermediate.
References
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- Cyanation reaction safety. YouTube. (URL: [Link])
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. (URL: [Link])
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Sandmeyer reaction. Wikipedia. (URL: [Link])
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar. (URL: [Link])
- Cyanation catalyzed by Quinidine Deriv
- Phosphine-catalyzed conjugate cyanation of β-trifluoromethyl enones: access to α-trifluoromethyl γ-carbonyl nitriles. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Sandmeyer reaction. L.S.College, Muzaffarpur. (URL: [Link])
- Sandmeyer Trifluoromethylation. Organic Chemistry Portal. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. (URL: [Link])
- Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT. (URL: [Link])
- WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
- Exploring 5-(Trifluoromethyl)
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (URL: [Link])
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. (URL: [Link])
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
- Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. PMC - NIH. (URL: [Link])
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Direct Regioselective C-H Cyanation of Purines. PMC - NIH. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)pyridine-2-carbonitrile in Advanced Multicomponent Reactions
Abstract
The strategic incorporation of the trifluoromethylpyridine motif is a cornerstone of modern medicinal and agrochemical development, imparting enhanced metabolic stability, bioavailability, and target affinity.[1][2][3] Multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, enabling the rapid assembly of complex molecular architectures with high atom economy.[4][5] This guide provides an in-depth exploration of 5-(Trifluoromethyl)pyridine-2-carbonitrile as a versatile and powerful building block in MCRs. We will dissect its chemical properties and demonstrate its application in robust synthetic protocols, including the Gewald aminothiophene synthesis, and as a precursor for isocyanide-based MCRs like the Passerini and Ugi reactions. The protocols herein are designed to be self-validating, offering insights into the causality of experimental choices, troubleshooting, and expected outcomes for researchers in drug discovery and process development.
Core Reagent Analysis: this compound
This compound (CAS: 95727-86-9) is a highly valuable intermediate in organic synthesis. Its utility is derived from the synergistic interplay of its two key functional groups. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly modulates the electronic properties of the pyridine ring, enhancing its electrophilicity and influencing the reactivity of the entire scaffold.[1] Concurrently, the nitrile (-CN) group serves as a versatile synthetic handle, capable of participating directly in reactions or being transformed into other critical functionalities like amines and isocyanides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 95727-86-9 |
| Molecular Formula | C₇H₃F₃N₂ |
| Molecular Weight | 172.11 g/mol |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg |
| Flash Point | 94.3 ± 27.3 °C |
| Appearance | Off-white to yellow solid |
Application in Gewald Aminothiophene Synthesis
The Gewald reaction is a classic MCR that constructs highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[6][7] this compound is an ideal active methylene component for this transformation, with the nitrile group directly participating in the cyclization. The resulting 2-aminothiophene products bearing the trifluoromethylpyridine moiety are of significant interest for screening in various biological assays.
Mechanistic Rationale
The reaction proceeds through a well-established cascade mechanism. The causality of the sequence is as follows:
-
Knoevenagel Condensation: A basic catalyst (e.g., morpholine) facilitates the condensation between the carbonyl compound (ketone or aldehyde) and the active methylene carbon of the pyridine-2-carbonitrile, forming a stable α,β-unsaturated nitrile intermediate.[6]
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the β-position of the unsaturated intermediate.
-
Cyclization & Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6][8]
Caption: Mechanism of the Gewald three-component reaction.
Detailed Experimental Protocol: Gewald Synthesis
Protocol 1: Synthesis of 2-Amino-3-cyano-4-(trifluoromethyl)-[1,1'-biphenyl]-4'-yl-thiophene
-
Objective: To synthesize a substituted 2-aminothiophene using this compound, cyclohexanone, and sulfur.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Cyclohexanone (1.1 equiv)
-
Elemental Sulfur (1.2 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.72 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.38 g, 12 mmol).
-
Add 30 mL of anhydrous ethanol to the flask.
-
Add morpholine (0.17 mL, 2 mmol) to the mixture with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or isopropanol to obtain the pure 2-aminothiophene derivative.
-
-
Troubleshooting:
-
Low Yield: Ensure anhydrous conditions, as water can interfere with the Knoevenagel condensation. Consider increasing the reaction time or the amount of catalyst.
-
Reaction Stalls: Verify the quality of the reagents. Sub-optimal sulfur purity can hinder the reaction.
-
Oily Product: The product may not have fully precipitated. Try adding cold water to the filtrate to induce further precipitation, then combine and purify the solids.
-
Precursor for Isocyanide-Based MCRs: Passerini & Ugi Reactions
The nitrile functionality of this compound is an excellent precursor to the isocyanide group, which is the cornerstone of powerful MCRs like the Passerini and Ugi reactions.[9][10] This two-step conversion unlocks access to a vast chemical space of peptidomimetics and complex amides.
Caption: Synthetic pathway from the nitrile to isocyanide for MCRs.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide in a single, highly atom-economical step.[9][11][12]
-
Mechanistic Insight: The reaction is believed to proceed via a concerted, cyclic transition state where the carbonyl, carboxylic acid, and isocyanide interact simultaneously, particularly in non-polar solvents at high concentrations.[13] This leads directly to the α-acyloxy amide product after an intramolecular acyl transfer (Mumm rearrangement).[9]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most celebrated MCRs, bringing together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to form a bis-amide, a scaffold prevalent in peptidomimetics.[10][14]
-
Mechanistic Insight: The Ugi reaction begins with the formation of an imine from the amine and carbonyl compound.[10] This imine is protonated by the carboxylic acid, forming an iminium ion. The isocyanide then performs a nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product.[10][15]
Detailed Experimental Protocol: Isocyanide Synthesis and Ugi Reaction
Protocol 2: Two-Step Synthesis of Ugi Product via Isocyanide Intermediate
-
Objective: To prepare the key isocyanide intermediate and utilize it in a subsequent Ugi four-component reaction.
-
PART A: Synthesis of 2-(Isocyanomethyl)-5-(trifluoromethyl)pyridine
-
Reduction: Carefully reduce this compound to 5-(trifluoromethyl)pyridin-2-ylmethanamine using a standard procedure (e.g., LiAlH₄ in THF or catalytic hydrogenation). Caution: LiAlH₄ is highly reactive. Purify the resulting amine by distillation or chromatography.
-
Formylation: Reflux the purified amine (1.0 equiv) in excess ethyl formate for 12-16 hours to produce the corresponding N-formamide. Remove the excess ethyl formate under reduced pressure.
-
Dehydration: Dissolve the crude N-formamide in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine or DBU (2.5 equiv) followed by the dropwise addition of phosphoryl chloride (POCl₃, 1.2 equiv). Stir at 0°C for 1-2 hours, then allow to warm to room temperature. Quench the reaction carefully with ice-cold saturated sodium bicarbonate solution. Extract the product with DCM, dry over Na₂SO₄, and purify by column chromatography to yield the isocyanide. Caution: Isocyanides have potent, unpleasant odors and should be handled in a well-ventilated fume hood.
-
-
PART B: Ugi Four-Component Reaction
-
In a vial, dissolve the carboxylic acid (e.g., acetic acid, 1.0 equiv, 1 mmol) and the amine (e.g., benzylamine, 1.0 equiv, 1 mmol) in methanol (2 mL).
-
Add the aldehyde (e.g., benzaldehyde, 1.0 equiv, 1 mmol) and stir for 10 minutes at room temperature.
-
Add the synthesized 2-(isocyanomethyl)-5-(trifluoromethyl)pyridine (1.0 equiv, 1 mmol) to the mixture.
-
Seal the vial and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired bis-amide product.
-
Table 2: Representative Substrate Scope and Expected Yields for Ugi Reaction
| Aldehyde | Amine | Carboxylic Acid | Solvent | Expected Yield (%) |
| Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 75-85% |
| 4-Chlorobenzaldehyde | Cyclohexylamine | Propionic Acid | Methanol | 70-80% |
| Isobutyraldehyde | Aniline | Benzoic Acid | Trifluoroethanol | 65-75% |
| Furfural | Benzylamine | Acetic Acid | Methanol | 80-90% |
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the construction of complex, high-value molecules through multicomponent reactions. Its direct participation in the Gewald reaction provides efficient access to novel aminothiophenes. Furthermore, its facile conversion to a key isocyanide intermediate opens the door to the vast chemical space offered by the Passerini and Ugi reactions. The protocols and insights provided in this guide empower researchers to leverage this powerful reagent in the design and synthesis of novel compound libraries for pharmaceutical and agrochemical discovery programs. Future work will focus on expanding the scope of MCRs compatible with this scaffold and exploring the biological activities of the resulting compound collections.
References
- Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2024). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. [Link]
- Stanovnik, B., Svete, J., & Grošelj, U. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759–1764. [Link]
- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]
- Fukuchi, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 131–139. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Passerini reaction. [Link]
- Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]
- Balan, A. M., et al. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(2), M1131. [Link]
- Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 13(31), 21469–21501. [Link]
- Wikipedia. (n.d.). Ugi reaction. [Link]
- Wikipedia. (n.d.). Gewald reaction. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Dömling, A. (2002). The Passerini Reaction. Organic Reactions. [Link]
- ResearchGate. (n.d.). Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. [Link]
- Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(44), 9693–9708. [Link]
- Colombo, F., et al. (2019). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 7, 169. [Link]
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
- Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1083. [Link]
- Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- López-Alonso, I., et al. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molbank, 2018(4), M1017. [Link]
- Ghashghaei, O., & Ghorbani-Choghamarani, A. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Current Organic Synthesis, 19(5), 481–503. [Link]
- ResearchGate. (n.d.). Passerini Multicomponent Reactions. [Link]
- Sharma, G., & Kumar, A. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Synthesis, 47(10), 1331–1350. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. mdpi.com [mdpi.com]
- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes: Strategic Use of 5-(Trifluoromethyl)pyridine-2-carbonitrile in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold in Chemical Synthesis
5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS No: 95727-86-9) has emerged as a cornerstone building block for the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a trifluoromethyl (-CF3) group and a nitrile (-CN) group, offers a powerful combination of reactivity and functionality. The strong electron-withdrawing nature of the trifluoromethyl group not only enhances the biological activity, metabolic stability, and lipophilicity of target molecules but also activates the pyridine ring for specific chemical transformations.[2] Concurrently, the nitrile group serves as a versatile synthetic handle, amenable to a wide array of chemical manipulations to construct diverse heterocyclic frameworks.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing proven protocols and the underlying chemical principles for its application in constructing high-value heterocyclic systems.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its effective and safe use in experimental design.
| Property | Value | Source |
| CAS Number | 95727-86-9 | [1] |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Appearance | Off-white solid | |
| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | |
| Purity | Typically ≥98.0% |
Storage and Handling: Store at room temperature in a dry, well-ventilated area.[1] As with all nitrile-containing compounds, appropriate personal protective equipment (gloves, safety glasses) should be worn, and work should be conducted in a chemical fume hood.
Core Reactivity and Synthetic Strategy
The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups. A strategic approach to synthesizing heterocycles involves leveraging these features in a controlled manner.
Caption: Synthetic pathways from this compound.
The trifluoromethyl group's strong inductive effect makes the pyridine ring electron-deficient, predisposing it to nucleophilic attack. The nitrile group provides a linear, electrophilic carbon atom that is an ideal site for nucleophilic addition, which is often the initial step in cyclization cascades.
Application Protocol 1: Synthesis of N-Substituted Pyridinethiones as Precursors for Fused Pyrimidines
This protocol demonstrates the conversion of the nitrile group into a thione, a key intermediate for building fused heterocyclic systems like pyrido[2,3-d]pyrimidines. This strategy is analogous to established syntheses using β-aminocrotononitrile, where a nitrile is the foundation for constructing polysubstituted pyridines and their fused derivatives.[3]
Workflow Overview
Caption: Workflow for Pyrido[2,3-d]pyrimidine synthesis.
Part A: Synthesis of 5-(Trifluoromethyl)pyridine-2-carbothioamide
Causality: This step converts the nitrile into a thioamide. The reaction is typically base-catalyzed, with triethylamine facilitating the addition of hydrogen sulfide across the carbon-nitrogen triple bond. The resulting thioamide is a versatile intermediate, possessing a nucleophilic sulfur and an electrophilic carbonyl carbon analogue.
Detailed Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a gas outlet connected to a bleach scrubber, dissolve this compound (10 mmol, 1.72 g) in a solution of pyridine (20 mL) and triethylamine (5 mL).
-
Reaction: Bubble a slow stream of hydrogen sulfide (H₂S) gas through the stirred solution at room temperature.
-
Safety Note: Hydrogen sulfide is highly toxic. This step must be performed in a well-ventilated fume hood with an appropriate scrubber system.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, stop the H₂S flow and purge the system with nitrogen gas for 30 minutes to remove any residual H₂S.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude 5-(Trifluoromethyl)pyridine-2-carbothioamide can be purified by recrystallization from ethanol to yield the pure product.
Part B: Cyclocondensation to form Pyrido[2,3-d]pyrimidines
Causality: This step involves a cyclocondensation reaction. The thioamide intermediate reacts with an arylidenemalononitrile (a Michael acceptor) in the presence of a base. The reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent elimination to form the stable, fused aromatic ring system.
Detailed Protocol:
-
Setup: To a solution of 5-(Trifluoromethyl)pyridine-2-carbothioamide (5 mmol) in absolute ethanol (25 mL), add the desired arylidenemalononitrile (5 mmol) and a catalytic amount of piperidine (0.5 mL).
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours.
-
Monitoring: Monitor the formation of the product by TLC. The product is often highly fluorescent under UV light.
-
Isolation: After cooling to room temperature, the product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether. If necessary, further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or DMF/ethanol.
Application Protocol 2: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile
This protocol illustrates a crucial transformation for introducing a nucleophilic amino group onto the pyridine ring, which is a key step in the synthesis of pharmaceuticals like Apalutamide.[4][5] The process involves nitration followed by reduction.
Workflow Overview
Caption: Synthesis of an aminated pyridine intermediate.
Detailed Protocol: Reduction of 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile
Causality: This is a classic Bechamp reduction, where a nitro group is reduced to an amine using a metal in an acidic medium. Powdered iron is a cost-effective and efficient reducing agent, and acetic acid provides the necessary protons for the reaction while also acting as a solvent.
Detailed Protocol:
-
Setup: In a round-bottom flask, prepare a mixture of ethyl acetate (10 mL) and glacial acetic acid (10 mL).
-
Reagents: Add 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile (0.44 mmol, 0.095 g) to the solvent mixture.[4]
-
Addition of Reducing Agent: To the stirred solution, add powdered iron (2 mmol, 0.112 g).[4]
-
Reaction: Heat the reaction mixture and maintain it for 15 hours.[4] The reaction progress can be monitored by observing the color change (disappearance of the yellow nitro compound) and by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the solid iron and iron oxide residues.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude product can be purified by column chromatography or recrystallization to yield 5-Amino-3-(trifluoromethyl)picolinonitrile.
| Reagent | Molar Eq. | Purpose |
| 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile | 1.0 | Starting Material |
| Powdered Iron | ~4.5 | Reducing Agent |
| Acetic Acid / Ethyl Acetate | - | Solvent/Proton Source |
Conclusion: An Indispensable Tool in Synthesis
This compound is more than a simple intermediate; it is a strategic tool that empowers chemists to construct complex, highly functionalized heterocyclic molecules. Its value is rooted in the predictable and versatile reactivity of its nitrile and trifluoromethyl-activated pyridine functionalities.[1][2] The protocols detailed herein provide a glimpse into the broad applicability of this reagent, from forming fused ring systems to serving as a key precursor for advanced pharmaceutical intermediates. By understanding the chemical principles that govern its reactivity, researchers can unlock its full potential in the pursuit of novel molecular discovery.
References
- This compound. MySkinRecipes.
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. News.
- Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- 5-Nitro-3-(trifluoromethyl)picolinonitrile. PharmaCompass.com.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
- 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile. Smolecule.
- 5-Amino-3-(trifluoromethyl)picolinonitrile. ChemicalBook.
- Exploring 5-(Trifluoromethyl)
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles.
Sources
Application Notes & Protocols: Strategic Use of Fluorine-Containing Building Blocks in Modern Drug Discovery
Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1] Once a synthetic novelty, organofluorine compounds now represent a significant portion of the pharmaceutical landscape, with some estimates suggesting that up to 50% of recently approved drugs contain at least one fluorine atom.[2] This prevalence is not coincidental; it is a direct result of fluorine's unique and powerful physicochemical properties.[3] Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale), fluorine can exert profound effects on a molecule's biological profile.[4]
Judicious placement of fluorine or fluorine-containing groups can productively influence a drug candidate's metabolic stability, lipophilicity, acidity/basicity (pKa), binding affinity, and conformation.[5][6] These modifications often translate into tangible improvements in pharmacokinetics (PK) and pharmacodynamics (PD), such as enhanced oral bioavailability, increased target selectivity, and longer half-life.[4][7] This guide provides researchers with an in-depth understanding of the strategic considerations for using fluorine-containing building blocks and detailed protocols for their practical application in a drug discovery setting.
Pillar 1: Modulating Drug Properties with Fluorine
The decision to incorporate fluorine is a data-driven strategy aimed at solving specific challenges in lead optimization. The rationale is grounded in the predictable physicochemical changes that fluorine imparts.
Enhancing Metabolic Stability
One of the most common applications of fluorine is to block metabolic "soft spots."[8][9] Cytochrome P450 (CYP) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of vulnerable C-H bonds.
-
Causality: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol).[9][10] Replacing a metabolically labile hydrogen with fluorine effectively "shields" that position from oxidative attack, preventing or slowing down degradation.[4][8] For example, the strategic placement of fluorine atoms in the cholesterol absorption inhibitor Ezetimibe was guided by initial metabolism studies of a precursor compound, successfully blocking sites of hydroxylation and oxidation.[4]
Tuning Lipophilicity (LogP) and Permeability
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and ability to cross cell membranes.[11] The effect of fluorine on lipophilicity is highly context-dependent.
-
Single Fluorine Atoms: On an aromatic ring, replacing a hydrogen with a fluorine atom generally increases lipophilicity.[4] This can enhance membrane permeability and cell penetration.[5][7]
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful lipophilic moiety (Hansch π value of +0.88), significantly more so than a methyl group.[12] This property was leveraged in the design of Fluoxetine (Prozac), where the para-trifluoromethyl group increased lipophilicity and CNS penetration, enabling effective binding to the serotonin transporter.[5][13]
-
Fluorinated Alkyl Chains: Conversely, fluorination of alkyl chains can decrease lipophilicity due to the reduced polarizability of the C-F bond compared to the C-H bond.[7][14]
Modulating pKa
Fluorine's potent electron-withdrawing inductive effect can significantly alter the acidity or basicity of nearby functional groups.[9][11]
-
Causality: Placing a fluorine atom near a basic nitrogen (e.g., in an aniline or aliphatic amine) will lower the pKa of its conjugate acid, making the amine less basic.[5] This can be highly beneficial, as a lower pKa can reduce unwanted off-target interactions at physiological pH (7.4) and improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gut.[4]
Enhancing Binding Affinity and Conformation
Fluorine can improve a ligand's binding affinity for its target protein through several mechanisms.
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with electron-deficient regions of the protein backbone (e.g., amide C=O groups).[4]
-
Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation. The "gauche effect," where a C-F bond prefers a specific orientation relative to other polar groups, can stabilize a bioactive conformation that fits more precisely into the target's binding pocket, thereby improving potency.[9]
-
Water Displacement: Replacing a C-H with a C-F bond can alter local hydration patterns. Displacing an unfavorably ordered water molecule from a binding pocket can lead to a significant entropic gain, boosting binding affinity.
The multifaceted impact of fluorination is a key reason for its strategic importance. The following diagram illustrates how a single structural change can influence multiple downstream properties.
Caption: The causal cascade of introducing fluorine into a drug candidate.
Pillar 2: Common Fluorine-Containing Building Blocks
A "building block" strategy, where pre-fluorinated synthons are incorporated into a molecule, is often the most efficient approach in drug discovery.[2][15] This avoids the often harsh conditions required for late-stage fluorination. Key classes include:
-
Fluoroaromatics: Building blocks like 1-Bromo-2,4,6-trifluorobenzene provide a scaffold with strategically placed fluorine atoms that modify the electronic nature of the ring and offer points for further synthetic elaboration.[1]
-
Trifluoromethylated Compounds: The -CF₃ group is one of the most widely used fluorinated moieties.[12] It is often employed as a bioisostere for a methyl or chloro group to improve metabolic stability or modulate electronic properties.[13]
-
Fluoroalkyl Groups: Beyond -CF₃, groups like difluoromethyl (-CHF₂) and trifluoromethoxy (-OCF₃) offer different steric and electronic profiles, providing medicinal chemists with a nuanced toolkit for property modulation.[12][16]
The following table summarizes the impact of substituting a hydrogen on a hypothetical parent molecule with common fluorine-containing groups.
| Property | Parent (Ar-H) | Ar-F | Ar-CF₃ |
| Relative Size | Baseline | Minimal Increase | Significant Increase |
| Electronic Effect | Neutral | Strongly Electron-Withdrawing (Inductive & Resonance) | Strongly Electron-Withdrawing (Inductive) |
| Lipophilicity (LogP) | Baseline | Increase | Significant Increase |
| Metabolic Stability | Potentially Liable | Blocks Oxidation at Site of Substitution | Deactivates Ring to Oxidation |
| pKa of Proximal Amine | Baseline | Lower (Less Basic) | Lower (Less Basic) |
Pillar 3: Experimental Protocols & Applications
This section provides a detailed, field-proven protocol for one of the most fundamental transformations in this area: the nucleophilic trifluoromethylation of a carbonyl compound using the Ruppert-Prakash reagent.
Application Note: Nucleophilic Trifluoromethylation of Carbonyls
The introduction of a trifluoromethyl group adjacent to an alcohol or amine is a common objective in drug design. The reaction of an aldehyde or ketone with trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) is a highly reliable method for achieving this transformation.[17]
-
Principle: TMSCF₃ itself is not a source of the "naked" trifluoromethyl anion (CF₃⁻). It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a reactive hypervalent silicon species.[17] This species then delivers the CF₃ group to the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the silyl group, and a final deprotection step yields the trifluoromethylated alcohol.
The general workflow for this critical synthetic step is outlined below.
Caption: General workflow for nucleophilic trifluoromethylation using TMSCF₃.
Protocol: Trifluoromethylation of Benzaldehyde with TMSCF₃
This protocol details the synthesis of α-(Trifluoromethyl)benzyl alcohol from benzaldehyde as a representative example.
Materials & Reagents:
-
Benzaldehyde (freshly distilled)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃ / Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
Safety Precautions:
-
TMSCF₃: This reagent is volatile, flammable, and reacts with moisture.[17] It must be handled in a well-ventilated fume hood under a strict inert atmosphere.
-
TBAF: This fluoride source is toxic and corrosive.[17] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of nitrogen or argon.
Step-by-Step Procedure:
-
Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) and anhydrous THF (20 mL) via syringe under a positive pressure of nitrogen.
-
Reagent Addition: Add TMSCF₃ (2.13 g, 15.0 mmol, 1.5 equiv) to the stirred solution at room temperature via syringe.
-
Rationale: A slight excess of the trifluoromethylating agent is used to ensure complete consumption of the starting material.
-
-
Initiation: Add the 1.0 M solution of TBAF in THF (0.20 mL, 0.20 mmol, 0.02 equiv) dropwise to the reaction mixture over 1 minute. An exothermic reaction may be observed.
-
Rationale: TBAF is used in catalytic amounts. Its role is to activate the TMSCF₃ to initiate the reaction. A slow, dropwise addition controls the reaction rate.[17]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot and the appearance of a new, lower Rf spot indicates product formation.
-
Quenching: Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Rationale: The quench protonates the intermediate alkoxide and hydrolyzes any remaining reactive species.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure α-(Trifluoromethyl)benzyl alcohol.
This protocol provides a robust and scalable method for accessing valuable trifluoromethylated building blocks, which can then be used in subsequent synthetic steps toward more complex drug candidates.
References
- Fluorine in drug discovery: Role, design and case studies. (2025).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Henary, M., et al. (n.d.).
- Mei, H., et al. (2019). The Many Roles for Fluorine in Medicinal Chemistry.
- Volodymyr, S. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. (n.d.). MDPI.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Fluorinated Building Blocks. (n.d.). Alfa Chemistry.
- Role of Fluorine in Drug Design and Drug Action. (2025).
- A new pluripotent building block for the synthesis of fluorine-containing functional molecules. (2015). AZoM.
- Application Notes and Protocols for Nucleophilic Trifluoromethyl
- Fluorinated building blocks in drug design: new pathways and targets. (n.d.).
- Advantages of fluorination in pharmaceutical chemistry. (n.d.).
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Review: Fluorine in Medicinal Chemistry. (n.d.).
- Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids. (2025). BenchChem.
- The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025). Autech Industry Co.,Ltd.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences.
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Fluorine in medicinal chemistry. (2008). Chemical Society Reviews.
- Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. (2017).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
- Physical and Chemical Properties – PFAS. (n.d.). ITRC.
- Effects of fluorine incorporation on drugs and imaging probes. (n.d.).
- Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020). The Journal of Organic Chemistry.
- Various protocols for trifluoromethylation. (n.d.).
- Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. (2025). Semantic Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-(Trifluoromethyl)pyridine-2-carbonitrile in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: The Emergence of a Privileged Precursor in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the array of fluorinated building blocks, 5-(trifluoromethyl)pyridine-2-carbonitrile has emerged as a precursor of significant interest. Its unique electronic and structural characteristics, conferred by the potent electron-withdrawing trifluoromethyl group and the versatile nitrile functionality on a pyridine scaffold, render it a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
The trifluoromethyl group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates.[2][3] This is due to the high strength of the carbon-fluorine bond, which resists metabolic oxidation, and the group's steric and electronic properties that can favorably influence molecular interactions with biological targets.[2][3] The pyridine ring, a common motif in pharmaceuticals, offers aqueous solubility and hydrogen bonding capabilities, while the nitrile group serves as a versatile synthetic handle for a variety of chemical transformations. This application note provides a detailed exploration of this compound as a key precursor in API synthesis, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Core Properties and Handling
This compound is a stable, off-white solid with a molecular formula of C₇H₃F₃N₂ and a molecular weight of 172.11 g/mol .[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 95727-86-9 | [5] |
| Molecular Formula | C₇H₃F₃N₂ | [4] |
| Molecular Weight | 172.11 g/mol | [4] |
| Appearance | Off-white solid | [5] |
| Boiling Point | 232.3±40.0 °C at 760 mmHg | [5] |
| Density | 1.4±0.1 g/cm³ | [5] |
| Storage | Room temperature | [4] |
Due to its chemical nature, standard laboratory safety protocols should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.
Application in the Synthesis of Apalutamide: A Case Study
Apalutamide, a non-steroidal anti-androgen, is a prominent example of an API synthesized from a derivative of this compound. It is used in the treatment of prostate cancer. The synthesis involves the key intermediate 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, which is derived from 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
Synthesis of the Key Isothiocyanate Intermediate
The conversion of the amino group in 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile to an isothiocyanate is a critical step. This is typically achieved by reacting the aminopyridine with thiophosgene.
Sources
- 1. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support guide for the purification of 5-(Trifluoromethyl)pyridine-2-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and professionals in drug development with their purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from starting materials, side reactions, or decomposition. Common contaminants may include unreacted starting materials, isomers, or byproducts from hydrolysis of the nitrile group. The presence of residual solvents from the reaction or initial work-up is also a frequent issue.
Q2: Which purification technique is generally most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. For many common solid organic compounds like this one, recrystallization is a highly effective and scalable technique for achieving high purity.[1][2] Column chromatography is also a powerful tool, particularly for removing impurities with similar polarities to the desired product or when dealing with oily residues.[3][4][5]
Q3: How does the trifluoromethyl group affect the purification strategy?
A3: The strongly electron-withdrawing trifluoromethyl group influences the molecule's polarity, solubility, and crystal lattice energy.[6] This can impact solvent selection for both recrystallization and chromatography. The increased lipophilicity and altered electronic properties often necessitate a systematic approach to finding the optimal purification conditions.[6]
Q4: Can this compound degrade during purification?
A4: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to hydrolysis of the nitrile group or other degradation pathways.[7] It is advisable to use neutral or mildly acidic/basic conditions where possible and to minimize the duration of heating.[8]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers targeted solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Recovery After Recrystallization | The compound is too soluble in the cold solvent. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration. | - Select a solvent system where the compound has high solubility when hot and low solubility when cold.[1] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out. |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The solvent is too nonpolar for the compound. High concentration of impurities depressing the melting point. | - Switch to a lower-boiling point solvent. - Employ a two-solvent recrystallization method, dissolving in a "good" solvent and adding a "poor" solvent until turbidity is observed before heating to clarify.[1] - Perform a preliminary purification by another method (e.g., a quick filtration through a silica plug) to remove major impurities. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. Co-elution of impurities with similar Rf values. Column overloading. | - Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve a target Rf of 0.2-0.4 for the product on TLC. - Try a different stationary phase (e.g., alumina) or a modified mobile phase (e.g., with a small percentage of triethylamine for basic impurities).[8] - Reduce the amount of crude material loaded onto the column.[8] |
| Product Appears Colored After Purification | Presence of colored, non-polar impurities. Trace amounts of highly conjugated byproducts. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2][9] - Ensure complete removal of the charcoal, as fine particles can be difficult to filter. |
| Inconsistent Melting Point | The purified sample is still wet with solvent. The sample is not completely pure. | - Dry the crystals thoroughly under vacuum. - If the melting point range is broad, consider a second recrystallization or purification by an alternative method like column chromatography. |
Detailed Experimental Protocols
Protocol 1: Recrystallization (Single Solvent Method)
This protocol is ideal for purifying solid crude product with relatively low levels of impurities.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[1] Common choices for pyridine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2][9]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum to remove any residual solvent.
Caption: A streamlined workflow for the purification of this compound via recrystallization.
Protocol 2: Flash Column Chromatography
This method is suitable for separating complex mixtures or purifying non-crystalline products.
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. A good solvent system will show clear separation of the product from impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any remaining solvent traces.
Caption: A decision-making flowchart for troubleshooting common issues in column chromatography.
References
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- MDPI. (2021). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- Pharmaffiliates. (n.d.). CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
- PubChem. (n.d.). 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Reddit. (2023). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column?
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization.
- PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules.
- Fengchen Group. (n.d.). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- PubMed. (1973). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
- CUNY. (n.d.). Purification by Recrystallization.
- Reddit. (2013). The most hated method of purification: column chromatography.
- Fengchen Group. (n.d.). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- Alkali Scientific. (n.d.). 5-(Trifluoromethyl)pyridine-3-carbonitrile, 1 X 250 mg (708151-250MG).
- MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS: 95727-86-9). This critical building block is instrumental in the development of novel agrochemicals and pharmaceuticals, largely due to the unique properties conferred by its trifluoromethyl and nitrile functional groups.[1] However, its synthesis is not without challenges, and the presence of impurities can significantly impact the yield, purity, and performance of downstream applications.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent synthetic strategy involves the cyanation of a 2-halo-5-(trifluoromethyl)pyridine precursor, typically 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine. This is often achieved using a cyanide source, such as copper(I) cyanide or sodium cyanide, in a polar aprotic solvent like DMF or NMP at elevated temperatures.[2]
Q2: What are the primary impurities I should expect from the cyanation of 2-chloro-5-(trifluoromethyl)pyridine?
The impurity profile can vary based on reaction conditions, but several common species are frequently observed:
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of 2-chloro-5-(trifluoromethyl)pyridine in the final product.
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, which can form 5-(trifluoromethyl)picolinamide and subsequently 5-(trifluoromethyl)picolinic acid.[3][4][5]
-
Solvent-Related Impurities: High boiling point solvents like DMF or NMP can be difficult to remove completely and may remain as residual impurities.
Troubleshooting Guide
Issue 1: My final product contains a significant amount of unreacted 2-chloro-5-(trifluoromethyl)pyridine.
-
Potential Cause: Insufficient reaction time or temperature. The cyanation reaction often requires prolonged heating to drive it to completion.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be cautious, as excessive temperatures can lead to byproduct formation.
-
Reagent Stoichiometry: Ensure that the cyanide source is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Issue 2: I'm observing significant amounts of 5-(trifluoromethyl)picolinamide and/or 5-(trifluoromethyl)picolinic acid in my product.
-
Potential Cause: Presence of water in the reaction mixture. The nitrile group is sensitive to hydrolysis, which is accelerated by moisture and heat.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves prior to use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Work-up Conditions: During the aqueous work-up, minimize the contact time and avoid excessively high or low pH conditions if possible, as this can promote hydrolysis.
-
Issue 3: My purified product has a low melting point and broad NMR peaks, suggesting residual solvent.
-
Potential Cause: Incomplete removal of high-boiling point solvents such as DMF or NMP.
-
Solution:
-
High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (be careful not to exceed the product's melting point) for an extended period.
-
Azeotropic Removal: In some cases, co-evaporation with a lower-boiling point solvent like toluene can help to azeotropically remove residual high-boiling solvents.
-
Purification Method: Consider alternative purification methods such as recrystallization from a suitable solvent system, which can be more effective at removing trapped solvent than column chromatography.
-
Impurity Profile and Analytical Methods
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
| Compound Name | Potential Source | Typical HPLC Retention Time (Relative) |
| 2-chloro-5-(trifluoromethyl)pyridine | Starting Material | 1.2 - 1.5 |
| This compound | Product | 1.0 |
| 5-(trifluoromethyl)picolinamide | Hydrolysis | 0.7 - 0.9 |
| 5-(trifluoromethyl)picolinic acid | Hydrolysis | 0.4 - 0.6 |
Note: Relative retention times are for illustrative purposes and will vary depending on the specific HPLC method (column, mobile phase, etc.).
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC System with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in acetonitrile (or another suitable solvent) and filter through a 0.45 µm syringe filter before injection.
Purification Strategies
Recrystallization: This is often an effective method for purifying solid this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include isopropanol, ethanol, hexanes, and ethyl acetate, or mixtures thereof.
-
General Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Column Chromatography: For more complex mixtures or oily products, silica gel column chromatography can be employed.
-
Eluent System: A mixture of hexanes and ethyl acetate is a common choice. The polarity of the eluent can be adjusted to achieve optimal separation.
-
General Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway and the points at which common impurities can arise.
Caption: Synthetic pathway and formation of hydrolysis impurities.
References
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2026-01-07).
- Exploring 5-(Trifluoromethyl)
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- Process for the preparation of 2-cyanopyridines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS 95727-86-9). This molecule is a critical building block in the development of advanced agrochemicals and pharmaceuticals, valued for the unique physicochemical properties imparted by its trifluoromethyl and cyano moieties.[1] This guide provides in-depth troubleshooting advice and answers to frequently encountered questions during its synthesis, focusing on common side reactions and purification challenges.
Section 1: Troubleshooting Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of 2-halo-5-(trifluoromethyl)pyridines is a prevalent synthetic route. While effective, it is susceptible to several side reactions that can impact yield and purity. This section addresses the most common issues.
Question 1: My Pd-catalyzed cyanation of 2-chloro-5-(trifluoromethyl)pyridine has stalled, or the yield is significantly lower than expected. What are the likely causes and solutions?
This is a frequent issue often traced back to catalyst deactivation or suboptimal reaction conditions.
Root Cause Analysis:
-
Catalyst Poisoning by Excess Cyanide: Palladium(0) catalysts are notoriously sensitive to excess cyanide ions (CN⁻), which can coordinate strongly to the metal center. This leads to the formation of inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻, effectively removing the catalyst from the catalytic cycle and halting the reaction.[2][3][4]
-
Presence of Moisture: Water in the reaction mixture is highly detrimental. It can hydrolyze the cyanide source to produce hydrogen cyanide (HCN).[2] HCN reacts readily with the Pd(0) catalyst to form inactive hydride complexes like [(CN)₃PdH]²⁻, further contributing to catalyst deactivation.[2][4]
-
Incomplete Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, can be slow if the catalyst system is not active enough, particularly when using less reactive aryl chlorides compared to bromides or iodides.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven ( >120 °C) before use.
-
Use anhydrous solvents. If using solvents like DMF or DMAc, ensure they are freshly distilled or from a sealed bottle over molecular sieves.
-
Dry all reagents, including the cyanide source and any additives, under vacuum. The presence of moisture is a key factor in catalyst deactivation.[2]
-
-
Control Cyanide Concentration:
-
Avoid using a large excess of the cyanide salt. A stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.
-
Consider the slow addition of the cyanide source via a syringe pump or by using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) which provides a slow, controlled release of cyanide ions.
-
-
Optimize Ligand and Catalyst Choice:
-
For aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are often required to facilitate the oxidative addition step.
-
Ensure the Pd(0) source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the in-situ reduction to Pd(0) is efficient.
-
-
Monitor the Reaction:
-
Track the reaction progress by TLC, GC, or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst/ligand may be added, but this is often a rescue measure rather than a solution.
-
Question 2: I'm observing a significant amount of 5-(Trifluoromethyl)pyridine-2-carboxamide in my final product. How can I prevent its formation?
The formation of the corresponding amide is a classic side reaction resulting from the hydrolysis of the nitrile group.
Root Cause Analysis:
The nitrile group (-CN) is susceptible to hydrolysis to a primary amide (-CONH₂) under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[5][6] This can occur during the reaction itself if moisture is present or, more commonly, during the aqueous work-up.
Preventative Measures:
-
Strict Moisture Control: As with catalyst deactivation, the primary defense is maintaining anhydrous reaction conditions.
-
Mild Work-up Conditions:
-
Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction.
-
Keep the temperature low during the work-up and extraction phases.
-
If a basic wash is necessary (e.g., to remove excess HCN), use a mild base like sodium bicarbonate and perform the wash quickly at a low temperature.
-
-
Alternative Hydrolysis-Resistant Protocols: Some modern methods use reagents like urea-hydrogen peroxide (UHP) for a milder conversion of nitriles to amides, highlighting the sensitivity of the nitrile group.[7] While not a direct solution for preventing the side reaction, it underscores the need for mild conditions to preserve the nitrile.
| Side Product | Cause | Prevention Strategy |
| 5-(Trifluoromethyl)pyridine-2-carboxamide | Nitrile hydrolysis (water, acid/base, heat) | Anhydrous conditions, mild/cold aqueous work-up, avoid strong acids/bases.[5][6] |
| Inactive Pd-Cyanide Complexes | Excess cyanide ions, presence of moisture | Use stoichiometric cyanide, slow addition, ensure strictly anhydrous conditions.[2][4] |
Section 2: Troubleshooting the Sandmeyer Reaction
The Sandmeyer reaction, involving the diazotization of an amine followed by displacement with a cyanide nucleophile, is another key route. It presents its own unique set of challenges.[8][9]
Question 3: My Sandmeyer cyanation of 2-amino-5-(trifluoromethyl)pyridine is giving a low yield and a complex mixture of byproducts, including tar-like substances. What's going wrong?
This outcome typically points to issues with the stability of the diazonium salt or uncontrolled decomposition pathways.
Root Cause Analysis:
-
Diazonium Salt Instability: Pyridine-based diazonium salts can be less stable than their benzene-derived counterparts. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group can further destabilize the diazonium intermediate, making it prone to premature decomposition or unwanted side reactions if not handled correctly.
-
Uncontrolled Radical Reactions: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8] If the reaction is not properly controlled (e.g., temperature spikes, improper copper catalyst concentration), undesired radical coupling reactions can occur, leading to biaryl formation and polymerization (tar).
-
Side Reactions with Solvent/Counter-ions: The diazonium salt can react with the solvent or counter-ions present in the reaction mixture. For example, reaction with water can lead to the formation of the corresponding phenol (a pyridinol), and reaction with the halide from the diazotization acid (e.g., Cl⁻ from HCl) can lead to a competing Sandmeyer chlorination.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Maintain a low temperature (typically 0–5 °C) throughout the diazotization step (formation of the diazonium salt). Use an ice-salt bath for consistent cooling.
-
Add the sodium nitrite solution slowly and sub-surface to avoid localized overheating.
-
-
Optimize the Copper Catalyst:
-
Use freshly prepared copper(I) cyanide (CuCN). The quality of the Cu(I) salt is critical for the reaction's success.
-
Ensure the CuCN solution is neutralized or slightly basic before adding the diazonium salt solution to facilitate the substitution reaction.
-
-
Isolate the Diazonium Salt (Optional):
-
For particularly unstable substrates, consider isolating the diazonium salt as a tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salt. These salts are often more stable and can be filtered and dried before proceeding to the cyanation step, providing a cleaner reaction.
-
-
Minimize Water Content:
-
While the diazotization is performed in aqueous acid, minimizing excess water in the subsequent cyanation step can reduce the formation of the pyridinol byproduct.
-
Troubleshooting Decision Workflow: Sandmeyer Reaction
Sources
- 1. nbinno.com [nbinno.com]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile. This valuable building block is integral to the development of numerous agrochemicals and pharmaceuticals, where the trifluoromethyl group can enhance biological activity, lipophilicity, and metabolic stability.[1] The nitrile group also serves as a versatile functional handle for further molecular modifications.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized via the cyanation of a 2-halo-5-(trifluoromethyl)pyridine precursor.
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting to synthesize this compound from 2-chloro-5-(trifluoromethyl)pyridine using copper(I) cyanide, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in a nucleophilic aromatic substitution reaction like this can stem from several factors. Let's break down the most common culprits and their solutions.
Causality and Solutions:
-
Insufficient Reaction Temperature: The cyanation of 2-halopyridines, especially the less reactive chloro-derivatives, often requires elevated temperatures to proceed at a reasonable rate. The carbon-chlorine bond in your starting material is relatively strong, and significant thermal energy is needed to overcome the activation energy of the reaction.
-
Recommendation: Gradually increase the reaction temperature. A typical range for this reaction in a high-boiling polar aprotic solvent like DMF or NMP is 120-175 °C.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature for your specific setup.
-
-
Inadequate Solvent Choice: The choice of solvent is critical. It must be able to dissolve the reagents, particularly the copper(I) cyanide, and facilitate the substitution reaction.
-
Catalyst Deactivation: Copper(I) cyanide can be sensitive to air and moisture, leading to oxidation to the less reactive copper(II) species.
-
Recommendation: Ensure your reagents and solvent are anhydrous. Use freshly purchased or properly stored copper(I) cyanide. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation.
-
-
Mass Transfer Limitations: If the copper(I) cyanide is not well-dispersed in the reaction mixture, its effective concentration at the reaction site will be low.
-
Recommendation: Ensure vigorous stirring throughout the reaction to maintain a good suspension of the copper(I) cyanide.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm getting a complex mixture of products, making purification difficult and lowering my overall yield. What are these side products and how can I minimize their formation?
Answer:
Side product formation is a common challenge. The primary side products in this synthesis often arise from competing reactions or degradation of the starting material or product under the harsh reaction conditions.
Causality and Solutions:
-
Hydrolysis of the Nitrile Group: At high temperatures and in the presence of trace amounts of water, the newly formed nitrile group can be hydrolyzed to a carboxamide or even a carboxylic acid.
-
Recommendation: Use anhydrous solvents and reagents. Minimize the reaction time once the conversion of the starting material is complete. A well-timed workup is crucial.
-
-
Decomposition of Starting Material or Product: Prolonged exposure to high temperatures can lead to the decomposition of the trifluoromethylpyridine ring.
-
Recommendation: Optimize the reaction time and temperature. Aim for the lowest possible temperature that provides a reasonable reaction rate. Once the reaction is complete, cool the mixture promptly.
-
-
Formation of Tar-like Substances: These are often polymeric materials resulting from complex side reactions.
-
Recommendation: Lowering the reaction temperature and ensuring an inert atmosphere can help minimize the formation of these tars. The use of a phase-transfer catalyst in some cyanation reactions has been shown to allow for milder conditions, which could be an avenue for exploration.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: After the reaction, I'm struggling to isolate a pure sample of this compound. My workup procedure seems to result in product loss. What is an effective workup and purification strategy?
Answer:
A robust workup and purification protocol is essential for obtaining a high-purity product. The presence of copper salts and high-boiling solvents can complicate this process.
Optimized Workup and Purification Protocol:
-
Quenching the Reaction: After cooling the reaction mixture to room temperature, carefully pour it into a stirred solution of aqueous ammonia or a solution of a complexing agent like ethylenediamine. This will help to dissolve the copper salts by forming soluble copper-ammonia or copper-diamine complexes, facilitating their removal.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from any remaining impurities.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the role of copper(I) cyanide in the reaction?
A1: Copper(I) cyanide serves as both the source of the cyanide nucleophile and as a catalyst. The reaction is a type of nucleophilic aromatic substitution, often referred to as a Rosenmund-von Braun reaction. The copper(I) facilitates the displacement of the halide from the pyridine ring.
Q2: Can I use other cyanide sources instead of copper(I) cyanide?
A2: While copper(I) cyanide is the most common reagent for this transformation, other cyanide sources can be used, often in palladium-catalyzed cyanation reactions. These can include potassium cyanide, sodium cyanide, or zinc cyanide.[3][4] However, these often require different reaction conditions and the use of a palladium catalyst and a ligand. For the direct substitution of a 2-halopyridine, copper(I) cyanide is generally the most straightforward and effective reagent.
Q3: My starting material is 2-bromo-5-(trifluoromethyl)pyridine. Do I need to adjust the reaction conditions?
A3: Yes, the reactivity of the starting material will influence the optimal reaction conditions. A 2-bromo-5-(trifluoromethyl)pyridine is generally more reactive than its 2-chloro counterpart due to the weaker carbon-bromine bond. Therefore, you may be able to achieve a good yield at a lower temperature or with a shorter reaction time. It is always advisable to monitor the reaction progress to determine the optimal conditions for your specific substrate.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, another common method is the Sandmeyer reaction.[5][6][7] This involves the diazotization of 2-amino-5-(trifluoromethyl)pyridine to form a diazonium salt, which is then treated with a copper(I) cyanide to yield the desired nitrile. This can be a good alternative if the corresponding amine is more readily available than the halide.
Q5: What are the key safety precautions I should take when running this reaction?
A5: This reaction involves several hazardous materials and conditions. It is crucial to:
-
Handle Cyanides with Extreme Caution: Copper(I) cyanide and other cyanide salts are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.
-
Avoid Acidic Conditions with Cyanide: Do not mix cyanides with acid, as this will generate highly toxic hydrogen cyanide gas.
-
Use an Inert Atmosphere: Working under an inert atmosphere of nitrogen or argon is recommended to prevent the oxidation of copper(I) cyanide and to minimize side reactions.
-
Manage High Temperatures Safely: Use a heating mantle with a temperature controller and a sand bath or an oil bath for even heating.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of this compound from a 2-halo-5-(trifluoromethyl)pyridine precursor.
Caption: General workflow for the synthesis.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine | The bromo-derivative is more reactive, potentially allowing for milder conditions. |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Acts as both cyanide source and catalyst for this specific transformation. |
| Solvent | N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) | High-boiling polar aprotic solvents that facilitate the reaction and dissolve reagents. |
| Temperature | 120 - 175 °C | Sufficient thermal energy is required to overcome the activation energy of the C-X bond cleavage. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Cu(I) catalyst. |
| Workup | Quench with aqueous ammonia, followed by extraction | Dissolves copper salts for easier removal and isolates the organic product. |
| Purification | Silica Gel Column Chromatography | Effective for separating the product from non-polar starting materials and polar impurities. |
References
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2026-01-07).
- 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - ChemicalBook.
- Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- Cyanation catalyzed by Quinidine Deriv
- Exploring 5-(Trifluoromethyl)
- Phosphine-catalyzed conjugate cyanation of β-trifluoromethyl enones: access to α-trifluoromethyl γ-carbonyl nitriles - Organic Chemistry Frontiers (RSC Publishing).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Sandmeyer reaction - Wikipedia.
- Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides - DSpace@MIT.
- WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google P
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI.
- Recent Advances on the Halo- and Cyano-Trifluoromethyl
- Sandmeyer Trifluoromethyl
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- Sandmeyer Reaction Mechanism - BYJU'S.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed.
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - ChemicalBook.
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem.
- 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE - Echemi.
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
- CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Navigating the Scale-Up of 5-(Trifluoromethyl)pyridine-2-carbonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 5-(Trifluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for challenges encountered during laboratory and pilot-plant scale production. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and scalable production of this compound is paramount.[1][2][3] This resource synthesizes established chemical principles with practical, field-proven insights to ensure the successful and safe scale-up of your process.
Troubleshooting Guide: From Benchtop to Pilot Plant
Scaling a chemical synthesis from the laboratory to a pilot plant introduces a new set of challenges that are often not apparent at the gram scale. This section addresses specific issues you may encounter during the scale-up of this compound production in a question-and-answer format.
Q1: My Palladium-Catalyzed Cyanation Reaction Stalls at a Large Scale, What are the Likely Causes and Solutions?
Common Observation: A palladium-catalyzed cyanation of a halogenated precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, proceeds to completion in the lab but stalls or shows significantly reduced conversion rates at a larger scale.
Potential Causes & Solutions:
-
Catalyst Poisoning by Cyanide: Cyanide ions can poison the palladium catalyst, leading to deactivation.[4] This issue is often exacerbated at scale due to localized high concentrations of the cyanide source.
-
Solution: A critical factor in overcoming this is the order of reagent addition. Preheating the mixture of the aryl halide, palladium catalyst, and ligand before the slow addition of the cyanide source can significantly improve reaction robustness and scalability.[5][6][7] This approach minimizes the exposure of the active catalyst to high concentrations of free cyanide.
-
-
Insufficient Mass Transfer: Inadequate mixing in a large reactor can lead to poor mass transfer between the organic and aqueous phases (if using a two-phase system) or between the solid cyanide salt and the dissolved reactants.
-
Solution: Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogenous mixture. For solid-liquid phase reactions, consider the particle size of the cyanide salt; milling may be necessary, though this should be done with extreme caution due to the high toxicity of cyanide dust.
-
-
Trace Water Contamination: The presence of even small amounts of water can negatively impact the catalyst's preactivation and overall activity in some palladium-catalyzed systems.[8]
-
Solution: Ensure all solvents and reagents are rigorously dried before use. A thorough inert gas sparge of the reactor and reagents can help to remove dissolved oxygen and moisture.
-
Q2: The Reaction Exotherm is Becoming Difficult to Control During Scale-Up. How Can I Mitigate This Risk?
Common Observation: A manageable exotherm in the lab becomes a significant safety concern at the pilot plant scale, with the potential for a thermal runaway.[9][10]
Potential Causes & Solutions:
-
Reduced Surface-Area-to-Volume Ratio: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution 1 (Controlled Reagent Addition): Add the most reactive reagent (often the cyanide source or a strong base) slowly and sub-surface to control the reaction rate and allow the cooling system to keep pace with heat generation.[11]
-
Solution 2 (Dilution): Increasing the solvent volume can help to absorb and dissipate the heat generated, although this may impact process efficiency and increase solvent waste.[11]
-
Solution 3 (Process Design): For highly exothermic reactions, consider a continuous flow reactor setup, which offers superior heat transfer and safety profiles compared to batch reactors.
-
Q3: I'm Observing a New, Unidentified Impurity in my Large-Scale Batches. What Could it Be and How Can I Prevent it?
Common Observation: An impurity that was negligible or absent in small-scale reactions becomes a significant issue at the pilot plant scale, complicating purification.
Potential Causes & Solutions:
-
Hydrolysis of the Nitrile: Prolonged reaction times or exposure to basic conditions at elevated temperatures can lead to the hydrolysis of the product's nitrile group, forming the corresponding carboxylic acid or amide.
-
Solution: Optimize the reaction time and temperature to ensure full conversion of the starting material without significant product degradation. A carefully controlled work-up procedure, avoiding prolonged exposure to strong acids or bases, is also crucial.
-
-
Formation of Dimerization or Oligomerization Byproducts: In some cases, side reactions can lead to the formation of biaryl or other polymeric impurities, especially if the catalyst is not performing optimally.
-
Solution: Re-evaluate your catalyst system and reaction conditions. Screening different ligands or catalyst precursors may be necessary to improve selectivity and minimize byproduct formation.
-
-
Incomplete Reaction of Intermediates: If using a multi-step, one-pot process, incomplete conversion at an intermediate stage can lead to a complex mixture of products and byproducts.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). Ensure each step reaches completion before proceeding to the next.
-
Q4: The Use of a Polar Aprotic Solvent is Causing Difficulties with Work-up and Solvent Recovery at Scale. Are There Alternatives?
Common Observation: Solvents like DMSO or DMF, while effective for the reaction, are difficult to remove and recycle, leading to significant waste streams and increased production costs.[12][13]
Potential Causes & Solutions:
-
High Boiling Point and Water Miscibility of Solvents: These properties make extraction and distillation challenging and energy-intensive.
-
Solution (Phase-Transfer Catalysis): Employing a phase-transfer catalyst (PTC) can enable the reaction to be run in a less polar, water-immiscible solvent like toluene.[12][14][15] This significantly simplifies the work-up, as the product remains in the organic phase, which can be easily separated from the aqueous phase containing the inorganic salts. The use of PTC can also lead to milder reaction conditions and reduce the overall environmental impact of the process.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the industrial production of this compound?
The two most common routes are:
-
Sandmeyer-type Cyanation: This classic method involves the diazotization of 2-amino-5-(trifluoromethyl)pyridine followed by reaction with a copper(I) cyanide salt. While effective, this method often requires stoichiometric amounts of copper and can generate significant heavy metal waste.
-
Palladium-Catalyzed Cyanation: This modern approach typically involves the cross-coupling of a 2-halo-5-(trifluoromethyl)pyridine (e.g., 2-chloro- or 2-bromo-) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.[4][6][7][8] This method is often preferred for its milder reaction conditions and broader functional group tolerance.
Q2: What are the key safety considerations when handling large quantities of cyanide salts?
The use of cyanide salts poses significant health and safety risks. Key precautions include:
-
Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a contained system to prevent the release of hydrogen cyanide (HCN) gas, which is highly toxic and can be generated upon contact with acids.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory. In some cases, respiratory protection may be necessary.
-
Waste Management: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. Alkaline chlorination is a common method for treating cyanide waste, converting it to the less toxic cyanate.[16][17][18]
Q3: What are the advantages of using a phase-transfer catalyst (PTC) in the cyanation reaction?
Using a PTC offers several advantages for scale-up:[12][14][15]
-
Milder Reaction Conditions: PTCs can facilitate the reaction at lower temperatures and pressures.
-
Improved Reaction Rates: By transferring the cyanide anion into the organic phase, PTCs can significantly increase the reaction rate.
-
Simplified Work-up: The ability to use water-immiscible solvents simplifies the separation of the product from the aqueous waste stream.
-
Reduced Solvent Waste: The use of more environmentally friendly and easily recyclable solvents is often possible.
Q4: How can I effectively purify large batches of this compound?
Purification at scale requires robust and efficient methods:
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification.
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing impurities and isolating the product in high purity.
-
Chromatography: While often used at the lab scale, column chromatography can be expensive and generate significant solvent waste at an industrial scale. It is typically reserved for high-value products or when other methods are ineffective.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine using Phase-Transfer Catalysis (Illustrative)
Disclaimer: This protocol is for illustrative purposes and should be optimized and validated for your specific equipment and safety procedures.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium Cyanide (NaCN)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 2-chloro-5-(trifluoromethyl)pyridine, toluene, Pd(OAc)₂, dppf, and TBAB.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Cyanide Addition: In a separate vessel, prepare a solution of sodium cyanide in deionized water. Slowly add the aqueous NaCN solution to the hot organic mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Treat the aqueous layer and any cyanide-containing waste with an appropriate quenching agent (e.g., bleach under basic conditions) before disposal.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Data Presentation
Table 1: Comparison of Cyanation Methods for Scale-Up
| Parameter | Sandmeyer-type Cyanation | Palladium-Catalyzed Cyanation (Batch) | Palladium-Catalyzed Cyanation (PTC) |
| Cyanide Source | CuCN | Zn(CN)₂, K₄[Fe(CN)₆] | NaCN, KCN |
| Catalyst | Stoichiometric Cu(I) | Catalytic Pd | Catalytic Pd |
| Solvent | Polar aprotic (e.g., DMF) | Polar aprotic (e.g., DMAc) | Non-polar (e.g., Toluene) |
| Temperature | Often > 100 °C | 50-120 °C | 80-100 °C |
| Waste Stream | Heavy metal waste | Potentially lower metal waste | Easily separable aqueous waste |
| Work-up | Often complex | Can be challenging | Simplified |
| Scalability Issues | Exotherms, waste | Catalyst poisoning | Mass transfer |
Visualizations
Troubleshooting Workflow for Palladium-Catalyzed Cyanation
Caption: Decision tree for troubleshooting low conversion in scaled-up palladium-catalyzed cyanation.
Process Flow Diagram for PTC Cyanation
Caption: Simplified process flow for the synthesis of this compound via PTC.
References
- Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition.
- Industrial Phase-Transfer C
- A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing.
- Industrial Phase-Transfer C
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.[4]
- Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation.
- Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition.
- Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale.
- Industrial-scale trifluoromethylation challenges.
- Recent advances and prospects in the palladium-catalyzed cyan
- 2, 6-Dichloro-3-(trifluoromethyl)pyridine Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2026-2032. LinkedIn.[1]
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
- Cyanation – Knowledge and References. Taylor & Francis.[14]
- PTC Cyan
- Lecture 54: Treatment of wastewater produced from Pharmaceutical industry. YouTube.[16]
- Applications of High Throughput Chemistry to Medicinal Chemistry.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. NCBI.[17]
- Pharmaceutical Industry Wastewater Tre
- Scale-up of Azide Chemistry: A Case Study. Organic Process Research & Development.
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- CYANIDE WASTES Significance Cyanides are toxic to aquatic life, interfere with normal biological processes of natural purific
- Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges.
- Process for the preparation of 2-cyanopyridine derivatives.
- Process for the preparation of 2-cyanopyridines.
- The Role of Pyridine Derivatives in Chemical Manufacturing and Research. NINGBO INNO PHARMCHEM CO.,LTD.[2]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[3]
- Process for the preparation of 2-cyanopyridines.
- Preparation of Cyanopyridines by Direct Cyan
- Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.
- Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Preparation of 2-cyanopyridines.
- Causes and consequences of thermal runaway incidents—Will they ever be avoided?
- Preparation of (trifluoromethyl)pyridines.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.[10]
- Recent Advances in Radical Trifluoromethylation Reactions.
- Recent advances in transition metal-mediated trifluoromethylation reactions.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)pyridine-2-thiol. Benchchem.[11]
- Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal.
- Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. PMC.
- n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure.
- Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Grand View Research.
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
- Application Notes and Protocols for the Scale-Up Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine. Benchchem.
- Large‐Scale Preparation of Fluorinated Antifouling Nanofiltration Membranes with High Ion Selectivity for Li + /Mg 2+ Separation.
Sources
- 1. 2 6Dichloro3trifluoromethylpyridine Market Outlook 2026-2032 [intelmarketresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phasetransfer.com [phasetransfer.com]
- 13. HK1048814B - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. youtube.com [youtube.com]
- 17. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. astisensor.com [astisensor.com]
Stability issues of 5-(Trifluoromethyl)pyridine-2-carbonitrile under acidic/basic conditions
Welcome to the technical support guide for 5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS 95727-86-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability profile is critical for successful and reproducible outcomes.[1] This guide provides in-depth answers to common stability-related questions, troubleshooting advice for issues encountered during experiments, and validated protocols to manage its reactivity under both acidic and basic conditions.
Section 1: Frequently Asked Questions (FAQs) - Core Reactivity & Stability
This section addresses foundational questions regarding the inherent chemical nature of this compound.
Q1: What are the primary structural features that dictate the stability and reactivity of this molecule?
A: The reactivity of this compound is governed by the interplay of its three key components: the pyridine ring, the 2-carbonitrile group (-CN), and the 5-trifluoromethyl group (-CF3). The trifluoromethyl group is a powerful electron-withdrawing group.[1] This has a profound effect on the entire molecule:
-
Ring Deactivation: It renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution.[2]
-
Nitrile Activation: It increases the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack, such as hydrolysis.[3]
Q2: What are the most common degradation pathways I should anticipate?
A: Under typical laboratory conditions involving aqueous acid or base, the most common degradation pathway is the hydrolysis of the nitrile group . This reaction proceeds in a stepwise fashion, first yielding the intermediate 5-(trifluoromethyl)picolinamide, which can then be further hydrolyzed to the final product, 5-(trifluoromethyl)pyridine-2-carboxylic acid.[4][5] Under excessively harsh conditions (e.g., fuming acids), hydrolysis of the trifluoromethyl group itself to a carboxylic acid is a possibility, though this is not a common transformation in standard synthetic protocols.[6]
Q3: Is the trifluoromethyl group stable to common reagents?
A: The C-F bond is exceptionally strong, making the trifluoromethyl group robust under many reaction conditions. However, it is not inert. Strong acidic conditions, particularly with heating, can lead to its hydrolysis to a carboxylic acid.[6] Similarly, some enzymatic or microbial systems can degrade trifluoromethyl groups.[7] For most standard organic transformations, the -CF3 group can be considered stable, but its stability limits should be considered when planning multi-step syntheses involving extreme pH or temperature.
Section 2: Stability & Troubleshooting under Acidic Conditions
Working with this compound in acidic media requires careful control to prevent unwanted hydrolysis of the nitrile functionality.
Q: I am attempting a reaction in the presence of an acid, and I'm seeing a new, more polar spot on my TLC plate. What is happening?
A: You are likely observing the hydrolysis of the nitrile group. In the presence of acid and water (even trace amounts in your solvent), the nitrile can hydrolyze to the corresponding primary amide, 5-(trifluoromethyl)picolinamide. If the reaction is heated or exposed to the acid for a prolonged period, this amide can be further hydrolyzed to the even more polar 5-(trifluoromethyl)pyridine-2-carboxylic acid.[5]
Logical Workflow: Diagnosing Issues in Acidic Media
Caption: Troubleshooting workflow for acidic conditions.
Troubleshooting Guide: Acidic Conditions
| Symptom | Potential Cause | Recommended Solution |
| Formation of a new, moderately polar byproduct. | Partial Hydrolysis to Amide: The nitrile is reacting with trace or bulk water under acid catalysis to form 5-(trifluoromethyl)picolinamide. | 1. Ensure all solvents and reagents are rigorously dried. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. If possible, use a non-aqueous acid source. |
| Formation of a highly polar byproduct that may streak on silica gel. | Full Hydrolysis to Carboxylic Acid: The reaction conditions (time, temperature, acid strength) are sufficient to hydrolyze the nitrile completely to 5-(trifluoromethyl)pyridine-2-carboxylic acid.[8] | 1. Reduce the reaction temperature. 2. Decrease the reaction time and monitor closely by TLC/LC-MS. 3. Use a weaker acid or a catalytic amount instead of a stoichiometric amount. |
| Complex mixture of products; significant decomposition. | Trifluoromethyl Group Hydrolysis: The conditions are excessively harsh (e.g., fuming H₂SO₄, high heat), leading to the degradation of the -CF3 group.[6] | 1. Avoid fuming acids unless the explicit goal is -CF3 hydrolysis. 2. Operate at the lowest effective temperature. 3. Screen alternative, milder acids for the desired transformation. |
Protocol: Controlled Acidic Hydrolysis to 5-(Trifluoromethyl)pyridine-2-carboxylic acid
This protocol is for the intentional and complete hydrolysis of the nitrile.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (5-10 volumes).
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The starting material will be replaced by the intermediate amide and finally by the more polar carboxylic acid product. The reaction typically takes 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to ~3-4 with a suitable base (e.g., NaOH solution). The product will often precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
Section 3: Stability & Troubleshooting under Basic Conditions
The electron-deficient nature of the molecule makes it particularly sensitive to basic and nucleophilic reagents.
Q: I am running a reaction with a strong base like NaOH or LDA, and my starting material is rapidly consumed, but I'm getting a dark-colored, complex mixture instead of my desired product. What is happening?
A: You are likely observing two concurrent processes. First, as with acidic conditions, the nitrile group is susceptible to base-catalyzed hydrolysis to the amide and then the carboxylic acid.[5] Second, and often more problematic, the highly electron-deficient pyridine ring is vulnerable to nucleophilic attack by hydroxide or other strong nucleophiles.[2] This can lead to ring-opening or substitution reactions, often resulting in intractable polymeric material, which explains the dark coloration.
Reaction Pathway: Base-Catalyzed Hydrolysis
Caption: Stepwise hydrolysis pathway under basic conditions.
Troubleshooting Guide: Basic Conditions
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black upon addition of base. | Ring Degradation: The electron-deficient pyridine ring is undergoing nucleophilic attack by the strong base, leading to decomposition.[2] | 1. Use a milder, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU). 2. Run the reaction at a lower temperature (start at 0 °C or below). 3. Add the base slowly to avoid localized high concentrations. |
| Formation of amide/carboxylic acid byproducts. | Nitrile Hydrolysis: The nitrile group is being hydrolyzed by the basic conditions.[5] | 1. Use anhydrous conditions if water is not required for the primary reaction. 2. If hydrolysis is unavoidable, consider a protecting group strategy or change the synthetic route. 3. Use a hindered or non-nucleophilic base. |
| Low or no conversion. | Insufficient Basicity / Deprotonation: The base may not be strong enough for the intended transformation, or the pKa of the target proton is too high. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or LDA), but be mindful of the increased risk of degradation. 2. Change the solvent to one that better supports the base (e.g., THF, Dioxane). 3. A slight increase in temperature may be necessary, but monitor closely for decomposition. |
Protocol: Controlled Basic Hydrolysis to 5-(Trifluoromethyl)pyridine-2-carboxylic acid
This protocol is for the intentional and complete hydrolysis of the nitrile.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol (10 volumes).
-
Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-5 volumes).[5]
-
Heating: Heat the mixture to 60-80 °C.
-
Monitoring: Follow the reaction's progress by TLC or HPLC until all starting material and the intermediate amide are consumed. This may take 2-16 hours.[5]
-
Workup: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 with cold 1 M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
References
- Reactivity of the nitrile groups in 2-Trifluoromethyl-terephthalonitrile. Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- Microbial degradation of polyfluorinated xenobiotics. ResearchGate.
- 5-nitro-3-Pyridinecarbonitrile|Research Chemical. Benchchem.
- Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'.
- Hydrolysis of Nitriles. Organic Synthesis.
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95 80194-69-0. Sigma-Aldrich.
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0. ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
Removal of starting materials from 5-(Trifluoromethyl)pyridine-2-carbonitrile product
Welcome to the technical support center for the purification of 5-(Trluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of starting materials from your final product. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my synthesis of 5-(trifluoromethyl)pyridine-2-carbonitrile, I see residual starting material in my crude NMR. What is the most effective initial purification strategy?
A1: The initial purification strategy depends on the scale of your reaction and the nature of the starting materials. For a robust and generally applicable first pass, a combination of liquid-liquid extraction followed by flash column chromatography is highly recommended.[1]
Expertise & Experience: this compound is a moderately polar compound. An initial extraction will remove inorganic salts and highly polar or non-polar byproducts, simplifying the subsequent chromatographic separation. Flash chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase, making it effective for removing a wide range of organic starting materials.[1][2]
Q2: I've identified my starting material as a halogenated pyridine precursor. How do I effectively remove it using flash column chromatography?
A2: Halogenated pyridine precursors are common starting materials in the synthesis of this compound.[3][4] To effectively separate your product from these precursors using flash column chromatography, careful selection of the mobile phase is crucial.
Experimental Protocol: Flash Column Chromatography for Removal of Halogenated Pyridine Precursors
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent, such as hexane.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent like dichloromethane. In a separate flask, add a small amount of silica gel to your dissolved product and evaporate the solvent to create a dry, free-flowing powder. This dry-loading technique often results in better separation. Carefully load the dry sample onto the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase, such as a mixture of ethyl acetate and hexanes. A good starting point is a 5-10% ethyl acetate in hexanes mixture.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute your product while leaving less polar impurities, like some halogenated pyridines, on the column.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain your purified this compound.
Trustworthiness: This protocol is a self-validating system. The TLC analysis at each step allows you to monitor the progress of the purification and ensure that you are collecting the correct fractions.
Data Presentation: Mobile Phase Selection for Flash Chromatography
| Starting Material Type | Recommended Mobile Phase System | Polarity Gradient | Rationale |
| Halogenated Pyridines | Ethyl Acetate/Hexanes | Start with low ethyl acetate concentration and gradually increase. | Halogenated pyridines are often less polar than the nitrile-containing product. |
| Amino-pyridines | Dichloromethane/Methanol | Use a small percentage of methanol (1-5%) and increase if necessary. | Amino groups increase polarity, requiring a more polar mobile phase for elution. |
| Nitro-pyridines | Ethyl Acetate/Hexanes or Dichloromethane/Ethyl Acetate | A moderate polarity system is typically effective. | Nitro-pyridines have intermediate polarity. |
Q3: My product is a solid, and I suspect the starting material is also a solid with a similar polarity. Is recrystallization a viable option?
A3: Yes, recrystallization is an excellent and often preferred method for purifying solid compounds, especially when dealing with impurities of similar polarity where chromatography might be challenging.[1][5] The success of recrystallization hinges on finding a suitable solvent system where the solubility of your product and the starting material differ significantly with temperature.[6]
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. The ideal solvent will dissolve your product when hot but show low solubility when cold.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Determine the melting point of the recrystallized product and analyze its purity using HPLC or NMR. A sharp melting point close to the literature value is indicative of high purity.
Caption: A multi-pronged analytical approach for the robust confirmation of product purity.
References
- Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. (n.d.). 5-(Trifluoromethyl)picolinonitrile Manufacturer & Supplier in China.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
- ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Interchim. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Reddit. (2021). How can I separate my product from my starting materials if they all have the same polarity according to the TLC? Thanks. r/OrganicChemistry.
- YouTube. (2022). Recrystallization and Melting Point Analysis.
- PubChem. (n.d.). This compound.
- PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- ChemRxiv. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Interchim. (n.d.). Flash Purification - UPFP.
- Alkali Scientific. (n.d.). 5-(Trifluoromethyl)pyridine-3-carbonitrile, 1 X 250 mg (708151-250MG).
- National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- ResearchGate. (2022). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for producing this critical chemical intermediate. This compound is a vital building block in the agrochemical and pharmaceutical industries, valued for its role in creating molecules with enhanced efficacy and metabolic stability.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Low or No Product Yield
Q1: I am attempting a Rosenmund-von Braun reaction with 2-chloro-5-(trifluoromethyl)pyridine and copper(I) cyanide, but I'm observing a low yield. What are the likely causes?
A1: Low yields in the Rosenmund-von Braun reaction are a common issue and can often be attributed to several factors:
-
Purity of Copper(I) Cyanide: The quality of CuCN is paramount. It is often contaminated with copper(II) species, which can interfere with the reaction. It is recommended to use freshly purchased, high-purity CuCN or to purify it before use.
-
Reaction Temperature: This reaction typically requires high temperatures, often in the range of 150-200°C, especially when using a polar aprotic solvent like DMF or pyridine.[2] Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Solvent Choice and Purity: The solvent must be a high-boiling polar aprotic solvent to facilitate the reaction. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
-
Reaction Time: These reactions can be slow. It is crucial to monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q2: My palladium-catalyzed cyanation of 2-chloro-5-(trifluoromethyl)pyridine is failing or giving a low yield. What should I investigate?
A2: Palladium-catalyzed cyanations can be sensitive to several parameters. Here are the key areas to troubleshoot:
-
Catalyst Deactivation: The cyanide anion can poison the palladium catalyst by forming stable, inactive palladium-cyanide complexes.[3] This is a primary cause of low yields. To mitigate this, consider using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which provides a slow release of cyanide ions.[3][4]
-
Ligand Selection: For pyridine substrates, the choice of ligand is critical. The lone pair on the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[5] Bulky, electron-rich phosphine ligands such as XPhos or SPhos can shield the palladium and promote the desired reaction.[5]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Base Selection: The choice of base can significantly impact the reaction. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[5] The optimal base may need to be screened for your specific substrate and ligand combination.
Formation of Side Products
Q3: I am observing a significant amount of an unexpected side product in my reaction mixture. What could it be and how can I minimize it?
A3: The formation of side products can complicate purification and reduce the yield of the desired product. Here are some common side products and strategies to avoid them:
-
Hydrolysis of the Nitrile: Under aqueous or acidic workup conditions, or if there is residual water in the reaction, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.[6][7][8][9] To prevent this, ensure anhydrous reaction conditions and use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and the contact time brief.
-
Dehalogenation: In palladium-catalyzed reactions, a common side reaction is the replacement of the halogen with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine.[10] This can be minimized by optimizing the reaction temperature (lower temperatures are often better) and ensuring anhydrous conditions.[10]
-
Homocoupling: Dimerization of the starting aryl halide can occur in palladium-catalyzed reactions. This is often a sign of suboptimal ligand choice or concentration. Screening different ligands or adjusting the ligand-to-metal ratio can help suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed method is the nucleophilic substitution of a halogen at the 2-position of a 5-(trifluoromethyl)pyridine ring with a cyanide source. The starting material is typically 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine. This can be achieved through a copper-catalyzed Rosenmund-von Braun reaction or a palladium-catalyzed cross-coupling reaction.[1][2][11]
Q2: Can I use the Sandmeyer reaction to synthesize this compound?
A2: Yes, the Sandmeyer reaction is a viable alternative. This involves the diazotization of 2-amino-5-(trifluoromethyl)pyridine followed by treatment with a copper(I) cyanide solution.[12][13] This method can be particularly useful if the corresponding amine is more readily available than the halide.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system such as a mixture of hexanes and ethyl acetate is typically suitable. For GC-MS, a standard non-polar capillary column can be used with a temperature program to separate the starting material, product, and any potential side products.[14][15]
Q4: What is the best way to purify the final product?
A4: The crude product can often be purified by recrystallization. The choice of solvent is critical and should be determined empirically. Common solvents for the recrystallization of pyridine derivatives include ethanol, ethyl acetate, or mixtures of solvents like hexane/ethyl acetate or toluene/heptane.[16][17][18] If recrystallization is not effective, column chromatography on silica gel can be employed.
Experimental Protocols and Data
Protocol 1: Rosenmund-von Braun Cyanation
This protocol is a representative example for the synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine.
Reaction Workflow:
Caption: Rosenmund-von Braun Reaction Workflow
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and copper(I) cyanide (1.2 equiv).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Heat the reaction mixture to 150-200°C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation
This protocol provides a general procedure for the palladium-catalyzed synthesis.
Troubleshooting Logic for Low Yield:
Caption: Troubleshooting Palladium-Catalyzed Cyanation
Step-by-Step Procedure:
-
In an oven-dried reaction vessel, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Add the cyanide source, such as zinc cyanide (0.6 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[5]
Data Summary: Comparison of Synthetic Methods
| Method | Starting Material | Cyanide Source | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rosenmund-von Braun | 2-Chloro-5-(trifluoromethyl)pyridine | CuCN | Stoichiometric CuCN | High temperature (150-200°C) in a polar aprotic solvent | Well-established, relatively simple setup | High temperatures, stoichiometric toxic copper waste, difficult purification |
| Palladium-Catalyzed | 2-Chloro-5-(trifluoromethyl)pyridine | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) complex with a phosphine ligand | Milder temperatures (80-110°C) | Milder conditions, higher functional group tolerance | Catalyst sensitivity (air, cyanide poisoning), requires careful optimization of ligand and conditions |
| Sandmeyer Reaction | 2-Amino-5-(trifluoromethyl)pyridine | CuCN | Stoichiometric CuCN | Diazotization at low temperature, followed by reaction with CuCN | Good alternative if the amine is the readily available starting material | Diazonium salts can be unstable, requires careful temperature control |
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid for better peak shape.[19][20]
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., around 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A ramped temperature program is used to separate the starting material, product, and any volatile impurities.
-
Detection: Mass spectrometry (MS) provides both quantification and identification of components.
References
- Hydrolysis of nitriles. (2020). Chemistry LibreTexts. [Link]
- Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
- The hydrolysis reactions of nitriles via C−N bond cleavage. (2022).
- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. [Link]
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2022). Royal Society of Chemistry. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PMC. [Link]
- hydrolysis of nitriles. (n.d.). Chemguide. [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2004).
- Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino). (n.d.).
- Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- recrystallization, filtration and melting point. (n.d.). Unknown Source. [Link]
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). Organic Chemistry Portal. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. [Link]
- RECRYSTALLIZATION. (n.d.).
- Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. (2015). IRIS-AperTO. [Link]
- Sandmeyer Trifluoromethylation. (2014). Organic Chemistry Portal. [Link]
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (1991).
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Chemistry Portal. [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). MIT Open Access Articles. [Link]
- Sandmeyer reactions. Part 6.
- Rosenmund-von Braun Reaction. (n.d.). SynArchive. [Link]
- Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica. [Link]
- Rosenmund–von Braun reaction. (n.d.). Wikipedia. [Link]
- L-Proline-Promoted Rosenmund–von Braun Reaction. (2007). Synlett. [Link]
- n-(5-chloro-2-pyridyl)triflimide. (1997). Organic Syntheses Procedure. [Link]
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. [Link]
- Enhanced metabolite profiling using a redesigned atmospheric pressure chemical ionization source for gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2020).
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. ptfarm.pl [ptfarm.pl]
Characterization of byproducts in 5-(Trifluoromethyl)pyridine-2-carbonitrile reactions
Welcome to the technical support center for the synthesis and analysis of 5-(Trifluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, experience-driven answers to troubleshoot byproduct formation and offer robust analytical protocols for their characterization.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental observations and links them to potential byproducts, their formation mechanisms, and concrete strategies for identification and mitigation.
Q1: My reaction yield is low, and TLC/GC analysis shows a significant amount of unreacted 2-halo-5-(trifluoromethyl)pyridine starting material. What's going wrong?
A1: This is a common issue indicating incomplete conversion during the cyanation of a 2-halo-5-(trifluoromethyl)pyridine precursor. The carbon-halogen bond at the 2-position of the pyridine ring is electron-deficient, but the reaction kinetics can still be sluggish.
Probable Causes & Solutions:
-
Catalyst Inefficiency or Deactivation: In copper-catalyzed cyanations (e.g., using CuCN), the active Cu(I) species can be sensitive to atmospheric oxygen or impurities.[1]
-
Causality: Oxidation of Cu(I) to Cu(II) reduces catalytic activity. Impurities in the solvent or on the glassware can also poison the catalyst.
-
Solution: Ensure your reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Use freshly purchased, high-purity CuCN or wash it with a mild acid solution to remove oxidized species before use. Consider using a phase-transfer catalyst or an activating agent like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[1]
-
-
Insufficient Reaction Temperature or Time: Cyanation reactions on heterocyclic rings often require significant thermal energy to overcome the activation barrier.
-
Causality: The reaction has not been allowed to proceed to completion.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps) while monitoring the reaction progress by TLC or GC. Perform a time-course study to determine the optimal reaction duration. Be aware that excessive heat can sometimes lead to different side products.
-
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or propionitrile are typically used to dissolve the reagents and facilitate the nucleophilic substitution.[1][2]
-
Causality: A suboptimal solvent may not adequately solvate the cyanide salt or the transition state, leading to a slower reaction.
-
Solution: If using a less common solvent, consider switching to a well-documented one like DMF or propionitrile.[1] Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts (see Q3).
-
Q2: My mass spectrometry (GC-MS or LC-MS) data shows a significant peak corresponding to the mass of my starting material or product plus 16 amu. What is this impurity?
A2: A mass increase of 16 amu is a classic indicator of oxidation, specifically the formation of a pyridine N-oxide derivative. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents or even atmospheric oxygen are present under forcing reaction conditions.
Mechanism & Characterization:
-
Formation Pathway: The pyridine nitrogen acts as a nucleophile, reacting with an oxidizing species (peroxides, or O₂ at high temperatures) to form the N-oxide.
-
Analytical Confirmation:
-
Mass Spectrometry: Look for a clear M+16 peak relative to your starting material or product.
-
¹H NMR Spectroscopy: The formation of the N-oxide causes a significant downfield shift of the protons on the pyridine ring due to the deshielding effect of the N-O bond.
-
¹⁹F NMR Spectroscopy: The chemical shift of the -CF₃ group may also be slightly altered, providing another data point for confirmation.[3]
-
Prevention Strategy:
-
Inert Atmosphere: The most effective preventative measure is to rigorously de-gas your solvent and run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing contaminants.
Q3: My product is contaminated with impurities that have different solubility and show strong C=O stretches in the IR spectrum. What are they?
A3: These are almost certainly hydrolysis products of the nitrile (-CN) group. The nitrile can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) if water is present during the reaction or, more commonly, during acidic or basic workup conditions.
Mechanism & Characterization:
-
Formation Pathway: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. This forms an intermediate that tautomerizes to the amide. Further hydrolysis, typically promoted by acid or base, cleaves the C-N bond to form the carboxylic acid and ammonia.
-
Analytical Confirmation:
-
FTIR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1660-1690 cm⁻¹ for the amide and a broader C=O stretch around 1700-1730 cm⁻¹ for the carboxylic acid. The acid will also show a very broad O-H stretch from 2500-3300 cm⁻¹.
-
¹H NMR Spectroscopy: The amide will show two broad singlets for the -NH₂ protons, typically between 5.0 and 8.0 ppm. The carboxylic acid will have a very broad singlet for the acidic proton, often above 10 ppm.
-
HPLC: The carboxylic acid, being more polar, will have a significantly shorter retention time than the nitrile or amide on a reverse-phase column.[4]
-
Prevention Strategy:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Neutral Workup: During the workup, avoid strong acids or bases if possible. If an acid or base wash is necessary, perform it quickly and at low temperatures to minimize contact time.
Q4: In my Sandmeyer-type reaction starting from 2-amino-5-(trifluoromethyl)pyridine, I've isolated a high-molecular-weight byproduct. What could it be?
A4: When using a Sandmeyer reaction to introduce the nitrile group from a diazonium salt intermediate, the formation of biaryl (dimeric) byproducts is a well-known possibility.[5][6] This points to a radical-based side reaction.
Mechanism & Characterization:
-
Formation Pathway: The Sandmeyer reaction proceeds via a copper-catalyzed single-electron transfer that generates an aryl radical intermediate after the loss of N₂ gas.[5] While this radical is intended to react with the cyanide nucleophile, it can also couple with another aryl radical to form a biaryl dimer.
-
Analytical Confirmation:
-
Mass Spectrometry: The most telling evidence is a molecular ion peak at approximately double the mass of the desired product (minus the cyano group and plus a direct C-C bond).
-
¹H & ¹³C NMR Spectroscopy: The NMR spectra will be significantly more complex than that of the desired product, often showing a larger number of distinct aromatic signals.
-
Prevention Strategy:
-
Control Diazotization: Ensure the initial diazotization step (formation of the Ar-N₂⁺ salt) is performed at low temperatures (typically 0-5 °C) to minimize premature decomposition.
-
Optimize Catalyst: The concentration and state of the copper catalyst can influence the rate of radical generation and subsequent reactions. Use the recommended catalytic amount and ensure it is fresh.
-
Radical Scavengers: In some cases, the addition of a mild radical scavenger can suppress dimerization, but this must be carefully optimized to avoid quenching the desired reaction pathway.
Frequently Asked Questions (FAQs)
What are the most common byproducts I should expect in the synthesis of this compound?
The byproducts depend heavily on the synthetic route. The table below summarizes the most common impurities for two prevalent methods.
| Synthetic Route | Common Byproduct(s) | Probable Cause | Key Analytical Signature(s) |
| Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine | Unreacted Starting Material | Incomplete reaction | GC-MS or LC-MS peak matching starting material M.W. |
| 5-(Trifluoromethyl)pyridine-2-carboxamide | Water contamination | MS: M+18; IR: C=O stretch (~1680 cm⁻¹) | |
| 5-(Trifluoromethyl)picolinic acid | Water contamination (harsh workup) | MS: M+19; HPLC: Shorter retention time | |
| 2-Chloro-5-(trifluoromethyl)pyridine-N-oxide | Atmospheric oxygen | MS: M+16 (of starting material) | |
| Sandmeyer Reaction from 2-Amino-5-(trifluoromethyl)pyridine | 2,2'-Bis(5-(trifluoromethyl)pyridyl) | Radical dimerization | MS: High M.W. peak (~2x product mass) |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | Reaction of diazonium salt with water | Confirmed by comparison to an authentic sample. | |
| 5-(Trifluoromethyl)pyridine (deamination) | Premature loss of diazonium group | MS: M.W. of product minus CN group |
Which analytical techniques are essential for characterizing my reaction mixture?
A multi-technique approach is always best for unambiguous characterization.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of your main product and detecting non-volatile impurities like amides, acids, or dimers. A Diode Array Detector (DAD) can provide UV spectra to help differentiate peaks.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying volatile and semi-volatile components, such as unreacted starting material, the desired product, and lower-boiling point byproducts.[9] The mass spectrum provides direct molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural elucidation.
-
¹H NMR: Provides information on the proton environment and substitution pattern on the pyridine ring.
-
¹³C NMR: Confirms the carbon skeleton and the presence of key functional groups (e.g., -CN carbon signal ~115-120 ppm).
-
¹⁹F NMR: A very clean and sensitive technique for trifluoromethyl-containing compounds. The presence of multiple singlets in the ¹⁹F spectrum is a clear indication of multiple CF₃-containing species in your sample.[3]
-
Can you provide a starting point for an HPLC method for purity analysis?
Absolutely. This protocol is a robust starting point for reverse-phase analysis.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC System with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm and 270 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of your crude or purified sample.
-
Dissolve in 5 mL of a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of ~0.1 mg/mL using the same diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection to protect the column.
-
Visualizations & Workflows
Diagram: Byproduct Investigation Workflow
This diagram outlines a logical workflow for identifying an unknown impurity in your reaction mixture.
Mechanism of biaryl byproduct formation in Sandmeyer reactions.
References
- Boopathi, M., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
- Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]
- Wiley-VCH GmbH. (2025). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
- Boruah, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Ogawa, Y., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- ResearchGate. (n.d.). Sandmeyer Trifluoromethylation.
- Organic Chemistry Portal. (n.d.).
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Browne, D. L. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. Toxicological Profile for Pyridine. [Link]
- Gomaa, M. A. M. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. [Link]
- Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. [Link]
- Clough, J. M., et al. (2001). Process for the preparation of 2-cyanopyridines.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. Toxicological Profile for Pyrethrins and Pyrethroids. [Link]
- ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- Changzhou YongXu Chemical Co., Ltd. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. YongXu Chem. [Link]
- Bailey, N. J., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry. [Link]
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Al-Khavari, F. M., et al. (2022). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. [Link]
- Jabłońska, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Zhang, W., et al. (2021). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules. [Link]
- The University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry.
- Agilent. (2024). Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances. Agilent Technologies. [Link]
Sources
- 1. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 2. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions with 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support resource for 5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS No. 95727-86-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. As a senior application scientist, my goal is to provide not just solutions, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.
This compound is a valuable intermediate, primarily due to its unique electronic properties.[1] The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of the C5-trifluoromethyl and C2-nitrile groups. This electronic profile dictates its reactivity, making it an excellent substrate for certain transformations while presenting unique challenges in others. This guide addresses common issues in a practical question-and-answer format.
Section 1: General Handling, Storage, and Safety FAQs
Question: What are the essential safety precautions for handling this compound?
Answer: This compound should be handled with care in a well-ventilated area or a chemical fume hood.[2][3] It is an off-white solid that can be irritating to the skin, eyes, and respiratory system.[2][3][4]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][5]
-
Ventilation: Use a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[5]
-
Spills: In case of a spill, clean up immediately using an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3]
Question: How should I properly store this reagent to ensure its stability?
Answer: To maintain its integrity and purity (typically ≥98.0%), this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Protect it from moisture, as the nitrile group can be susceptible to slow hydrolysis over time, especially in the presence of acidic or basic impurities. Keep it away from strong oxidizing agents, strong acids, and strong bases.[4]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring of this molecule is highly activated for nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility. The reaction generally proceeds via an addition-elimination mechanism, where the formation of a negatively charged Meisenheimer complex is a key step. The electron-withdrawing nitrogen atom and substituents stabilize this intermediate, particularly for nucleophilic attack at the 2- and 4-positions.[7][8][9]
Question: My SNAr reaction with an amine/alkoxide nucleophile is showing low or no conversion. What are the likely causes?
Answer: This is a common issue that can typically be resolved by systematically evaluating the reaction parameters. The root cause often lies in insufficient activation, nucleophile potency, or suboptimal reaction conditions.
// Nodes Start [label="Low SNAr Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is the Nucleophile Fully Generated?", fillcolor="#FBBC05"]; Check_Temp [label="Is the Reaction Temperature Sufficient?", fillcolor="#FBBC05"]; Check_Solvent [label="Is the Solvent Appropriate?", fillcolor="#FBBC05"]; Check_Purity [label="Are Reagents Anhydrous & Pure?", fillcolor="#FBBC05"];
Sol_Base [label="Use a Stronger, Non-Nucleophilic Base\n(e.g., NaH, KHMDS)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Incrementally Increase Temperature\n(e.g., 80-150 °C)\nConsider Microwave Heating", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Switch to a High-Boiling\nPolar Aprotic Solvent\n(e.g., DMSO, DMF, NMP)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Purity [label="Use Anhydrous Solvents\nand Fresh Reagents", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base; Check_Base -> Sol_Base [label="No"]; Check_Base -> Check_Temp [label="Yes"];
Check_Temp -> Sol_Temp [label="No"]; Check_Temp -> Check_Solvent [label="Yes"];
Check_Solvent -> Sol_Solvent [label="No"]; Check_Solvent -> Check_Purity [label="Yes"];
Check_Purity -> Sol_Purity [label="No"]; Check_Purity -> Start [label="If problem persists,\nre-evaluate substrate.", style=dashed]; }
Possible Causes & Solutions:
-
Weak or Insufficiently Generated Nucleophile: For neutral nucleophiles like alcohols or amines, deprotonation is critical.
-
Causality: The nucleophilicity of an amine or alcohol is significantly increased upon deprotonation to the corresponding amide or alkoxide. Incomplete deprotonation results in a lower concentration of the active nucleophile.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaH, KOt-Bu, LiHMDS) to fully deprotonate the nucleophile. For amine nucleophiles, using a strong base like NaH is often more effective than weaker carbonate or phosphate bases.[7]
-
-
Low Reaction Temperature: SNAr reactions, while on an activated ring, still have a significant activation energy barrier for the formation of the Meisenheimer complex.
-
Causality: The addition of the nucleophile to the aromatic ring is often the rate-determining step and requires sufficient thermal energy.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions on electron-deficient pyridines require heating, often in the range of 80-150 °C.[7]
-
-
Inappropriate Solvent: The choice of solvent is critical for solvating the ionic intermediate and ensuring reactants remain in solution.
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they can solvate the cation of the base without strongly solvating and deactivating the nucleophile. Protic solvents (e.g., ethanol, water) can protonate the nucleophile, drastically reducing its reactivity.[7]
-
Solution: Ensure you are using a high-boiling polar aprotic solvent. If solubility is an issue at lower temperatures, a solvent like DMSO is often an excellent choice.
-
Question: I'm observing the formation of an unexpected byproduct that appears to be 5-(Trifluoromethyl)pyridin-2-ol. What is happening?
Answer: You are likely observing hydrolysis of your starting material. This occurs when trace amounts of water are present in the reaction mixture, especially under basic conditions.
-
Mechanism: Hydroxide ions (OH⁻), generated from the reaction of your base with water, are potent nucleophiles. They can attack the pyridine ring at the C2 position, leading to the formation of the corresponding hydroxypyridine byproduct.
-
Prevention:
-
Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. If using a solid base like K₂CO₃, consider drying it in an oven before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Section 3: Troubleshooting Nitrile Group Transformations
The nitrile group is a versatile functional handle that can be converted into amines, amides, or carboxylic acids.
Question: My attempt to hydrolyze the nitrile to 5-(trifluoromethyl)picolinic acid is giving low yields and I'm isolating the amide intermediate. How can I drive the reaction to completion?
Answer: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, often requires more forcing conditions than the first.
Possible Causes & Solutions:
-
Insufficiently Forcing Conditions: Basic or acidic hydrolysis of the intermediate amide is often slower than the initial hydration of the nitrile.
-
Causality: The carbonyl of the amide is less electrophilic than the carbon of the nitrile, and the C-N bond is strong, requiring significant energy to cleave.
-
Solution (Acid Catalysis): Increase the concentration of the acid (e.g., use concentrated H₂SO₄ or HCl) and increase the reaction temperature, often to reflux.
-
Solution (Base Catalysis): Use a higher concentration of a strong base (e.g., 6M NaOH or KOH) and increase the temperature. Be aware that the trifluoromethyl group can be sensitive to very harsh, prolonged basic conditions, though it is generally quite stable.[10]
-
-
Reaction Time: The complete hydrolysis may simply require a longer reaction time.
-
Solution: Monitor the reaction by TLC or LCMS. If you see the amide intermediate forming and then slowly converting, extend the reaction time until the starting material and intermediate are fully consumed.
-
Question: I'm trying to reduce the nitrile to [5-(Trifluoromethyl)pyridin-2-yl]methanamine, but the reaction is messy. What are the best practices?
Answer: Selective reduction of a nitrile on a functionalized heterocycle requires careful choice of the reducing agent to avoid side reactions.
Recommended Reducing Agents & Conditions:
| Reducing Agent | Typical Conditions & Rationale | Potential Issues |
| H₂ / Raney Nickel or Pd/C | Often performed in an alcoholic solvent (e.g., EtOH or MeOH) with ammonia. The ammonia helps suppress the formation of secondary amine byproducts. | The pyridine ring can sometimes be reduced under harsh hydrogenation conditions. |
| Lithium Aluminum Hydride (LAH) | A powerful reducing agent. Typically run in anhydrous THF or Et₂O at 0 °C to room temperature. | LAH is highly reactive and non-selective. It can potentially react with other functional groups. Requires a careful aqueous workup. |
| Borane (BH₃•THF or BMS) | A milder and more selective choice for reducing nitriles in the presence of other reducible groups.[11] | The reaction can sometimes stall, requiring gentle heating. Borane complexes are sensitive to moisture. |
Troubleshooting Steps:
-
Side Product Formation: If you are observing secondary amine formation (from the primary amine product reacting with an intermediate imine), ensure your hydrogenation is performed in the presence of ammonia.
-
Low Yield: If using borane, ensure all reagents and solvents are scrupulously dry. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned by any impurities (e.g., sulfur compounds).
Section 4: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not typically a substrate for cross-coupling, halogenated derivatives are. Troubleshooting these reactions often involves addressing catalyst deactivation or issues with the coupling partners.
Question: I am performing a Suzuki coupling on 6-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, but the reaction is stalling. What should I investigate?
Answer: Suzuki-Miyaura coupling on electron-deficient heteroaryl chlorides can be challenging.[12][13] The success hinges on maintaining an active Pd(0) catalyst throughout the reaction.
// Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-X)"]; Transmetal [label="Transmetalation\n(Ar-Pd(II)-Ar')"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Placeholders for reagents ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Boronic [label="Ar'-B(OR)2", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> Transmetal [label="+ Ar'-B(OR)2\n+ Base"]; Transmetal -> RedElim; RedElim -> Pd0; RedElim -> Product;
// Invisible nodes for reagent positioning subgraph { rank=same; ArX; OxAdd; } subgraph { rank=same; Boronic; Base; Transmetal; } }
Common Points of Failure & Solutions:
-
Catalyst/Ligand Choice: Electron-deficient heteroaryl chlorides require highly active, electron-rich, and sterically hindered phosphine ligands to promote the difficult oxidative addition step.
-
Causality: The C-Cl bond is strong. Electron-rich ligands make the palladium center more nucleophilic and better able to break the C-Cl bond. Bulky ligands promote reductive elimination and prevent catalyst decomposition.
-
Solution: Use modern, specialized ligands such as SPhos, XPhos, or RuPhos with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
-
Base and Solvent Compatibility: The choice of base is critical and must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the substrate or boronic acid.[14]
-
Causality: The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[14] However, boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) under harsh conditions.
-
Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Use anhydrous solvents like dioxane, toluene, or DME.
-
-
Boronic Acid Quality: Boronic acids can degrade upon storage, leading to the formation of inactive boroxines.
-
Solution: Use freshly purchased or recrystallized boronic acid. If you suspect degradation, consider converting it to the more stable trifluoroborate salt (R-BF₃K) and using that in the coupling reaction.[12]
-
Section 5: Purification Strategies
Question: My product is difficult to purify by standard silica gel chromatography. What are some alternative strategies?
Answer: Pyridine-containing compounds can be challenging to purify on silica due to the basicity of the nitrogen atom, which leads to peak tailing.
Purification Decision Tree:
-
Is your product a solid?
-
Yes: Attempt recrystallization. This is often the most effective method for achieving high purity.
-
Problem: Oiling Out: If the compound "oils out," it means the solvent is too good or the cooling is too rapid. Try a two-solvent system: dissolve the compound in a small amount of a "good" solvent (e.g., EtOAc, DCM) and slowly add a "poor" solvent (e.g., hexanes, pentane) until turbidity persists, then gently heat to clarify and cool slowly.[15]
-
-
No (or recrystallization fails): Proceed to chromatography.
-
-
Chromatography Optimization:
-
Tailing on Silica: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or pyridine in your hexane/ethyl acetate mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be an excellent alternative.
-
-
Acid-Base Extraction (for products with acidic/basic handles):
-
If your final product has a newly introduced basic (e.g., amine) or acidic (e.g., carboxylic acid) group, a liquid-liquid extraction can be a powerful purification step to remove neutral impurities. For example, an amine product can be extracted from an organic solvent into an acidic aqueous layer (e.g., 1M HCl), which is then washed, basified, and re-extracted into an organic solvent.
-
References
- BenchChem. (n.d.). Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives.
- Methylamine Supplier. (n.d.). 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-(Trifluoromethyl)pyridine-2-carboxaldehyde.
- Synquest Labs. (2019). 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet.
- ChemicalBook. (n.d.). 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis.
- Apollo Scientific. (2023). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.
- Unknown Source. (2026). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Unknown Source. (n.d.). Exploring 5-(Trifluoromethyl)
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.
- PubMed. (n.d.). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Wikipedia. (n.d.). Suzuki reaction.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- Google Patents. (n.d.). US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene....
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-carbonitrile via Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for purifying 5-(Trifluoromethyl)pyridine-2-carbonitrile using recrystallization. This key intermediate, vital in the synthesis of modern agrochemicals and pharmaceuticals, often requires high purity to ensure the efficacy and safety of the final active ingredients.[1] This document moves beyond a simple protocol, offering in-depth troubleshooting and the scientific rationale behind each step to empower users to optimize the purification process for their specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered when planning the recrystallization of this compound.
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove process-related impurities from the crude solid. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[2] An ideal process yields a product with significantly higher purity, a sharper melting point, and improved crystal morphology, which is crucial for downstream applications.
Q2: How do I select an appropriate solvent system for this specific molecule?
Solvent selection is the most critical step for a successful recrystallization.[2] The ideal solvent should dissolve this compound sparingly at room temperature but completely at its boiling point.[3][4] Conversely, impurities should either be completely insoluble (allowing for removal via hot filtration) or highly soluble at all temperatures (remaining in the mother liquor after cooling).[3]
Given the structure of this compound—which contains a polar pyridine ring and nitrile group, and a nonpolar trifluoromethyl group—solvents of intermediate polarity are excellent starting points. Consider alcohols (isopropanol, ethanol), esters (ethyl acetate), or ketones (acetone). If a single solvent is not effective, a mixed-solvent (or solvent/antisolvent) system is a powerful alternative.[3][5] A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" cold solvent (an "antisolvent" in which it is insoluble) dropwise until the solution becomes cloudy, indicating saturation.
Q3: What are the likely impurities I am trying to remove?
The synthesis of trifluoromethylpyridines can involve complex multi-step processes.[6] Therefore, impurities may include:
-
Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.
-
Regioisomers: Isomeric forms of the product with substituents at different positions on the pyridine ring.
-
By-products: Compounds formed from side reactions, such as multi-halogenated precursors.[6]
-
Colorimetric Impurities: Often larger, conjugated molecules that can be removed with activated charcoal.[7]
Q4: What is a reasonable expected yield for a recrystallization?
A successful recrystallization always involves some loss of product, as the compound has some finite solubility even in the cold solvent.[8] A yield between 70% and 90% is generally considered good. A very high recovery (>95%) may suggest that impurities have co-precipitated with the product. Conversely, a very low yield (<50%) often indicates that too much solvent was used, the wrong solvent was chosen, or significant product was lost during transfers.[8][9]
Section 2: Visual Guide to Solvent Selection
The following diagram outlines the logical workflow for determining an optimal solvent system for recrystallization.
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Section 3: Detailed Recrystallization Protocol
This protocol provides a generalized, step-by-step methodology. It should be adapted based on the results of the small-scale solubility tests described in Section 2.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two sizes)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution of Crude Material: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at or near the solvent's boiling point.[8] Add the solvent in small portions, allowing the solution to return to a boil between additions.[10]
-
Causality: Using the absolute minimum amount of solvent is crucial for maximizing yield. Excess solvent will keep more of the product dissolved in the mother liquor upon cooling.[11]
-
-
Decolorization (Optional): If the hot solution has a noticeable color and the pure compound is expected to be white or colorless, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[7]
-
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble materials.
-
Crystallization (Slow Cooling): Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Cooling too quickly can cause impurities to be trapped within the crystal lattice. Once at room temperature, the flask can be moved to an ice-water bath for 20-30 minutes to maximize crystal formation.[2]
-
Causality: Slow cooling allows for the formation of a more ordered, pure crystal lattice that systematically excludes impurity molecules. Rapid cooling leads to smaller, less pure crystals.
-
-
Isolation of Crystals (Vacuum Filtration): Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Wet the paper with a small amount of ice-cold recrystallization solvent to create a seal.[12] Swirl the flask to create a slurry and pour the contents into the funnel with the vacuum applied.
-
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid (mother liquor), which contains the soluble impurities.[7]
-
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent. This removes any residual mother liquor adhering to the crystal surfaces.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Then, transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Section 4: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" (separates as a liquid instead of solid) | 1. The solution is supersaturated and cooling below the compound's melting point before it can solidify. 2. High concentration of impurities depressing the melting point. | 1. Reheat the solution to redissolve the oil. Add a small amount (5-10%) more of the hot solvent and allow it to cool much more slowly.[11][13] 2. For a mixed-solvent system, add more of the "good" solvent to redissolve the oil before cooling again.[9] |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[11] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of the pure compound.[8][13] |
| Crystal Yield is Very Low | 1. Excessive solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with too much solvent or solvent that was not ice-cold. | 1. Collect the filtrate and evaporate some of the solvent to recover a second crop of crystals. Note that this crop may be less pure. 2. Ensure proper pre-heating of the filtration apparatus in future attempts.[9] 3. Always use a minimal amount of ice-cold solvent for washing.[8] |
| Product is Still Impure or Colored | 1. The chosen solvent is not effective at separating the specific impurities present. 2. Cooling was too rapid, trapping impurities in the crystal lattice. 3. Colored impurities were not removed. | 1. Re-recrystallize the material using a different solvent system. 2. Ensure the solution cools slowly and without disturbance.[2] 3. If not already performed, add a decolorizing charcoal step before crystallization.[7][13] |
Section 5: Purity Verification
After recrystallization, it is essential to verify the increase in purity. Several analytical methods can be employed.
-
Melting Point Determination: This is a rapid and effective method. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[14] Comparing the melting point of the crude and recrystallized material provides a strong indication of successful purification.
-
Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are quantitative methods for assessing purity.[15][16] A pure sample will show a single major peak, while impurities will appear as separate, smaller peaks. The purity can be calculated based on the relative peak areas.[17]
-
Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and is excellent for identifying impurities.[15][18] The presence of small, unidentifiable peaks in the NMR spectrum of the recrystallized product that were not in the standard spectrum indicates residual impurities.
References
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Research Publication and Reviews.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Recrystallization. (n.d.). Kapi'olani Community College.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
- How do you perform purity analysis? (2006). Chromatography Forum.
- Analytical methods and achievability. (n.d.). World Health Organization. In Guidelines for drinking-water quality.
- Recrystallization. (2010). MIT Digital Lab Techniques Manual.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science.
- Purification by Recrystallization. (n.d.). CUNY Bronx Community College.
Sources
- 1. nbinno.com [nbinno.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mt.com [mt.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. moravek.com [moravek.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-carbonitrile by Column Chromatography
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-(Trifluoromethyl)pyridine-2-carbonitrile (CAS No. 95727-86-9). This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where its high purity is paramount for successful downstream applications.[1] The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability to target molecules, making this building block highly valuable.[1]
This document moves beyond standard protocols to provide a troubleshooting framework based on chemical principles, helping you diagnose and resolve common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the column chromatography of this compound.
Q1: What is the essential first step before setting up a purification column?
A1: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC).[2] TLC is a rapid, low-cost technique that mimics the conditions of column chromatography on a smaller scale. It allows you to screen various mobile phase (solvent) systems to find one that provides adequate separation between your target compound and any impurities. The goal is to identify a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35, which generally translates to an effective separation on a silica gel column.[3]
Q2: What are the recommended starting conditions for purifying this compound on a normal-phase (silica gel) column?
A2: For a polar, nitrogen-containing compound like this compound, a good starting point is a solvent system consisting of a non-polar solvent and a moderately polar solvent.
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm).
-
Mobile Phase System: Start with a gradient of Ethyl Acetate (EtOAc) in Hexanes. Begin with a low polarity mixture (e.g., 5-10% EtOAc in Hexanes) and gradually increase the concentration of EtOAc.
-
Key Consideration: The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction often leads to significant peak tailing. To mitigate this, add a small amount of a basic modifier, such as 0.1-0.5% triethylamine (Et₃N) or pyridine, to your mobile phase.[3] This competitively blocks the acidic sites on the silica, resulting in more symmetrical peaks and improved resolution.
Q3: My compound is streaking badly on the TLC plate and column. What is the cause and how do I fix it?
A3: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase. As mentioned in Q2, the basic nitrogen atom in the pyridine ring is the likely culprit, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups of the silica gel.
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small percentage (0.1-0.5%) of triethylamine or pyridine to your eluent system (e.g., Hexanes/EtOAc/0.1% Et₃N).[3] The modifier will deprotonate the most acidic silanol groups, preventing your target compound from sticking.
-
Use a Deactivated Stationary Phase: If the issue persists, consider using a deactivated silica gel, such as silica treated with a silanizing agent, or an alternative stationary phase like alumina (basic or neutral).
Q4: Is reverse-phase chromatography a viable option for this compound?
A4: Yes, reverse-phase (RP) chromatography is a very effective technique, especially for higher purity requirements or for compounds that are difficult to separate on normal-phase. Analytical methods for similar compounds often use RP-HPLC.[4][5]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile or methanol) and water. A common starting point would be a gradient from 10% acetonitrile in water to 100% acetonitrile.
-
Modifier: To ensure the pyridine nitrogen is protonated and behaves consistently, a small amount of acid, like 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase.
Part 2: Detailed Troubleshooting Guide
This guide provides solutions to more complex issues that may arise during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Separation / Co-elution | 1. Inappropriate Mobile Phase Polarity: The chosen solvent system does not have sufficient selectivity for the compound and the impurity. 2. Column Overload: Too much crude material was loaded onto the column for its size. | 1. Re-optimize on TLC: Test different solvent systems. If Hexanes/EtOAc is not working, try a system with different selectivity, such as Dichloromethane/Methanol. The goal is to disrupt the specific intermolecular forces causing the co-elution. 2. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. Exceeding this capacity leads to broad bands that cannot be resolved. |
| Product Not Eluting from Column | 1. Mobile Phase Polarity is Too Low: The eluent is not strong enough to displace the highly polar compound from the silica gel. 2. Irreversible Adsorption/Decomposition: The compound may be reacting with the acidic silica gel. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., EtOAc or MeOH) in your mobile phase. If you reach 100% of your polar solvent and the compound has not eluted, a stronger solvent is needed (e.g., switch from EtOAc to MeOH). 2. Use a Deactivated Stationary Phase: Switch to neutral alumina or add a higher concentration of a basic modifier (up to 1% Et₃N) to the mobile phase to minimize interaction with the stationary phase. |
| Product Elutes Too Quickly | 1. Mobile Phase Polarity is Too High: The compound has a very low affinity for the stationary phase in the chosen eluent and is carried along with the solvent front. | 1. Decrease Eluent Polarity: Start with a much lower concentration of the polar solvent in your mobile phase. For example, if your product eluted with the front in 20% EtOAc/Hexanes, begin your gradient at 1-2% EtOAc/Hexanes. |
| Observing New Spots on TLC After Column | 1. On-Column Decomposition: The acidic nature of the silica gel may be catalyzing the degradation of your product. 2. Contaminated Solvents/Glassware: Impurities from another source are being introduced. | 1. Deactivate the Silica: Add 0.5-1% triethylamine to the eluent. This neutralizes the acidic sites and can prevent degradation of sensitive compounds.[3] 2. Work Faster: Do not let the compound sit on the column for an extended period. 3. Verify Purity of Solvents: Use high-purity, chromatography-grade solvents. |
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step TLC Method Development
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Use a pencil to lightly draw a starting line (origin) about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.
-
Spotting: Use a capillary tube to apply a small, concentrated spot of your sample solution onto the origin line. Allow the solvent to fully evaporate.
-
Developing Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a more uniform solvent front.[6] Close the chamber and let it equilibrate for 5-10 minutes.
-
Development: Place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level. Close the lid and allow the solvent to ascend the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualization: Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of your mobile phase until your target compound has an Rf of ~0.3.
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel (40-63 µm) | C18-functionalized Silica |
| Mobile Phase A | Hexanes or Heptane | Deionized Water |
| Mobile Phase B | Ethyl Acetate or Dichloromethane/Methanol | Acetonitrile or Methanol |
| Typical Elution | Isocratic or Gradient (e.g., 5% to 40% B) | Gradient (e.g., 10% to 95% B) |
| Modifier | 0.1-0.5% Triethylamine (Et₃N) | 0.1% Formic Acid or 0.1% TFA |
| Best For | Routine purification, larger scales. | High-purity applications, difficult separations. |
| Key Rationale | The basic modifier prevents peak tailing by blocking acidic silanol sites.[3] | The acidic modifier ensures consistent protonation of the pyridine nitrogen for sharp, reproducible peaks. |
Part 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing one of the most common issues in chromatography: poor separation of the target compound from an impurity.
Caption: Troubleshooting workflow for poor chromatographic separation.
References
- Vertex AI Search. (2026). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- Vertex AI Search. (2026). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
- SIELC Technologies. (n.d.). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column.
- Wikipedia. (2023). Column chromatography.
- Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.
- SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
Handling and storage recommendations for 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for 5-(Trifluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth, field-proven insights into its handling, storage, and troubleshooting during experimental use, presented in a practical question-and-answer format. Our goal is to ensure the integrity of your experiments and the quality of your results through a deep understanding of the chemical nature of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the long-term stability and purity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is between 2-8°C (refrigerated) .[3] For optimal preservation, especially for long-term storage or for high-purity grades, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[3] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. The container should be tightly sealed to prevent the ingress of moisture.[2]
Key Storage Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation and hydrolysis. |
| Light | Store in an opaque or amber vial | Protects against light-induced degradation.[4] |
| Container | Tightly sealed | Prevents moisture absorption.[2] |
Q2: What are the primary chemical hazards associated with this compound, and what personal protective equipment (PPE) is required?
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[4][5]
Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Latex gloves are not recommended.[7]
-
Body Protection: A lab coat and, if handling large quantities, an apron.
-
Respiratory Protection: Use in a certified chemical fume hood is essential to avoid inhalation of dust or vapors.[7]
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with several classes of reagents due to its chemical structure. The electron-withdrawing trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack, while the nitrile group has its own reactivity.[8][9]
Key Incompatibilities:
| Incompatible Material | Reason for Incompatibility |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions.[5] |
| Strong Acids | Can catalyze the hydrolysis of the nitrile group to a carboxylic acid.[8] |
| Strong Bases | Can catalyze nitrile hydrolysis and may lead to polymerization or other side reactions.[5][8] |
| Moisture/Water | Can cause slow hydrolysis of the nitrile group to the corresponding amide and then to the carboxylic acid.[1] |
Troubleshooting Guide
Issue 1: Discoloration of the solid material upon storage.
Q: My initially off-white this compound has developed a yellow, pink, or brownish tint over time. Is it still usable?
A change in color from off-white to a yellow, pink, or brown hue is a common indicator of degradation in pyridine-containing compounds.[10] This is often due to the formation of minute amounts of aromatic N-oxides or other degradation products, which can be highly colored.[10]
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for discolored reagent.
Before use, it is highly recommended to assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) can give a quick indication of the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. If the purity is found to be compromised, purification by recrystallization or column chromatography may be necessary.
Issue 2: Inconsistent or low yields in reactions.
Q: I am experiencing low yields in my cross-coupling (e.g., Suzuki, Heck) or nucleophilic substitution reaction using this compound. What are the likely causes?
Low or inconsistent yields can stem from several factors related to the reagent's purity, the reaction conditions, or inherent side reactions.
Troubleshooting Low Reaction Yields:
Caption: Factors contributing to low reaction yields.
-
Reagent Purity: As discussed in Issue 1, the purity of your starting material is paramount. Hydrolysis of the nitrile to the unreactive carboxylic acid is a common issue. Confirm the purity of your reagent before starting the reaction.
-
Anhydrous Conditions: Traces of water can have a detrimental effect, not only by hydrolyzing the starting material but also by deactivating catalysts and reagents. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Base Selection: In reactions requiring a base, be mindful of its strength and nucleophilicity. Very strong bases like organolithiums or sodium hydride can potentially react with the nitrile group or deprotonate other positions on the ring, leading to side products.[2] Consider using a non-nucleophilic base or inverse addition (adding the base to the reaction mixture) to minimize these side reactions.
-
Nucleophilic Attack: The trifluoromethyl group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[11] In some cases, nucleophiles present in the reaction mixture (including the solvent, e.g., DMF at high temperatures) can compete with your desired reaction pathway.[11]
Issue 3: Difficulty in monitoring reaction progress or identifying products/impurities.
Q: What analytical techniques are best for monitoring my reaction and characterizing the purity of my final product?
HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for both monitoring reaction progress and assessing the final purity. NMR spectroscopy is invaluable for structural confirmation and identifying impurities.
General Protocol for HPLC Purity Analysis:
This is a general starting protocol and may require optimization for your specific product.
-
Instrumentation: Standard HPLC system with a UV detector.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[12]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in acetonitrile, filter through a 0.45 µm syringe filter, and inject.[12]
Interpreting the Results:
-
Starting Material: A peak corresponding to the retention time of this compound.
-
Product: A new peak with a different retention time.
-
Impurities: Look for small peaks which may correspond to unreacted starting materials from the synthesis of the reagent, or side products from the reaction. Common impurities could include regioisomers or hydrolysis products.[12] For definitive identification of unknown impurity peaks, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[12]
NMR Analysis:
-
¹H NMR: Look for the characteristic signals of the pyridine ring protons. The chemical shifts will be influenced by the substituents.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected. The appearance of other signals in the ¹⁹F NMR spectrum is a strong indicator of impurities containing a trifluoromethyl group.[13]
-
¹³C NMR: Can be used to confirm the carbon skeleton and identify impurities. Tables of common solvent and impurity shifts are valuable resources.[14][15][16]
References
- Dai, L., Fang, J., Wang, X., et al. (2007). Synthesis of 2-Aminopyridine and Its Alkyl Derivatives from 2-Cyanopyridine. Journal of Chemical Engineering, 58(3), 670-672.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). International Journal of Chemical Kinetics, 44, 641–648.
- 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile - Methylamine Supplier. (n.d.).
- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. (1998). Inorganic Chemistry.
- Kobayashi, Y., & Kumadaki, I. (1981). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
- The products and kinetics of hydrolysis of cyanopyridinium ions. (n.d.). Tel Aviv University.
- 3-Chloro-5-(trifluoromethyl)
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). BenchChem.
- What are the properties and uses of 2-Cyanopyridine? - FAQ. (n.d.). Guidechem.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer.
- 2-Cyanopyridine Safety D
- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Environmental Science & Technology.
- 2-Amino-5-(trifluoromethyl)
- Reactions of 2-amino-3-cyanopyridines. (n.d.).
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). New Journal of Chemistry.
- Technical Support Center: Purification of 5-(Trifluoromethyl)
- Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024).
- Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB.
- Pyridine is pink following distill
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (2025). BenchChem.
- Development of quantitative methods for the analysis of pyridine in shellfish and sediment samples. (2025). Cefas.
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
- GC/MS analysis of pyridine degradation. (n.d.).
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009).
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). Environmental Science & Technology.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- Cross-Coupling Chemistry. (n.d.). University of Rochester.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Analytical Methods for Detecting Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Reaction Monitoring for 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for the analytical monitoring of reactions involving 5-(Trifluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track reaction progress, identify intermediates, and assess final product purity. We will explore the practical application of Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis, providing field-proven insights and troubleshooting solutions.
Section 1: Method Selection - Frequently Asked Questions
Q1: Should I use TLC or HPLC for my reaction monitoring?
A1: The choice depends on your specific needs. TLC is an excellent tool for rapid, real-time qualitative assessment directly in the lab. It's ideal for quickly determining if your starting material is being consumed. HPLC, on the other hand, is a quantitative technique that provides high-resolution separation, allowing you to not only track the disappearance of reactants and appearance of products but also to quantify them and detect minor impurities.
Table 1: Comparison of TLC and HPLC for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Use | Rapid, qualitative reaction progress checks. | Quantitative analysis, purity assessment, impurity profiling. |
| Speed | Fast (5-20 minutes per run). | Slower (5-30 minutes per sample, plus setup time). |
| Cost | Low cost per sample. | Higher initial investment and per-sample cost. |
| Resolution | Lower separation efficiency. | High separation efficiency and peak resolution. |
| Quantification | Semi-quantitative at best. | Highly accurate and reproducible quantification. |
| Sensitivity | Lower. | High, capable of detecting trace impurities. |
| Best For | Quick "Is it done yet?" questions at the bench. | Formal analysis, kinetic studies, final purity checks. |
Q2: What are good starting conditions for a TLC analysis of this compound?
A2: this compound is a moderately polar aromatic compound. A good starting point for a mobile phase on a standard silica gel plate would be a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Solvent System: 30% Ethyl Acetate in Hexanes (v/v).
-
Rationale: This combination allows for fine-tuning. If your spots are too close to the baseline (low Rf), the eluent is not polar enough; you should increase the proportion of ethyl acetate.[1] If the spots run too close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of ethyl acetate.[1]
Q3: What are the recommended initial parameters for an HPLC method?
A3: For a polar aromatic compound like this, a Reverse-Phase HPLC (RP-HPLC) method is the industry standard.[2]
-
Column: C18 (ODS), 5 µm particle size, ~4.6 x 150 mm. This is a versatile, non-polar stationary phase.[2]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 ACN:H₂O). Acetonitrile is a common organic modifier in RP-HPLC.[2]
-
Additive: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both the water and acetonitrile. The pyridine nitrogen is basic (pKa ≈ 5.2), and acidification of the mobile phase protonates it.[3][4][5] This suppresses undesirable interactions with the silica backbone of the column, leading to sharper, more symmetrical peaks.[6]
-
Detection Wavelength: Pyridine derivatives typically show strong UV absorbance.[5] A good starting wavelength is around 254 nm or 270 nm , which is a common output for fixed-wavelength detectors and a region where aromatic systems absorb strongly.[7][8]
Section 2: Troubleshooting Guide - Thin-Layer Chromatography (TLC)
This section addresses common problems encountered during the TLC analysis of your reaction.
Problem: My spots are streaking or elongated.
-
Cause 1: Sample Overload. Applying too much sample is the most common cause of streaking.[9][10] The stationary phase becomes saturated, and the compound cannot partition effectively.
-
Cause 2: Highly Polar Compound. If your product or starting material is strongly polar or has acidic/basic groups, it can interact too strongly with the silica gel.
-
Cause 3: Sample Applied in a Very Polar Solvent. If you dissolve your sample in a highly polar solvent like methanol for spotting, it can cause the initial spot to spread, leading to a "double spotting" or distorted shape.[11]
-
Solution: If possible, dissolve the sample in a less polar solvent (like dichloromethane or the TLC mobile phase itself) before spotting.
-
Problem: I can't see any spots on the plate.
-
Cause 1: Insufficient Concentration. Your reaction mixture may be too dilute.
-
Cause 2: Compound is not UV-Active. While pyridine systems are typically UV-active, your specific starting materials or byproducts might not be.
-
Solution: Use a visualization stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for organic compounds. It will appear as yellow spots on a purple background.
-
-
Cause 3: Sample Dissolved in the Solvent Reservoir. This happens if the solvent level in the developing chamber is higher than the baseline where you spotted your sample.[12][10]
-
Solution: Ensure the solvent level is well below the baseline before placing the plate in the chamber.
-
Problem: My spots are not separating (Rf values are too close).
-
Cause 1: Incorrect Mobile Phase Polarity. The eluting power of your solvent system is not optimized for your mixture.
-
Solution: Systematically change the solvent polarity. Prepare several TLC chambers with different mobile phase ratios (e.g., 20% EtOAc/Hex, 30% EtOAc/Hex, 40% EtOAc/Hex) and run them simultaneously to find the optimal separation. For better separation of polar compounds, sometimes a different solvent system, like Dichloromethane/Methanol, is required.
-
-
Cause 2: Complex Mixture. If the reaction produces multiple products or isomers with similar polarities, silica may not be sufficient.
Section 3: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)
This section provides solutions for common issues observed during the HPLC analysis of your reaction.
Problem: My peaks are tailing or fronting (asymmetrical).
-
Peak Tailing Cause: Secondary Silanol Interactions. The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups (Si-OH) on the C18 stationary phase.[6][15] This secondary interaction causes the peak to tail.
-
Solution: Ensure your mobile phase is properly acidified. Using 0.1% formic acid or TFA will protonate the pyridine, minimizing its interaction with the silanols and dramatically improving peak shape.[6]
-
-
Peak Fronting Cause: Sample Overload or Solvent Mismatch. Injecting too much sample can saturate the column, leading to fronting.[16] Alternatively, if your sample is dissolved in a solvent much stronger (less polar in RP-HPLC) than the mobile phase, it can cause peak distortion.[17]
-
Solution: Reduce the injection volume or dilute your sample.[18] Always try to dissolve your sample in the mobile phase itself for the best peak shape.
-
Problem: I have poor resolution between my product and an impurity.
-
Cause 1: Insufficient Separation Power. The isocratic mobile phase composition may not be optimal.
-
Solution 1 (Modify Mobile Phase): Adjust the ratio of acetonitrile to water. Decreasing the acetonitrile percentage will increase retention times and may improve the separation between peaks.
-
Solution 2 (Gradient Elution): Develop a gradient method. Start with a higher percentage of water and gradually increase the percentage of acetonitrile over the run. This can sharpen peaks and improve the resolution of closely eluting compounds.
-
-
Cause 2: Co-elution. The two compounds have very similar retention characteristics under the current conditions.
-
Solution: Change the organic modifier. Replacing acetonitrile with methanol can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.[2]
-
Problem: My retention times are drifting or inconsistent.
-
Cause 1: Poor Column Equilibration. The column was not given enough time to equilibrate with the mobile phase before injections.
-
Solution: Always flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis.[18]
-
-
Cause 2: Mobile Phase Composition Change. The mobile phase was prepared incorrectly, or volatile components have evaporated over time, changing the ratio.
-
Solution: Prepare fresh mobile phase daily.[18] Ensure solvent bottle caps are sealed to prevent evaporation.
-
-
Cause 3: Temperature Fluctuations. The ambient temperature of the lab can affect retention times.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This provides highly reproducible retention times.[18]
-
Section 4: Standard Operating Protocols
Protocol 1: General Purpose TLC Method
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink will run.[12]
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to apply a small spot (~1-2 mm diameter) of the diluted sample onto the baseline. Also spot your starting material and any available standards for comparison.
-
Development: Place a small amount of the mobile phase (e.g., 30% EtOAc/Hexanes) into a developing chamber—just enough to cover the bottom 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Elution: Allow the solvent to travel up the plate by capillary action.[19]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the position of the solvent front with a pencil.
-
Visualization: Examine the plate under a UV lamp at 254 nm and circle any visible spots. If needed, further visualize with a potassium permanganate stain.
Protocol 2: Robust Reverse-Phase HPLC Method
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both solvents before use.[18]
-
-
System Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 35 °C.
-
Set the UV detector to 254 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Column Equilibration: Purge the system and then equilibrate the column with your initial mobile phase conditions (e.g., 60% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase to an appropriate concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Acquisition: Run the analysis using either an isocratic method (e.g., constant 60% B) or a linear gradient (e.g., 10% to 90% B over 15 minutes) for method development.
-
System Suitability: Before analyzing unknown samples, inject a standard solution of this compound to verify the retention time, peak shape, and detector response. This is a key part of method validation.[20][21]
Section 5: Visual Troubleshooting Workflows
The following diagrams provide a logical path for troubleshooting common issues.
Caption: TLC Troubleshooting Workflow.
Caption: HPLC Troubleshooting Workflow.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]
- ZeptoMetrix. (n.d.). Mobile Phase Modifiers. ZeptoMetrix. [Link]
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Atonarp. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Wikipedia. (n.d.).
- Google Patents. (2005). Additives for reversed-phase HPLC mobile phases.
- University of York. (n.d.). Issues - Chemistry Teaching Labs. University of York. [Link]
- CHROMacademy. (n.d.).
- DTIC. (1980).
- Taylor & Francis Online. (2008). Liophilic Mobile Phase Additives in Reversed Phase HPLC.
- ResearchGate. (2021). Principles of Chromatography Method Development.
- UCL. (n.d.). HPLC solvents and mobile phase additives. UCL. [Link]
- IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
- ResearchGate. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.
- Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- World Journal of Pharmaceutical and Medical Research. (2023).
- Journal of Liquid Chromatography & Related Technologies. (1996). Chromatographic Method Validation: A Review of Current Practices and Procedures. II.
- NIH. (2011).
- University of Wisconsin-Madison. (n.d.).
- LCGC International. (2002).
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim Blog. [Link]
- Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
- operachem. (2024, February 24).
- Quora. (2021, July 24). In thin-layer chromatography, are the polar components in the solvent more attracted to the stationary phase or the mobile phase?. Quora. [Link]
- Springer. (1955). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. [Link]
- ResearchGate. (n.d.). UV-spectrum of pyridine.
Sources
- 1. silicycle.com [silicycle.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. zeptometrix.com [zeptometrix.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chromacademy.com [chromacademy.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Quenching Procedures for Reactions with 5-(Trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for quenching reactions involving 5-(Trifluoromethyl)pyridine-2-carbonitrile. The trifluoromethyl group (-CF3) and the nitrile group (-CN) on the pyridine ring give this molecule unique reactivity, making proper quenching crucial for reaction success and safety.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of reactions with this compound.
Q1: I've added my quenching agent, but the reaction doesn't seem to be stopping. What's going on?
A1: This is a common issue that can stem from several factors:
-
Insufficient Quenching Agent: The most straightforward reason is that you may not have added enough of your quenching agent to neutralize all reactive species.
-
Poor Mixing: If your reaction is heterogeneous or viscous, the quenching agent may not be effectively reaching the reactive components. Ensure vigorous stirring.
-
Quenching Agent Incompatibility: The quenching agent you've chosen might not be reactive enough for the specific reagents in your reaction. For instance, a mild quench like saturated ammonium chloride may be insufficient for highly reactive organometallic reagents.
Troubleshooting Steps:
-
Add More Quenching Agent: Carefully add more of your chosen quenching agent portion-wise, monitoring for any signs of reaction (e.g., gas evolution, temperature change).
-
Improve Agitation: Increase the stirring speed to ensure thorough mixing.
-
Consider a More Reactive Quencher: If the reaction remains unquenched, you may need to switch to a more potent quenching agent. For example, if you are using a strong base like an organolithium reagent, a sequential quench with isopropanol followed by water is often more effective and safer than adding water directly.[2]
Q2: I'm observing an unexpected exotherm (heat release) during the quench. How can I control it?
A2: An exotherm during quenching indicates a rapid, and potentially hazardous, reaction. The primary cause is adding the quenching agent too quickly.
Immediate Actions:
-
Slow Down/Stop Addition: Immediately cease adding the quenching agent.
-
Cooling: Ensure your reaction vessel is in an ice bath or other cooling system. If not, immerse it immediately.
-
Dilution: If safe to do so, you can add more of the reaction solvent (if it's cold) to help dissipate the heat.
Preventative Measures for Future Experiments:
-
Pre-cool the Reaction: Always cool your reaction mixture to 0°C or below before beginning the quench.
-
Slow, Dropwise Addition: Add the quenching agent very slowly, using an addition funnel for better control.
-
Dilute the Quenching Agent: Using a more dilute solution of your quenching agent can help to control the rate of reaction.
Q3: My product seems to be degrading during the aqueous workup after quenching. Why is this happening?
A3: The trifluoromethyl group can be sensitive to certain conditions, and the nitrile group can undergo hydrolysis.[3][4]
-
Hydrolysis of the Nitrile: Prolonged exposure to strongly acidic or basic aqueous solutions can hydrolyze the nitrile group to a carboxylic acid or amide. The rate of hydrolysis is pH-dependent.[3]
-
Instability of the Trifluoromethyl Group: While generally stable, the -CF3 group can be labile under specific, often harsh, conditions which are not typical for standard quenching procedures but should be a consideration.
Solutions:
-
Neutralize Carefully: After quenching, adjust the pH of the aqueous layer to be near neutral (pH 7) before extraction, unless your product's solubility dictates otherwise.
-
Minimize Contact Time: Perform your extractions and washes as quickly as possible to minimize the time your product is in contact with the aqueous phase.
-
Use Milder Reagents: Instead of strong acids or bases for washes, consider using milder alternatives like saturated sodium bicarbonate for neutralizing acids.[5]
Frequently Asked Questions (FAQs)
This section covers general questions about quenching procedures for reactions involving this compound.
Q4: What are the standard quenching agents for reactions with this compound?
A4: The choice of quenching agent depends on the specific reagents used in your reaction.
| Reagent Type | Recommended Quenching Agent(s) | Rationale |
| Organometallic Reagents (e.g., Grignards, Organolithiums) | 1. Isopropanol or Ethanol2. Saturated Ammonium Chloride (NH4Cl) solution3. Water | Alcohols provide a controlled quench of highly reactive species.[2] Saturated NH4Cl is a mild acid that can neutralize basic reagents. Water is the final quench but should be added cautiously. |
| Strong Acids (e.g., H2SO4, HCl) | 1. Saturated Sodium Bicarbonate (NaHCO3) solution2. Saturated Sodium Carbonate (Na2CO3) solution | These basic solutions neutralize the acid. NaHCO3 is generally preferred as it is less basic than Na2CO3.[5] |
| Strong Bases (e.g., LDA, NaH) | 1. Saturated Ammonium Chloride (NH4Cl) solution2. Water | NH4Cl provides a proton source to neutralize the base. Water can be used but may react vigorously with very strong bases. |
| Reducing Agents (e.g., LiAlH4, NaBH4) | 1. Ethyl Acetate2. Methanol3. Water (cautiously) | Ethyl acetate can be added to consume excess hydride. Alcohols will also react with the hydrides. Water is the final step and can react violently if added too quickly. |
Q5: Are there any incompatible quenching agents I should avoid?
A5: Yes. Avoid using quenching agents that can react with the trifluoromethyl or nitrile groups under the reaction conditions. For example, using a strong nucleophile as a primary quenching agent in a reaction where unreacted starting material is present could lead to unwanted side reactions.
Q6: What is a typical step-by-step quenching and workup protocol?
A6: The following is a general protocol. Always tailor the procedure to your specific reaction.
Experimental Protocol: General Quenching and Aqueous Workup
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0°C in an ice bath.
-
Quench: Slowly and with vigorous stirring, add your chosen quenching agent dropwise. Monitor the temperature and for any gas evolution.
-
Warm to Room Temperature: Once the addition is complete and the initial reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature.
-
Aqueous Workup: Transfer the mixture to a separatory funnel.[5]
-
Wash: Wash the organic layer with an appropriate aqueous solution (e.g., water, brine, or a neutralizing solution like saturated NaHCO3).[5]
-
Extract: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to ensure all of your product is recovered.
-
Combine and Dry: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your crude product.
Q7: How should I handle and dispose of waste from these reactions?
A7: All waste should be handled in accordance with your institution's safety guidelines.
-
Aqueous Waste: Generally, aqueous waste should be neutralized before disposal.
-
Organic Waste: Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and performing reactions.[6][7]
Visualizing the Quenching Workflow
The following diagram illustrates a decision-making process for selecting a quenching strategy.
Sources
- 1. innospk.com [innospk.com]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-(Trifluoromethyl)pyridine-2-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives bearing the trifluoromethyl group are of significant interest due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)pyridine-2-carbonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1]
This technical guide will delve into a detailed prediction of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogues. We will explore the nuanced effects of the strongly electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups on the chemical shifts and coupling constants of the pyridine ring protons. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality ¹H NMR spectra for this class of compounds is provided, ensuring reproducibility and accuracy in your own laboratory settings.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, we can confidently predict its ¹H NMR spectrum by analyzing the electronic effects of its substituents and by drawing comparisons with structurally similar compounds. The pyridine ring possesses three aromatic protons at positions 3, 4, and 6. Both the trifluoromethyl group at position 5 and the cyano group at position 2 are potent electron-withdrawing groups. This electronic demand significantly deshields the remaining protons on the pyridine ring, causing their resonances to appear at a lower field (higher ppm) compared to unsubstituted pyridine.
The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ is summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.9 - 9.1 | d | ~1.5 - 2.0 |
| H-4 | ~8.2 - 8.4 | dd | ~8.0 - 8.5, ~1.5 - 2.0 |
| H-3 | ~7.9 - 8.1 | d | ~8.0 - 8.5 |
The proton at position 6 (H-6) is expected to be the most deshielded due to its ortho position relative to the nitrogen atom and meta to the strongly electron-withdrawing trifluoromethyl group. It will likely appear as a doublet due to coupling with H-4. The proton at position 4 (H-4) will experience deshielding from both the adjacent trifluoromethyl group and the nitrogen atom. It is predicted to be a doublet of doublets, coupling to both H-3 and H-6. The proton at position 3 (H-3) will be the most upfield of the three, though still significantly downfield from typical aromatic protons. It should appear as a doublet from its coupling to H-4.
Comparative Analysis with Structurally Related Pyridines
To substantiate our predictions and to illustrate the influence of different substituents on the ¹H NMR spectra of pyridines, we will compare our target compound with two analogues: 5-Nitro-2-(trifluoromethyl)pyridine and 2-Cyano-5-fluoropyridine.
Table 2: Comparative ¹H NMR Data of Substituted Pyridines (in CDCl₃)
| Compound | H-3 (ppm, mult., J Hz) | H-4 (ppm, mult., J Hz) | H-6 (ppm, mult., J Hz) | Reference |
| This compound (Predicted) | ~7.9 - 8.1 (d, ~8.0-8.5) | ~8.2 - 8.4 (dd, ~8.0-8.5, ~1.5-2.0) | ~8.9 - 9.1 (d, ~1.5-2.0) | - |
| 5-Nitro-2-(trifluoromethyl)pyridine | - | 8.72 (dd, 8.6, 2.4) | 9.52 (d, 2.3) | [2] |
| 2-Cyano-5-fluoropyridine | - | 8.809 (d) | 4.130 (d) | [3] |
A comparison with 5-Nitro-2-(trifluoromethyl)pyridine, which has an even stronger electron-withdrawing nitro group at the 5-position, shows a significant downfield shift for H-4 and H-6, supporting our prediction of a highly deshielded H-6 in our target molecule.[2] In the case of 2-Cyano-5-fluoropyridine, the fluorine at position 5 is less electron-withdrawing than a trifluoromethyl group, which is reflected in the chemical shifts.[3]
The Causality Behind Experimental Choices: A Robust Protocol for ¹H NMR Acquisition
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring that each step contributes to the overall quality of the final data.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound. The use of a sufficient sample amount is crucial for obtaining a good signal-to-noise ratio.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter, which can degrade the spectral resolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining the magnetic field homogeneity throughout the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are generally effective, but manual shimming may be necessary for optimal results.
-
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum. Typical acquisition parameters for a small molecule on a 400 or 500 MHz spectrometer would include:
-
A 90° pulse width.
-
A spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
A sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Spin-Spin Coupling Network in this compound
The coupling pattern in the ¹H NMR spectrum provides valuable information about the connectivity of the protons in the molecule. The diagram below illustrates the expected spin-spin coupling interactions for this compound.
Sources
A Researcher's Guide to the 13C NMR Spectroscopic Analysis of 5-(Trifluoromethyl)pyridine-2-carbonitrile: A Comparative Approach
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocycles are of paramount importance. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 5-(Trifluoromethyl)pyridine-2-carbonitrile is a key building block in this domain, valued for its versatile reactivity stemming from the nitrile and trifluoromethyl-activated pyridine ring.[1] A thorough understanding of its structural properties is essential for its effective utilization.
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the spectral features. We will dissect the expected 13C NMR spectrum, compare it with related structures to establish clear structure-spectra correlations, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic and medicinal chemistry programs.
The Decisive Signature: Predicting the 13C NMR Spectrum
The 13C NMR spectrum of an organic molecule offers a unique fingerprint, with each carbon atom resonating at a characteristic chemical shift (δ) influenced by its electronic environment. For fluorinated compounds, the spectrum is further enriched by through-bond scalar couplings between carbon-13 and fluorine-19 nuclei (J-coupling), which provide invaluable structural information.[2][3]
Let's predict the key features of the 13C NMR spectrum of this compound.
Molecular Structure and Numbering
Caption: IUPAC numbering for this compound.
The pyridine ring consists of five carbon atoms (C2-C6) and one nitrogen atom. The electron-withdrawing nature of the nitrogen atom, the nitrile group (-CN), and the trifluoromethyl group (-CF3) will significantly influence the chemical shifts. Furthermore, the CF3 group will introduce characteristic quartet splittings for the carbons it is attached to and those several bonds away, due to nJCF coupling.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted 13C NMR chemical shifts and key nJCF coupling constants for this compound. These predictions are based on established substituent effects in pyridine and trifluoromethylated aromatic systems.[4][5][6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to 19F coupling) | Predicted Coupling Constant (Hz) | Rationale |
| C2 | 132 - 136 | Quartet (q) | 4JCF ≈ 1-3 | Attached to the electron-withdrawing nitrile group and influenced by the meta-CF3 group. |
| C3 | 126 - 130 | Quartet (q) | 4JCF ≈ 4-6 | Ortho to the nitrile group and meta to the CF3 group. |
| C4 | 138 - 142 | Quartet (q) | 3JCF ≈ 4-6 | Deshielded due to its position para to the nitrile group and ortho to the CF3 group. |
| C5 | 128 - 132 | Quartet (q) | 2JCF ≈ 30-35 | Directly attached to the CF3 group, but shielded relative to a typical aromatic C-CF3 due to the pyridine nitrogen. |
| C6 | 152 - 156 | Singlet or small quartet | 5JCF ≈ 0-1 | Significantly deshielded due to being ortho to the ring nitrogen. |
| -CN | 115 - 118 | Singlet or small quartet | 5JCF ≈ 0-1 | Typical chemical shift for a nitrile carbon attached to an aromatic ring. |
| -CF3 | 120 - 124 | Quartet (q) | 1JCF ≈ 270-275 | Characteristic large one-bond C-F coupling constant. |
Comparative Analysis: Establishing a Frame of Reference
To substantiate our predictions, a comparative analysis with structurally related compounds is indispensable. We will consider pyridine, pyridine-2-carbonitrile, and 3-(trifluoromethyl)pyridine.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference |
| Pyridine | 150.1 | 123.9 | 136.1 | 123.9 | 150.1 | [7][8] |
| Pyridine-2-carbonitrile | ~134 | ~128 | ~137 | ~127 | ~151 | [9][10] |
| 3-(Trifluoromethyl)pyridine | ~148 (q, J≈4 Hz) | ~135 (q, J≈32 Hz) | ~137 (q, J≈4 Hz) | ~122 (q, J≈272 Hz) | ~154 | N/A |
| This compound (Predicted) | 132 - 136 (q) | 126 - 130 (q) | 138 - 142 (q) | 128 - 132 (q) | 152 - 156 (s) | N/A |
Note: Experimental data for 3-(trifluoromethyl)pyridine is based on general observations for similar compounds as a direct spectral datasheet was not available in the initial search.
This comparison highlights key trends:
-
The Cyano Group Effect: The introduction of a nitrile group at the C2 position in pyridine-2-carbonitrile causes a significant upfield shift (shielding) of the C2 carbon compared to pyridine.
-
The Trifluoromethyl Group Effect: The CF3 group induces a large downfield shift on the carbon it is attached to (C5 in our target molecule) and introduces characteristic C-F coupling. The one-bond coupling (1JCF) is typically very large, around 270 Hz.[4] Long-range couplings are also observed, which are invaluable for assignment.[2][11]
-
Synergistic Effects: In this compound, the electronic effects of both the nitrile and trifluoromethyl groups will be operative, leading to the predicted shifts.
A Validated Protocol for High-Fidelity Data Acquisition
Acquiring a clean, interpretable 13C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters. The presence of large 1JCF and smaller long-range couplings can complicate the spectrum.[12]
Experimental Workflow
Caption: Workflow for 13C NMR analysis of fluorinated compounds.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve 20-50 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is fully dissolved and free of particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
-
Instrument and Experiment Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for 1H) equipped with a broadband probe.
-
Tune the probe for 13C.
-
Set the acquisition parameters for a standard proton-decoupled 13C experiment (zgpg30 or similar pulse program).
-
Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C is an insensitive nucleus.
-
-
-
Advanced Experiment (Optional but Recommended):
-
If the spectrometer is equipped with the necessary hardware, perform a 13C experiment with simultaneous 1H and 19F decoupling.[11][12] This will result in a spectrum with singlets for all carbon atoms, simplifying the spectrum and aiding in the identification of the carbon backbone. Comparing this spectrum with the 1H-decoupled spectrum allows for unambiguous assignment of C-F couplings.
-
-
Data Processing:
-
Apply an exponential multiplication window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
-
Spectral Analysis:
-
Identify the quartet signals characteristic of carbons coupled to the CF3 group.
-
Measure the chemical shifts (δ) and the C-F coupling constants (nJCF).
-
Correlate the observed signals with the predicted values and comparative data to assign each peak to a specific carbon atom in the molecule. For complex cases, 2D NMR experiments like HMBC and HSQC can be invaluable.[13][14]
-
Conclusion
The 13C NMR analysis of this compound is a powerful tool for its structural verification and for understanding the electronic effects of its key functional groups. By predicting the spectrum based on established principles and comparing it with related compounds, researchers can confidently assign the observed signals. The characteristic quartet splitting patterns induced by the trifluoromethyl group provide a definitive signature for the presence and location of this crucial substituent. Following the detailed experimental protocol will ensure the acquisition of high-quality, interpretable data, which is the bedrock of sound scientific research in the fields of medicinal and materials chemistry.
References
- Doddrell, D., Craik, D., & Williamson, K. (1981). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Hansen, P. E. (2020). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
- Prakash, G. K. S., & Yudin, A. K. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
- Supporting Information for a relevant article. (n.d.). Retrieved from a scientific journal's website.
- PubChem. (n.d.). Pyridine-2-carbonitrile.
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). HMDB. [Link]
- SpectraBase. (n.d.). 2-Pyridinecarbonitrile. Wiley. [Link]
- Kiraly, P., et al. (2021).
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
- ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- Bonnet, H., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry. [Link]
- Nishimura, K., et al. (2020). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. arXiv. [Link]
- MDPI. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
- Kiraly, P., et al. (2022).
- Reich, H. J. (n.d.).
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]
- 13C NMR Spectroscopy Basics. (n.d.). Teaching document. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 12. acdlabs.com [acdlabs.com]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Navigating the Spectral Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 5-(Trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise characterization of fluorinated organic molecules is paramount. The trifluoromethyl (CF₃) group, a ubiquitous moiety in pharmaceuticals and agrochemicals, possesses a unique spectroscopic handle: the fluorine-19 (¹⁹F) nucleus. Its high natural abundance (100%) and sensitivity make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool for structural elucidation and for probing molecular environments. This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 5-(Trifluoromethyl)pyridine-2-carbonitrile, a key building block in medicinal chemistry. By comparing its expected spectral properties with those of related trifluoromethylpyridine isomers and other relevant compounds, we aim to equip researchers with the knowledge to confidently identify and characterize this important molecule.
The Electronic Influence on the ¹⁹F NMR Chemical Shift: A Comparative Analysis
The ¹⁹F NMR chemical shift of a CF₃ group on a pyridine ring is influenced by a combination of inductive and resonance effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the fluorine nuclei and results in a downfield chemical shift compared to trifluoromethylbenzene. The position of the CF₃ group relative to the nitrogen and other substituents further modulates this effect.
To provide a robust comparative framework, we have compiled experimental ¹⁹F NMR chemical shift data for key trifluoromethylpyridine isomers and related compounds. Additionally, a predicted chemical shift for this compound, obtained using advanced computational algorithms from ACD/Labs Percepta, is included.
| Compound | Position of CF₃ | Other Substituent | Solvent | ¹⁹F NMR Chemical Shift (δ, ppm) vs. CFCl₃ | Reference/Method |
| This compound | 5 | 2-CN | - | ~ -65.4 ± 0.5 | Predicted (ACD/Labs) |
| 2-(Trifluoromethyl)pyridine | 2 | None | Reaction Mixture | Not Specified | [1] |
| 3-(Trifluoromethyl)pyridine | 3 | None | CDCl₃ | -64.03 | [2] |
| 4-(Trifluoromethyl)pyridine | 4 | None | Not Specified | Not Specified | [3][4] |
| 2-Fluoro-4-(trifluoromethyl)pyridine | 4 | 2-F | Unlocked | -65.12 | [2] |
| 2-(Trifluoromethyl)benzonitrile | 2 (on benzene) | CN | CDCl₃ | -62.05 | [2] |
Analysis of Comparative Data:
The predicted chemical shift for this compound is approximately -65.4 ppm. This value is in the expected range for a CF₃ group on an electron-deficient aromatic ring.[5] The presence of the electron-withdrawing nitrile (-CN) group at the 2-position is expected to further deshield the fluorine nuclei, leading to a downfield shift.
Comparing this predicted value to the experimental value for 3-(Trifluoromethyl)pyridine (-64.03 ppm in CDCl₃), we observe a slight upfield shift. This can be rationalized by considering the electronic interplay of the substituents. In this compound, the CF₃ group is meta to the nitrogen and para to the nitrile group. The strong electron-withdrawing nature of the nitrile group, transmitted through the aromatic system, will have a significant impact on the electron density at the 5-position.
The chemical shift of 2-(Trifluoromethyl)benzonitrile (-62.05 ppm in CDCl₃) provides a useful comparison.[2] Here, the CF₃ and -CN groups are ortho to each other on a benzene ring. The more downfield shift in this case could be attributed to a combination of through-bond and through-space electronic effects between the adjacent substituents.
Factors Influencing the ¹⁹F NMR Chemical Shift
Several experimental parameters can influence the precise chemical shift observed for this compound. A thorough understanding of these factors is crucial for accurate data interpretation and comparison.
1. Solvent Effects:
The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment of the CF₃ group, leading to shifts of several ppm.[6] It is imperative to report the solvent used for any ¹⁹F NMR measurement to ensure reproducibility and accurate comparison with literature data. For instance, a shift from a non-polar solvent like CCl₄ to a polar aprotic solvent like DMSO could lead to a noticeable change in the chemical shift.
2. Referencing:
Accurate referencing is critical in ¹⁹F NMR spectroscopy. The standard reference compound is trichlorofluoromethane (CFCl₃), assigned a chemical shift of 0 ppm.[7] However, due to its environmental impact, other secondary standards are often used. When reporting ¹⁹F NMR data, it is essential to clearly state the reference compound and whether it was used as an internal or external standard.
3. Temperature and Concentration:
While generally less pronounced than solvent effects for small rigid molecules, temperature and concentration can influence chemical shifts by affecting intermolecular interactions and molecular dynamics. For precise measurements, especially in studies involving binding or conformational changes, these parameters should be controlled and reported.
Experimental Protocol for Acquiring the ¹⁹F NMR Spectrum
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer equipped with a fluorine-capable probe.
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
NMR tube.
-
Internal or external reference standard (e.g., CFCl₃ or a secondary standard like trifluorotoluene).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
If using an internal standard, add a small, precisely known amount to the sample solution.
-
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range for the CF₃ group (a range of -50 to -80 ppm is a good starting point).
-
Set the transmitter offset to the approximate center of the expected resonance.
-
Use a calibrated 90° pulse width.
-
Set the relaxation delay to at least 1-2 seconds to ensure adequate relaxation. For quantitative measurements, a longer delay (5 x T₁) is recommended.[8]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Proton decoupling is generally recommended to simplify the spectrum and improve sensitivity by collapsing any potential ¹H-¹⁹F couplings.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the chemical shift of the internal or external standard.
-
Logical Framework for ¹⁹F NMR Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹⁹F NMR spectrum of a trifluoromethyl-containing compound like this compound.
Caption: Workflow for ¹⁹F NMR spectral analysis.
Conclusion
The ¹⁹F NMR chemical shift of this compound is a sensitive probe of its unique electronic structure. Through a comparative analysis with related compounds and the use of predictive tools, we can confidently estimate its resonance to be in the region of -65.4 ppm. A comprehensive understanding of the factors influencing this chemical shift, coupled with a robust experimental protocol, will empower researchers to accurately identify and characterize this and other fluorinated molecules, thereby accelerating the pace of innovation in drug discovery and materials science.
References
- Supporting Information for a relevant chemical synthesis paper.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. [Link]
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. [Link]
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. [Link]
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. [Link]
- 3.3 - Supertesting set 19F NMR | Imperial College London. [Link]
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]
- 19F NMR Reference Standards. [Link]
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. [Link]
- 19Flourine NMR. [Link]
- QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. 3.3 - Supertesting set 19F NMR | Imperial College London [data.hpc.imperial.ac.uk]
- 4. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(Trifluoromethyl)pyridine-2-carbonitrile
This technical guide provides an in-depth analysis and predictive comparison of the mass spectrometry fragmentation behavior of 5-(Trifluoromethyl)pyridine-2-carbonitrile (Molecular Formula: C_7H_3F_3N_2, Molecular Weight: 172.11 g/mol ). As a key structural motif in modern agrochemicals and pharmaceutical ingredients, understanding its behavior under mass spectrometric analysis is critical for researchers in compound identification, reaction monitoring, and metabolite profiling.[1][2]
Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization (EI) at a standard energy of 70 eV is a high-energy technique that imparts significant internal energy into the analyte molecule, leading to extensive and often complex fragmentation.[3] This process is invaluable for structural elucidation due to the creation of a reproducible "fingerprint" spectrum. The fragmentation of aromatic and heterocyclic compounds is typically directed by the stability of the ring system and the nature of its substituents.[4][5]
For this compound, the molecular ion ([M]•+, m/z 172) is expected to be clearly visible due to the stability of the aromatic pyridine ring.[4] The fragmentation cascade is predicted to be driven by the strong electron-withdrawing properties of both the trifluoromethyl and cyano groups, which influence the stability of the pyridine ring and its bonds.[1]
Proposed Key Fragmentation Pathways (EI-MS):
-
Loss of a Fluorine Radical (•F): A common fragmentation pathway for fluorinated compounds is the loss of a fluorine atom, which can be energetically favorable.[6] This would lead to a fragment ion at m/z 153 .
-
Loss of the Trifluoromethyl Radical (•CF_3): Cleavage of the C-CF_3 bond would result in the loss of a •CF_3 radical (69 u). This is a significant pathway for many trifluoromethyl-substituted aromatics.[7][8] This cleavage would yield a pyridinyl cation fragment at m/z 103 .
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and its derivatives involves the cleavage of the ring to eliminate a neutral molecule of hydrogen cyanide (27 u).[9] This would produce a fragment ion at m/z 145 .
-
Loss of the Cyano Radical (•CN): Cleavage of the C-CN bond would result in the loss of a •CN radical (26 u), yielding a fragment ion at m/z 146 .
Quantitative Data Summary (Predicted EI-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 172 | [C_7H_3F_3N_2]•+ | - | Molecular Ion [M]•+ |
| 153 | [C_7H_3F_2N_2]+ | •F | Loss of a fluorine radical |
| 145 | [C_6H_2F_3N]•+ | HCN | Ring cleavage with loss of hydrogen cyanide |
| 146 | [C_6H_3F_3N]•+ | •CN | Loss of the cyano radical |
| 103 | [C_6H_3N_2]+ | •CF_3 | Loss of the trifluoromethyl radical |
Diagram of Proposed EI-MS Fragmentation
Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[10] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and subjected to Collision-Induced Dissociation (CID).[11]
For this compound, protonation is expected to occur at the most basic site, the nitrogen atom of the pyridine ring.[12] The resulting [M+H]+ ion at m/z 173 would then be fragmented in the collision cell. ESI-MS/MS fragmentation is often characterized by the loss of stable neutral molecules and is generally less complex than EI-MS.
Proposed Key Fragmentation Pathways (ESI-MS/MS):
-
Loss of Hydrogen Fluoride (HF): In the gas phase, protonated trifluoromethyl groups can facilitate the elimination of a neutral HF molecule (20 u). This is a common pathway observed in the fragmentation of related compounds and would generate a prominent fragment ion at m/z 153 .[13]
-
Loss of Hydrogen Cyanide (HCN): Similar to EI, the loss of neutral HCN (27 u) from the protonated pyridine ring is a plausible fragmentation channel, leading to an ion at m/z 146 .
-
Sequential Losses: The primary fragment ions can undergo further fragmentation. For example, the ion at m/z 153 ([M+H-HF]+) could subsequently lose HCN to produce a fragment at m/z 126 .
Quantitative Data Summary (Predicted ESI-MS/MS)
| Precursor m/z | Product m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 173 | 173 | [C_7H_4F_3N_2]+ | - | Protonated Molecule [M+H]+ |
| 173 | 153 | [C_7H_3F_2N_2]+ | HF | Loss of hydrogen fluoride |
| 173 | 146 | [C_6H_3F_3N]+ | HCN | Loss of hydrogen cyanide |
| 153 | 126 | [C_6H_2F_2N]+ | HCN | Sequential loss of HCN from m/z 153 |
Diagram of Proposed ESI-MS/MS Fragmentation
Part 3: Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization technique fundamentally dictates the resulting mass spectrum. A direct comparison highlights the complementary nature of these methods for structural confirmation.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular Ion [M]•+ (m/z 172) | Protonated Molecule [M+H]+ (m/z 173) |
| Ionization Energy | High (70 eV), "Hard" Ionization | Low, "Soft" Ionization |
| Fragmentation | Extensive, spontaneous fragmentation | Controlled, induced by CID |
| Key Diagnostic Loss | Loss of •CF_3 radical (m/z 103) | Loss of neutral HF (m/z 153) |
| Complexity | More complex, many fragment ions | Simpler, often dominated by a few key losses |
| Primary Use Case | Library matching, initial structure ID | LC-MS, analysis of complex mixtures, metabolite ID |
This comparison shows that EI-MS would be ideal for creating a library-searchable spectrum and identifying radical-driven fragmentations, while ESI-MS/MS is better suited for targeted analysis in complex matrices and for observing fragmentation pathways driven by protonation.
Part 4: Experimental Protocols
To experimentally verify the proposed fragmentation patterns, the following detailed methodologies are recommended. These protocols are designed to be self-validating by including standard quality control measures.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing the pure, volatile compound to generate a standard EI spectrum.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC System Configuration:
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS System Configuration:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40–300 to ensure detection of all relevant fragments and the molecular ion.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is suited for analyzing the compound in more complex mixtures, such as reaction media or biological samples.
-
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.
-
LC System Configuration:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System Configuration:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C; Desolvation Temperature: 350°C.
-
MS1 Scan: Scan for the precursor ion at m/z 173.
-
MS2 Product Ion Scan: Isolate the m/z 173 precursor and fragment using a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas to observe the full range of fragment ions.
-
General Analytical Workflow Diagram
Conclusion
This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles for related chemical structures, we have proposed distinct and diagnostic fragmentation patterns for both EI-MS and ESI-MS/MS techniques. The EI spectrum is anticipated to be characterized by radical-driven losses of •CF_3 and •CN, while the ESI-MS/MS spectrum is expected to show neutral losses of HF and HCN from the protonated molecule. The detailed experimental protocols provided herein offer a clear path for researchers to obtain empirical data, validate these predictions, and confidently identify this important chemical entity in their work.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- NIST. Pyridine. In NIST Chemistry WebBook.
- NIST. Pyridine, 2-methyl-. In NIST Chemistry WebBook.
- NIST. 3-Pyridinol, TMS derivative. In NIST Chemistry WebBook.
- Stein, S. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate.
- NIST. Pyridine, 4-methyl-. In NIST Chemistry WebBook.
- Li, Y., et al. (2021). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.
- mzCloud. 5-(Trifluoromethyl)pyridine-2-carboximidamide.
- Fujioka, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- D'Andrilli, J. (2013). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of South Carolina Scholar Commons.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Gabelica, V., & De Pauw, E. (2001). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews.
- Sparkman, O. D. Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.
- PubChem. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile.
- Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2015). Journal of The American Society for Mass Spectrometry.
- Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.
- Interpretation of mass spectra. (n.d.). University of Arizona.
- Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.
- Wang, F., et al. (2013). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
- Wang, B-L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ugto.mx [ugto.mx]
- 6. whitman.edu [whitman.edu]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparison of reactivity between 5-(Trifluoromethyl)pyridine-2-carbonitrile and other pyridines
Introduction: The Landscape of Pyridine Reactivity
The pyridine scaffold is a cornerstone of modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and materials.[1][2] Its reactivity, however, is a nuanced subject, dictated largely by the electronic nature of substituents on the ring. Unsubstituted pyridine is considered an electron-deficient heterocycle compared to benzene, a consequence of the electronegative nitrogen atom. This inherent electronic poverty can be dramatically amplified through the introduction of potent electron-withdrawing groups (EWGs).
This guide delves into the reactivity of a particularly activated example: 5-(Trifluoromethyl)pyridine-2-carbonitrile . We will objectively compare its chemical behavior to that of parent pyridine and pyridines bearing only one of its activating groups—2-cyanopyridine and 5-(trifluoromethyl)pyridine. By examining the synergistic effect of the trifluoromethyl (-CF3) and cyano (-CN) groups, we aim to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of this versatile building block's unique synthetic utility.[3]
Pillar 1: The Electronic Foundation of Reactivity
The reactivity of a pyridine ring is fundamentally governed by its electron density and the basicity of the nitrogen lone pair. The trifluoromethyl and cyano groups are powerful EWGs that operate through strong inductive effects (-I) to withdraw electron density from the aromatic system.[3] This electronic depletion has two major consequences:
-
Drastic Reduction in Basicity: The electron-withdrawing effect significantly decreases the availability of the nitrogen lone pair for protonation or coordination to Lewis acids. This is reflected in the compound's predicted pKa value, which is substantially lower than that of unsubstituted pyridine.[4][5] This reduced basicity is a critical consideration in reaction design, particularly for transformations that require acidic conditions or Lewis acid catalysis, as the pyridine nitrogen is less likely to be "poisoned" or engage in non-productive binding.[6]
-
Activation for Nucleophilic Attack & Deactivation for Electrophilic Attack: The severe electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles (SNAr reactions) but extremely resistant to attack by electrophiles (SEAr reactions).[7][8][9] The EWGs stabilize the negative charge that develops in the intermediate of a nucleophilic substitution, thereby lowering the activation energy for this pathway.[10][11]
Pillar 2: A Head-to-Head Comparison in Key Chemical Transformations
To fully appreciate the unique profile of this compound, we must compare its performance in fundamental organic reactions against its simpler analogues.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a hallmark of electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10][12] The stability of this intermediate is the key determinant of reaction feasibility and rate.
This compound is exceptionally primed for SNAr. Both the -CF3 and -CN groups are positioned to effectively stabilize the Meisenheimer complex, making the ring highly electrophilic. This contrasts sharply with unsubstituted pyridine, which only undergoes SNAr under forcing conditions (e.g., the Chichibabin reaction) or if a leaving group is present at the 2- or 4-position.[10][13] The individual contributions of the -CN and -CF3 groups provide activation, but their combination results in a synergistic effect, leading to significantly enhanced reactivity.
Caption: SNAr mechanism on an activated pyridine ring.
B. Electrophilic Aromatic Substitution (SEAr)
Direct electrophilic substitution on this compound is exceptionally difficult.[9] The pyridine nitrogen already deactivates the ring towards electrophiles, and the combined inductive withdrawal of two powerful EWGs removes any remaining nucleophilic character from the ring carbons.[7][8] Attempting reactions like nitration or halogenation would require extremely harsh conditions and would likely result in negligible yields or decomposition.[9][14] This stands in stark contrast to benzene, which is readily functionalized, and even to pyridine itself, which can be substituted at the 3-position under vigorous conditions.[7][9]
| Reaction Type | Pyridine | 2-Cyanopyridine | 5-(Trifluoromethyl)pyridine | 5-(CF3)-Pyridine-2-CN |
| SEAr | Difficult, C3-selective[7] | Very Difficult | Very Difficult | Extremely Difficult/Inert |
| SNAr | Very Difficult (requires activation) | Activated at C4/C6 | Activated at C2/C6 | Highly Activated |
C. Palladium-Catalyzed Cross-Coupling Reactions
For synthetic utility, pyridines are often functionalized using cross-coupling reactions like the Suzuki-Miyaura coupling.[15] The success of these reactions hinges on the electronic properties of the pyridine halide substrate. Electron-deficient pyridines are excellent partners in such transformations because the electron-poor nature of the ring facilitates the rate-determining oxidative addition step and subsequent reductive elimination.[16][17]
While this compound itself lacks a leaving group, its halogenated precursors (e.g., 2-chloro-5-(trifluoromethyl)pyridine) are superior substrates for Suzuki-Miyaura coupling compared to less electron-deficient analogues like 2-chloropyridine. The increased reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope.
Caption: The Suzuki-Miyaura catalytic cycle.
Pillar 3: Verifiable Experimental Protocols
Theoretical understanding must be grounded in practical application. The following protocol outlines a comparative experiment to demonstrate the enhanced reactivity of an electron-deficient pyridine in a Suzuki-Miyaura cross-coupling reaction.
Protocol: Comparative Suzuki-Miyaura Coupling of 2-Chloropyridines
This protocol directly compares the reaction efficiency of 2-chloro-5-(trifluoromethyl)pyridine with the less electron-deficient 2-chloropyridine.
Objective: To quantify the difference in yield and reaction rate between an electron-deficient and a standard chloropyridine substrate under identical Suzuki-Miyaura conditions.
Materials:
-
Reactant A: 2-chloro-5-(trifluoromethyl)pyridine
-
Reactant B: 2-chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vials, magnetic stir bars, heating block
Workflow Diagram:
Caption: Experimental workflow for comparative Suzuki coupling.
Procedure:
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1 mL of dioxane.
-
Reaction Setup (Perform in duplicate for Reactant A and B): To a reaction vial containing a magnetic stir bar, add the chloropyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Initiation: Add 3 mL of dioxane and 1 mL of water to the reaction vial, followed by the prepared catalyst solution.
-
Execution: Seal the vial and place it in a preheated heating block at 80°C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours). Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS to determine the ratio of starting material to product.
-
Work-up (after completion): Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Expected Outcome & Causality: The reaction with 2-chloro-5-(trifluoromethyl)pyridine (Vial A) is expected to proceed significantly faster and give a higher yield than the reaction with 2-chloropyridine (Vial B). This is a direct consequence of the electron-deficient nature of the substrate, which lowers the energy barrier for the oxidative addition of the Pd(0) catalyst to the C-Cl bond, the rate-limiting step for such substrates.
Conclusion and Outlook
The presence of both a 5-trifluoromethyl and a 2-cyano substituent creates a pyridine ring with a highly polarized and predictable reactivity profile. It is exceptionally activated for nucleophilic aromatic substitution and serves as a superior substrate platform for palladium-catalyzed cross-coupling reactions. Conversely, it is rendered inert to classical electrophilic aromatic substitution. This starkly defined reactivity makes this compound and its derivatives powerful and reliable intermediates in the synthesis of complex molecules. For professionals in drug discovery and agrochemical development, leveraging this predictable reactivity allows for more efficient and robust synthetic routes to novel, high-value compounds.[3]
References
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- Ciszewski, Ł. W., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications.
- Casasnovas, R., et al. Theoretical pKa calculations of substituted pyridines. ResearchGate.
- Unknown Author. (2025). Effect of atomic Charge on pka 's of Substituted pyridines. University of Thi-Qar Journal of Science.
- Unknown Author. Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- Casasnovas, R., et al. (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate.
- Blanco, M. B., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
- Schultz, A. G., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters.
- Ciszewski, Ł. W., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications.
- Knighton, R. C., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Maity, S., et al. (2023). C-H Functionalization of Pyridines. ResearchGate.
- Kobayashi, Y., & Kumadaki, I. (1982). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
- Ahmed, S., & Sharif, M. (2013). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate.
- ChemicalBook. (2025). 5-Amino-3-(trifluoromethyl)picolinonitrile.
- Bohrium. (2023). c-h-functionalization-of-pyridines - Ask this paper.
- Guesmi, Z., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Seybold, P. G. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.
- Kaes, C., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society.
- Maity, S., et al. (2023). C-H functionalization of pyridines. PubMed.
- Wikipedia. Pyridine.
- Wang, C-S., & Dixneuf, P. H. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed.
- Unknown Author. (2019). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate.
- Unknown Author. (2026). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- Kumar, A., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
- Wikipedia. Electrophilic aromatic substitution.
- ChemicalBook. (2025). 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile.
- Wikipedia. Nucleophilic aromatic substitution.
- Pharmaffiliates. CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- AChemBlock. 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile 97%.
- Elinson, M. N., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Smith, D. M., & Smith, J. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- PubChem. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile.
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- YouTube. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine.
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Comparative Guide to the Biological Activities of 5-(Trifluoromethyl)pyridine-2-carbonitrile Derivatives
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for enhanced efficacy, improved safety profiles, and the ability to overcome burgeoning drug resistance. Within this dynamic field, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing pharmacological properties. The 5-(trifluoromethyl)pyridine-2-carbonitrile moiety, a privileged heterocyclic structure, has garnered significant attention as a versatile building block for the synthesis of a new generation of bioactive compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine-2-carbonitrile core provides a reactive handle for diverse chemical modifications, making this scaffold a focal point of contemporary drug discovery.
This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from this compound, juxtaposing their performance against established therapeutic agents. We will delve into their anticancer, antiviral, and antifungal properties, elucidating their mechanisms of action and presenting supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of 5-(trifluoromethyl)pyridine have demonstrated significant potential as anticancer agents, with a primary focus on the inhibition of key signaling pathways that drive tumor growth and proliferation. A notable area of investigation has been their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Mechanism of Action: A Head-to-Head with First-Generation EGFR Inhibitors
Many derivatives of 5-(trifluoromethyl)pyrimidine have been designed as potent EGFR inhibitors.[1] The EGFR signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers.[1] These novel compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades that lead to cell proliferation and survival.[2]
This mechanism is analogous to that of first-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib . Gefitinib also acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[3] However, the introduction of the trifluoromethyl group in the novel pyridine derivatives can lead to altered binding kinetics and improved pharmacological properties. For instance, the trifluoromethyl group can enhance the binding affinity to the target protein and increase the lipophilicity of the compound, potentially leading to better cell permeability and overall efficacy.
Comparative Overview: 5-(Trifluoromethyl)pyrimidine Derivatives vs. Gefitinib
| Feature | 5-(Trifluoromethyl)pyrimidine Derivatives | Gefitinib (First-Generation TKI) |
| Target | Epidermal Growth Factor Receptor (EGFR) Kinase | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Mechanism | ATP-Competitive Inhibition | ATP-Competitive Inhibition |
| Key Structural Moiety | 5-(Trifluoromethyl)pyrimidine | Quinazoline |
| Potential Advantages | Enhanced binding affinity, improved lipophilicity, potential to overcome resistance | Established clinical efficacy in specific patient populations |
Comparative Efficacy: Beyond Established Chemotherapeutics
The cytotoxic potential of these novel compounds has been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents like Doxorubicin . While Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis, the pyridine derivatives often exhibit a more targeted mechanism of action.[4]
For instance, a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives demonstrated potent antiproliferative activity against melanoma and breast cancer cell lines.[4] The most active compound, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione) , exhibited IC50 values of 24.4 µM and 25.4 µM against C32 and A375 melanoma cell lines, respectively.[4][7] While these values may not surpass Doxorubicin in all cell lines, the targeted nature of their action could translate to a more favorable therapeutic window with reduced off-target toxicity.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound | A375 (Melanoma) | C32 (Amelanotic Melanoma) | MCF-7/WT (Breast Cancer) | Reference |
| Compound 3b | 25.4 | 24.4 | 51.5 | [4][7] |
| Doxorubicin | ~0.05-0.5 (Literature values) | ~0.05-0.5 (Literature values) | ~0.1-1 (Literature values) | N/A |
Note: Doxorubicin IC50 values are approximate and can vary significantly based on the specific experimental conditions and cell line passage number.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A375, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Diagram 1: EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a 5-(trifluoromethyl)pyridine derivative.
Antiviral Activity: A New Frontier in Combating Viral Infections
While the primary focus of research has been on anticancer applications, emerging evidence suggests that trifluoromethyl-containing pyridine and related heterocyclic derivatives possess noteworthy antiviral properties.
Mechanism of Action: Disrupting the Viral Life Cycle
The precise antiviral mechanisms of many this compound derivatives are still under investigation. However, studies on related compounds, such as trifluoromethylthiolane derivatives, have shown that they can significantly inhibit the replication of human viruses like Herpes Simplex Virus type 1 (HSV-1).[8] The proposed mechanism involves the inhibition of viral replicative processes, potentially by interfering with viral DNA or RNA polymerases.[8] The trifluoromethyl group is thought to enhance the binding to these viral enzymes through the formation of hydrogen bonds.[8]
This mode of action can be conceptually compared to that of broad-spectrum antiviral drugs like Remdesivir . Remdesivir is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[9] After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[9] While the trifluoromethylpyridine derivatives are not nucleoside analogs, their potential to inhibit viral polymerases places them in a similar functional category of replication inhibitors.
Comparative Efficacy: From Plant Pathogens to Human Viruses
Much of the current data on the antiviral activity of trifluoromethylpyridine derivatives comes from studies on plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[10][11] In these studies, several derivatives have shown protective and curative activities superior to the commercial plant antiviral agent Ningnanmycin .[10][12] For instance, compound A16 (a trifluoromethyl pyridine piperazine derivative) exhibited a potent protective effect against TMV with an EC50 of 18.4 µg/mL, which was significantly lower than that of Ningnanmycin (50.2 µg/mL).[10]
While direct comparative data against human antiviral drugs is limited, the study on trifluoromethylthiolane derivatives against HSV-1 provides a promising outlook.[8] Further research is warranted to evaluate the efficacy of this compound derivatives against a broader range of human viruses.
Table 2: Comparative in vivo Antiviral Activity against TMV
| Compound | Protective Activity (EC50, µg/mL) | Reference |
| Compound A16 | 18.4 | [10] |
| Ningnanmycin | 50.2 | [10] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well or 12-well plates and incubate until confluent.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix the compound dilutions with a known titer of the virus (e.g., 50-100 plaque-forming units per well).
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Diagram 2: Plaque Reduction Assay Workflow
Caption: Workflow of a plaque reduction assay for antiviral activity determination.
Antifungal Activity: Combating Fungal Pathogens
The this compound scaffold and its derivatives have also shown considerable promise as antifungal agents, offering a potential new class of compounds to combat the rise of drug-resistant fungal infections.
Mechanism of Action: Targeting Ergosterol Biosynthesis
A primary mechanism of action for the antifungal activity of many pyridine and pyrimidine derivatives is the inhibition of ergosterol biosynthesis.[6][13] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Its depletion disrupts membrane integrity and function, leading to fungal cell death.[5] These compounds are thought to inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51).[5]
This mechanism is shared with the widely used azole class of antifungal drugs, including Fluconazole .[5] Azoles also target and inhibit lanosterol 14α-demethylase, leading to the accumulation of toxic sterol intermediates and the depletion of ergosterol.[5] The trifluoromethylpyridine derivatives, therefore, represent a novel chemical class that converges on a validated and effective antifungal target. The unique structural features of these compounds may offer advantages in overcoming the resistance mechanisms that have emerged against traditional azoles.
Comparative Efficacy: A New Generation of Fungicides
The in vitro antifungal activity of trifluoromethylpyrimidine derivatives has been evaluated against a range of plant pathogenic fungi and compared to commercial fungicides like Azoxystrobin . In one study, a series of acrylamide derivatives containing a trifluoromethylpyridine moiety demonstrated excellent activity against Phomopsis sp.. The most potent compounds, 6b and 6c , exhibited EC50 values of 4.49 µg/mL and 6.47 µg/mL, respectively, which were significantly better than that of Azoxystrobin (24.83 µg/mL).
Table 3: Comparative in vitro Antifungal Activity against Phomopsis sp.
| Compound | EC50 (µg/mL) | Reference |
| Compound 6b | 4.49 | |
| Compound 6c | 6.47 | |
| Azoxystrobin | 24.83 |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI or EUCAST guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and a positive control (e.g., Fluconazole) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (no compound). This can be determined visually or by measuring the optical density.
Diagram 3: Ergosterol Biosynthesis Pathway and Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by azoles and trifluoromethylpyridine derivatives.
Conclusion: A Scaffold of Significant Promise
The this compound scaffold and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antifungal agents, coupled with their often novel or targeted mechanisms of action, positions them as valuable leads in the development of next-generation therapeutics. The comparative data presented in this guide underscores their potential to rival, and in some cases surpass, the performance of established drugs. As research in this area continues to expand, we can anticipate the emergence of new and improved derivatives with enhanced potency and selectivity, further solidifying the importance of this remarkable chemical scaffold in the future of medicine and agriculture.
References
- Patsnap Synapse. (2024, June 21). What are Ergosterol biosynthesis inhibitors and how do they work?
- PubMed. (n.d.). Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida.
- Hu, C., Zhou, M., Liu, X., & Li, S. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 32.
- Indian Journal of Medical Research. (n.d.).
- MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
- Xiang, L., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Pest Management Science, 79(3), 1253-1262.
- Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(7), 103895.
- Antiviral Activity Exerted by Natural Products against Human Viruses. (2021). Viruses, 13(5), 828.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
- Tchesnokov, E. P., et al. (2020). A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2. EMBO Molecular Medicine, 13(1), e13105.
- Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785-6797.
- Antiviral Activity Exerted by Natural Products against Human Viruses. (2021). PubMed.
- Chandrika, N. T., et al. (2017). Novel fluconazole derivatives with promising antifungal activity. Bioorganic & Medicinal Chemistry Letters, 27(24), 5423-5428.
- MDPI. (n.d.). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review.
- Gridelli, C., et al. (2016). Afatinib and gefitinib: a direct comparison. Translational Cancer Research, 5(S4), S775-S778.
- Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5H)
- A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. (2021). EMBO Molecular Medicine, 13(1), e13105.
- Gridelli, C., et al. (2016). Afatinib and gefitinib: a direct comparison.
- How an oral antiviral drug confuses the replication machinery of SARS-CoV-2. (2021). ASBMB Today.
- Radoshitzky, S. R., et al. (2020). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. Antiviral Research, 179, 104823.
- BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-(Trifluoromethyl)pyridine-2-thiol.
- BenchChem. (n.d.). New Pyridine Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies.
- Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation. (n.d.). OncoTargets and Therapy, 9, 6299-6305.
- The Antiviral Activity of Trifluoromethylthiolane Deriv
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Organic & Biomolecular Chemistry.
- Sources of Antifungal Drugs. (2023). Journal of Fungi, 9(2), 194.
- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2513.
- Owen, L., et al. (2022). Antiviral plant-derived natural products to combat RNA viruses: Targets throughout the viral life cycle. Letters in Applied Microbiology, 75(3), 476-499.
- Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis. (2022). Molecules, 27(21), 7385.
- In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. (n.d.). MDPI.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry, 9, 708896.
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). RSC Medicinal Chemistry, 13(11), 1315-1335.
- Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. (2024). Journal of Agricultural and Food Chemistry.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). Molecules, 16(8), 6824-6836.
- ResearchGate. (n.d.). Mechanisms of action of EGFR inhibitors.
- De Clercq, E. (2013). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 26(4), 695-747.
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Molecules, 28(3), 1369.
- Pyrimidine-5-carbonitril derivatives as anticancer agents. (n.d.). Archiv der Pharmazie, 345(11), 861-868.
Sources
- 1. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating Epidermal Growth Factor Receptor mutation: implications for clinical practice and open issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles | Semantic Scholar [semanticscholar.org]
- 10. A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of 5'-demethyl-5'-trifluoromethyl-daunorubicin and -doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 5-(Trifluoromethyl)pyridine-2-carbonitrile
For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 5-(Trifluoromethyl)pyridine-2-carbonitrile is a key building block in the synthesis of various pharmaceuticals.[1][2] Consequently, a robust, reliable, and accurate analytical method for its purity assessment is indispensable.
This guide provides an in-depth comparison of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with alternative analytical technologies for the purity determination of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower you in selecting the most appropriate technique for your laboratory's needs.
The Cornerstone of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, and for good reason.[3][4] It is exceptionally well-suited for separating non-volatile or thermally sensitive organic compounds, making it the ideal starting point for analyzing pyridine derivatives like our target molecule.[5][6]
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Compounds are retained based on their hydrophobicity; more polar compounds elute earlier, while more non-polar compounds are retained longer.
Causality in Method Development: A Scientifically-Grounded Approach
Developing a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.[7]
-
Analyte Chemistry: this compound is a heterocyclic aromatic compound. The pyridine nitrogen atom imparts a basic character (typical pKa for pyridines is ~5-6).[8][9] This basicity is a critical consideration. At a neutral pH, the basic nitrogen can interact strongly with acidic residual silanol groups on the surface of the silica-based C18 column, leading to poor peak shape (tailing).
-
Mobile Phase pH Control: To ensure a sharp, symmetrical chromatographic peak, we must suppress this undesirable secondary interaction. By acidifying the mobile phase to a pH below 3, we ensure the pyridine nitrogen is fully protonated.[9] This positively charged species is repelled by the now-neutral silanol groups, resulting in excellent peak symmetry. Additives like formic acid or trifluoroacetic acid are commonly used for this purpose.
-
Column Selection: A high-purity, end-capped C18 column is the gold standard for this application. "End-capping" is a process that further derivatizes most of the accessible, problematic silanol groups, minimizing their potential for interaction with basic analytes.[9]
-
Detector Choice: The pyridine ring contains a chromophore that absorbs UV light. A UV-Vis or Diode Array Detector (DAD) is therefore the logical choice, offering both high sensitivity and selectivity.[10] Analysis of the UV spectrum helps in peak identification and purity assessment.
Experimental Protocol: Optimized RP-HPLC Method
Objective: To determine the purity of this compound and separate it from potential process-related impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Anticipated Results & Potential Impurities
A common synthetic route to 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile involves the reduction of a nitro precursor.[1] Therefore, a key process impurity to monitor for in a related compound like ours could be the starting material. For this compound, potential impurities could include unreacted starting materials or by-products from its synthesis. A hypothetical chromatogram would show the main analyte peak well-resolved from any impurity peaks.
Table 1: Representative HPLC Data for a Hypothetical Sample
| Compound Identity | Retention Time (min) | Area % |
| Process Impurity 1 | 4.8 | 0.25 |
| This compound | 9.2 | 99.65 |
| Process Impurity 2 | 11.5 | 0.10 |
A Comparative Analysis of Alternative Technologies
While RP-HPLC is the primary recommended method, a comprehensive purity assessment often benefits from orthogonal techniques—methods that separate compounds based on different chemical principles. This provides a more complete picture of sample purity.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a direct evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[11] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[12][13]
-
Advantages: The smaller particle size leads to a dramatic increase in chromatographic efficiency. This translates to significantly faster analysis times (often by a factor of 3-9x), sharper and taller peaks (improved sensitivity), and substantially lower solvent consumption.[11][12][14]
-
Disadvantages: The primary drawback is the higher initial capital investment for the specialized UPLC instrumentation.[14]
-
Verdict: For high-throughput quality control labs where speed and sensitivity are paramount, UPLC is technologically superior to HPLC. The fundamental chemistry of the separation remains the same, so the method described above can be readily transferred to a UPLC system with appropriate scaling.
Quantitative Nuclear Magnetic Resonance (qNMR)
Unlike chromatography, which provides relative purity based on peak area percentages, qNMR is a primary analytical method capable of determining absolute purity.[15] The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the exact purity of the analyte on a weight/weight basis.[16]
-
Advantages: It provides absolute quantification without the need for a specific reference standard of the analyte itself.[17][18] It is also non-destructive and provides structural confirmation. In early drug development, qNMR can be faster and more cost-effective than developing and validating a full HPLC method.[16]
-
Disadvantages: qNMR has lower sensitivity than HPLC for detecting and quantifying trace-level impurities.[17] The accuracy of the method is highly dependent on the purity of the internal standard, and complex spectra can suffer from signal overlap.
-
Verdict: qNMR is not a replacement for HPLC in impurity profiling but serves as an invaluable orthogonal technique. Its primary role is in the certification of reference standards and for providing an independent, absolute measure of purity that can validate the results obtained from the HPLC method.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column.
-
Advantages: GC offers extremely high resolution for volatile compounds.[19]
-
Disadvantages: The primary limitation is the requirement that analytes be volatile and thermally stable. This compound is a solid with a predicted high boiling point, making it unsuitable for direct GC analysis.[1] High temperatures in the GC inlet could also cause degradation.[19] While derivatization could be employed to increase volatility, this adds complexity and potential sources of error to the analysis.
-
Verdict: GC is not a suitable technique for the purity assessment of this compound itself but could be useful for analyzing volatile raw materials or potential low-molecular-weight impurities used in its synthesis.
Summary of Comparative Performance
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | HPLC | UPLC | qNMR | GC |
| Principle | Liquid-Solid Partitioning | Liquid-Solid Partitioning | Nuclear Magnetic Resonance | Gas-Solid Partitioning |
| Resolution | High | Very High | N/A (Structural) | Very High |
| Sensitivity | High | Very High | Low to Moderate | High |
| Analysis Time | 15-25 min | 2-10 min | 5-15 min | 10-30 min |
| Sample Requirement | Non-volatile | Non-volatile | Soluble | Volatile & Thermally Stable |
| Primary Application | Routine Purity & Impurity Profiling | High-Throughput Purity & Trace Impurity Analysis | Absolute Purity Determination, Standard Certification | Analysis of Volatile Impurities/Reagents |
Trustworthiness Through Validation
Every analytical method described must be a self-validating system to ensure trustworthiness. For regulatory and quality assurance purposes, any chosen chromatographic method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22] This process provides documented evidence that the method is fit for its intended purpose.
Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[22][23]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.[23][24]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by spike/recovery experiments.[23]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The development and validation of a robust analytical method is a logical, sequential process.
Caption: A logical workflow for HPLC method development and validation.
Conclusion
For the routine purity assessment of this compound, a well-developed and validated Reversed-Phase HPLC method stands as the most robust, reliable, and appropriate choice. It offers an excellent balance of resolution, sensitivity, and accessibility for most quality control laboratories.
For environments demanding higher throughput and enhanced sensitivity for trace impurities, UPLC represents a significant technological advancement and is the superior option if resources permit.[12] While not suitable for routine purity checks of the final product, GC remains a valuable tool for monitoring volatile starting materials. Finally, qNMR provides an essential orthogonal method for the absolute purity determination required for certifying reference standards, thereby anchoring the entire purity assessment framework in a primary, absolute measurement.[18]
The ultimate selection of an analytical method should be guided by a clear understanding of the specific question being asked, the stage of drug development, and the resources available, always grounded in the principles of sound scientific reasoning and rigorous validation.
References
- Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed January 9, 2026.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- A Review on Comparative study of HPLC and UPLC. RJPT. Accessed January 9, 2026.
- WebofPharma. HPLC vs. UPLC. WebofPharma. Published December 30, 2025.
- UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. Accessed January 9, 2026.
- Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Published April 29, 2018.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Accessed January 9, 2026.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Sigma-Aldrich. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 573762-62-6. Sigma-Aldrich. Accessed January 9, 2026.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed January 9, 2026.
- SciSpace.
- Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Published December 11, 2024.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Published January 17, 2024.
- ResearchGate. Pyridines and Reverse Phase HPLC.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Benchchem. Accessed January 9, 2026.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem. Accessed January 9, 2026.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Accessed January 9, 2026.
- AChemBlock. 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile 97% | CAS: 573762-62-6. AChemBlock. Accessed January 9, 2026.
- Chromatography Today. Alternative found for HPLC methods. Chromatography Today. Accessed January 9, 2026.
- NIH.
- Modern Analytical Technique for Characterization Organic Compounds. Accessed January 9, 2026.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Accessed January 9, 2026.
- ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- PharmaGuru.co. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. Published June 9, 2025.
- Southwest Research Institute. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. Published January 6, 2026.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Published March 23, 2020.
- ChemicalBook. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6. ChemicalBook. Published September 20, 2025.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025.
- Benchchem. A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Benchchem. Accessed January 9, 2026.
- Pharmaffiliates. CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- ChemicalBook. 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile | 573762-57-9. ChemicalBook. Published July 16, 2025.
- Santa Cruz Biotechnology. 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | CAS 80194-71-4. Santa Cruz Biotechnology. Accessed January 9, 2026.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed January 9, 2026.
- Organic Syntheses Procedure. n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. Accessed January 9, 2026.
- NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH. Accessed January 9, 2026.
- Benchchem. A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem. Accessed January 9, 2026.
- Thermo Fisher Scientific. Certificate of analysis. Thermo Fisher Scientific. Accessed January 9, 2026.
Sources
- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. rjptonline.org [rjptonline.org]
- 12. HPLC vs. UPLC [webofpharma.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. actascientific.com [actascientific.com]
- 24. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile
Introduction: The Strategic Importance of 5-(Trifluoromethyl)pyridine-2-carbonitrile
In the landscape of modern chemical synthesis, this compound (CAS No. 95727-86-9) has emerged as a cornerstone intermediate.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with both a highly electron-withdrawing trifluoromethyl (-CF3) group and a versatile nitrile (-CN) group, makes it an invaluable building block.[1] The -CF3 group is a critical pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The nitrile moiety serves as a synthetic linchpin, readily convertible into a wide array of functional groups.
This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide field-tested experimental procedures for researchers in drug development and agrochemical synthesis.
Route 1: Nucleophilic Aromatic Substitution (SNAr) – The Workhorse of Industrial Production
The most prevalent and industrially scalable approach to this compound involves the cyanation of a 2-halo-5-(trifluoromethyl)pyridine precursor via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen atom activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by a cyanide anion.
Overview of the SNAr Cyanation Pathway
The general transformation is as follows:
Caption: General workflow for the SNAr cyanation route.
Comparative Analysis of Halogen Precursors
The choice of the leaving group (the halogen at the 2-position) is a critical determinant of reactivity, cost, and reaction conditions.
-
2-Chloro-5-(trifluoromethyl)pyridine: This is often the preferred starting material for large-scale synthesis due to its relatively low cost and good reactivity.[3] Syntheses starting from 2,3-dichloro-5-(trifluoromethyl)pyridine are well-documented.[4][5]
-
2-Bromo-5-(trifluoromethyl)pyridine: While bromine is a better leaving group than chlorine, leading to potentially milder reaction conditions, the bromo-precursor is typically more expensive.[5]
-
2-Fluoro-5-(trifluoromethyl)pyridine: Fluorine is a poor leaving group in traditional SNAr, but on electron-deficient rings like this, it can be surprisingly effective. The C-F bond is highly polarized, making the carbon atom very electrophilic. Several patented procedures utilize the fluoro-analogue.[5][6]
Key Experimental Variants and Mechanistic Considerations
A. DMAP-Activated Cyanation
A widely reported method involves the use of 4-(dimethylamino)pyridine (DMAP) as an activating agent or catalyst.[4][7]
-
Mechanism: DMAP acts as a potent nucleophile, initially displacing the halide to form a pyridinium salt intermediate. This intermediate is highly activated towards subsequent nucleophilic attack by the cyanide ion, which then displaces DMAP to yield the final product. This catalytic cycle is efficient but requires recovery of the DMAP, which can be complex on an industrial scale.[6]
-
Causality: The choice of a nitrile-based solvent like propionitrile is strategic. It is a polar solvent that can dissolve the reagents and intermediates, and its boiling point allows for a convenient reaction temperature range.[4]
B. Direct Cyanation with Metal Cyanides
Direct displacement of the halide using alkali metal cyanides (NaCN, KCN) without a separate activator is also common, particularly at elevated temperatures or with more reactive substrates.[6]
-
Heavy Metal Reagents: Historically, copper(I) cyanide (CuCN) was used extensively in what is known as a Rosenmund-von Braun reaction.[5] This method is effective but suffers from the use of a stoichiometric heavy metal reagent, which generates toxic waste streams, a significant drawback for modern green chemistry standards.[3]
Detailed Experimental Protocol: DMAP-Activated Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol is adapted from established procedures and represents a common laboratory-scale synthesis.[3][4]
-
Reactor Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Charging: The flask is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 eq), and propionitrile as the solvent.
-
Heating: The mixture is heated to reflux (approx. 97°C) under a nitrogen atmosphere for 4-6 hours to form the pyridinium salt intermediate.
-
Cyanation: The reaction is cooled to ambient temperature (20-25°C). A solution of sodium cyanide (NaCN) (1.5 eq) in water is added slowly.
-
Reaction: The biphasic mixture is stirred vigorously for 5-12 hours at ambient temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is diluted with water and the organic phase is separated. The aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with dilute HCl to remove residual DMAP, followed by a water wash. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or chromatography.
Route 2: The Sandmeyer Reaction – A Classic Transformation
The Sandmeyer reaction offers a fundamentally different approach, starting from an amino-substituted pyridine.[8] This classic transformation converts an aromatic primary amine into a diazonium salt, which is then displaced by a nucleophile—in this case, cyanide—using a copper(I) catalyst.[9][10]
Overview of the Sandmeyer Cyanation Pathway
The process involves two distinct steps: diazotization followed by copper-catalyzed cyanation.[10]
Caption: The two-stage process of the Sandmeyer reaction.
Analysis of the Sandmeyer Route
-
Expertise & Experience: The critical step in a Sandmeyer reaction is the careful control of the diazotization. The reaction is typically run at low temperatures (0-5°C) because aryl diazonium salts can be unstable and potentially explosive at higher temperatures. The subsequent displacement with CuCN proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]
-
Advantages: This route avoids the use of halogenated pyridine precursors. The starting amine may be more readily available or accessible through different synthetic pathways (e.g., reduction of a corresponding nitro-pyridine).
-
Trustworthiness & Disadvantages: The primary concern is the stability of the diazonium salt intermediate. Uncontrolled decomposition can lead to side reactions and reduced yields. The reaction also uses copper cyanide, which carries the same environmental and toxicity concerns as in the SNAr route.[5]
Comparative Summary of Synthetic Routes
The choice of synthetic route is ultimately a balance of starting material availability, cost, scalability, and environmental considerations.
| Feature | Route 1: SNAr Cyanation | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Halo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)pyridin-2-amine |
| Key Reagents | NaCN/KCN, optional DMAP | NaNO₂, Acid, CuCN |
| Typical Yield | Good to Excellent (75-85% reported)[4] | Moderate to Good (Variable)[8] |
| Scalability | High; preferred industrial method | Moderate; safety concerns with diazonium salts |
| Key Advantage | High yields, well-established, uses cheaper chloro-precursors[3] | Avoids halogenated precursors |
| Key Disadvantage | DMAP recovery can be complex[6]; some variants use heavy metals[5] | Potentially unstable intermediates; uses copper cyanide[10] |
Conclusion and Future Outlook
For the synthesis of this compound, the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine precursor stands out as the most robust, high-yielding, and industrially scalable method. The variant starting from the relatively inexpensive 2,3-dichloro-5-(trifluoromethyl)pyridine activated by DMAP is particularly well-documented. While the classic Sandmeyer reaction provides a viable alternative, concerns over the stability of diazonium intermediates and the use of copper cyanide make it less favorable for large-scale production.
Future research will likely focus on developing catalytic, heavy-metal-free cyanation methods to further improve the environmental profile of this synthesis, aligning the production of this vital intermediate with the principles of green chemistry.
References
- ResearchGate. Synthesis of 2-trifluoromethyl-5-cyanopyridine.
- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Dacheng Chemicals. The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis.
- Google Patents. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Dacheng Chemicals. Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
- National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Wikipedia. Sandmeyer reaction.
- Google Patents. WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
- National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes.
- Organic Chemistry Portal. Sandmeyer Trifluoromethylation.
- PrepChem.com. Preparation of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile.
- BYJU'S. Sandmeyer Reaction Mechanism.
- PubMed. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
- Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
A Researcher's Guide to the Computational Analysis of 5-(Trifluoromethyl)pyridine-2-carbonitrile: A DFT-Based Comparative Study
In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridine scaffolds are of paramount importance. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1] Among these valuable building blocks, 5-(Trifluoromethyl)pyridine-2-carbonitrile stands out as a key intermediate in the synthesis of a variety of bioactive compounds.[2] A thorough understanding of its molecular structure and spectroscopic properties is crucial for its effective utilization.
This guide provides an in-depth comparison of the theoretical molecular properties of this compound, derived from Density Functional Theory (DFT) calculations, with expected experimental outcomes. We will explore the causality behind the choice of computational methods, present a detailed protocol, and compare the calculated results with established data for similar compounds, thereby offering a predictive framework for researchers in the field.
The Rationale for DFT in Analyzing Trifluoromethylpyridines
Density Functional Theory has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[3] Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing the electronic structure of molecules with complex functional groups like the nitrile (-CN) and trifluoromethyl (-CF3) moieties.
For this guide, we will focus on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and has a proven track record of providing reliable predictions of geometries and vibrational frequencies for a broad range of organic molecules, including substituted pyridines.[4][5][6] We will pair this functional with the 6-311++G(d,p) basis set. This choice provides a good compromise between accuracy and computational expense, with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the shape of electron clouds around both heavy atoms and hydrogens.
Methodology: A Self-Validating Computational and Experimental Workflow
Computational Protocol: DFT Calculations
The following step-by-step protocol outlines the recommended DFT workflow for analyzing this compound.
-
Structure Input and Initial Optimization:
-
The initial molecular structure of this compound is drawn in a molecular modeling software (e.g., GaussView).
-
A preliminary geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
-
High-Level Geometry Optimization:
-
The pre-optimized structure is then subjected to a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.
-
The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
This calculation yields the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.[5]
-
-
Electronic Properties and UV-Vis Spectra Prediction:
-
To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry.
-
This calculation provides the excitation energies and oscillator strengths of the electronic transitions, which can be compared to an experimental UV-Vis spectrum.
-
Below is a Graphviz diagram illustrating this computational workflow.
Caption: A typical workflow for DFT calculations on an organic molecule.
Experimental Protocol: Spectroscopic Analysis
While this guide focuses on the computational aspect, the ultimate validation of these calculations lies in experimental data. The following are generalized protocols for obtaining the necessary spectra.
-
Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid this compound sample with dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[7]
-
-
Fourier Transform Raman (FT-Raman) Spectroscopy:
-
Place a small amount of the solid sample in a glass capillary tube.
-
Acquire the FT-Raman spectrum using a Nd:YAG laser source (1064 nm) to minimize fluorescence.[7]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol).
-
Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.[8]
-
Results and Comparative Analysis
This section presents the predicted molecular properties of this compound from our defined DFT methodology and compares them with expected experimental values based on data from closely related molecules.
Optimized Molecular Structure
The DFT optimization provides the most stable conformation of the molecule. The key predicted geometric parameters are presented in the table below. The molecular structure, as visualized from the optimized coordinates, is shown in the following diagram.
Caption: The optimized molecular structure of this compound.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-C (ring) | 1.38 - 1.40 |
| C-N (ring) | 1.33 - 1.34 | |
| C-C (ring-CN) | 1.45 | |
| C≡N | 1.16 | |
| C-C (ring-CF3) | 1.51 | |
| C-F | 1.34 | |
| **Bond Angles (°) ** | C-N-C (ring) | 117 |
| N-C-C (ring) | 123 | |
| C-C-C (ring) | 118 - 120 | |
| C-C-CN | 121 | |
| C-C-CF3 | 122 | |
| F-C-F | 107 |
The predicted bond lengths and angles are consistent with those of other substituted pyridines. The electron-withdrawing nature of the nitrile and trifluoromethyl groups is expected to slightly shorten the adjacent C-C bonds of the pyridine ring.
Vibrational Analysis: A Comparison of Theory and Experiment
The calculated vibrational frequencies provide a theoretical spectrum that can be directly compared with experimental FT-IR and FT-Raman data. The table below presents the predicted key vibrational modes and their expected experimental ranges based on literature for similar compounds.[6][7][9]
Table 2: Comparison of Predicted and Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (Scaled) | Expected Experimental Range | Intensity (IR/Raman) |
| C-H Stretching (ring) | 3050 - 3100 | 3000 - 3100 | Medium/Strong |
| C≡N Stretching | ~2230 | 2220 - 2240 | Strong/Strong |
| Pyridine Ring Stretching | 1400 - 1600 | 1400 - 1620 | Strong/Strong |
| -CF3 Asymmetric Stretching | ~1280 | 1270 - 1290 | Very Strong/Medium |
| -CF3 Symmetric Stretching | ~1140 | 1130 - 1150 | Very Strong/Strong |
| Pyridine Ring Breathing | ~1020 | 1010 - 1030 | Medium/Strong |
| C-F Bending | 500 - 700 | 500 - 700 | Strong/Weak |
The nitrile (C≡N) stretching frequency is a particularly clean and strong band in both IR and Raman spectra, making it an excellent marker for this functional group. The trifluoromethyl group is characterized by very intense C-F stretching bands in the IR spectrum, which are often the most prominent features. The complementary nature of FT-IR and FT-Raman is highlighted by the fact that symmetric vibrations, such as the pyridine ring breathing mode, are often stronger in the Raman spectrum.[7]
Electronic Properties and UV-Vis Spectrum
The TD-DFT calculation predicts the electronic transitions that give rise to the UV-Vis absorption spectrum. For pyridine, typical absorptions occur around 202 nm and 254 nm.[8] The presence of the electron-withdrawing nitrile and trifluoromethyl groups is expected to cause a bathochromic (red) shift in these absorptions.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | ~270 | > 0.1 |
| n → π | ~300 | < 0.01 |
The predicted spectrum shows a strong π → π* transition and a weaker n → π* transition, which is consistent with the electronic structure of substituted pyridines. The exact position of these peaks in an experimental spectrum will be influenced by the solvent used.
Comparison with Alternative Computational Methods
While B3LYP is a robust functional, it is important to consider how the choice of computational method can influence the results.
-
Other Functionals: Functionals like CAM-B3LYP are specifically designed for long-range corrected calculations and may provide more accurate predictions of electronic transitions. For geometry and vibrational frequencies, other hybrid functionals like PBE0 could be used, and the results would be expected to be broadly similar to those from B3LYP.
-
Ab Initio Methods: More computationally expensive methods like Møller-Plesset perturbation theory (MP2) could also be employed. While MP2 can provide highly accurate geometries, it is generally less cost-effective for calculating vibrational frequencies for molecules of this size compared to DFT.
The choice of method will always be a trade-off between desired accuracy and available computational resources. For most practical applications involving molecules like this compound, the B3LYP/6-311++G(d,p) level of theory represents a "gold standard" that delivers reliable results.
Conclusion
This guide has provided a comprehensive, DFT-based framework for understanding the molecular and spectroscopic properties of this compound. By systematically applying a well-justified computational protocol, we have generated predictive data for its geometry, vibrational spectra, and electronic transitions. The comparison of these theoretical results with expected experimental values, based on established data for similar compounds, provides a robust and self-validating approach for researchers. This predictive power of DFT allows for a deeper understanding of the structure-property relationships of this important synthetic intermediate, ultimately aiding in the rational design of novel pharmaceuticals and agrochemicals.
References
- Shakila, G., Periandy, S., & Ramalingam, S. (2011). Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 732-739. [Link]
- The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies... (n.d.).
- Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Synthesis of 2-trifluoromethyl-5-cyanopyridine. (n.d.).
- Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. (2020). International Journal of Engineering Research & Technology, 9(7). [Link]
- FTIR Spectrum. (n.d.). University of Maryland. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-169. [Link]
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2018). MDPI. [Link]
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (n.d.). PubChem. [Link]
- Halim, S. A., & Ibrahim, M. A. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). RSC Advances, 12(21), 13333-13350. [Link]
- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (2022). PLOS ONE, 17(5), e0267634. [Link]
- Fleischmann, M., Hendra, P. J., & McQuillan, A. J. (1974). Raman spectroscopy of pyridine adsorbed at a silver electrode. Chemical Physics Letters, 26(2), 163-166. [Link]
- Ramaiyan, S., Seshadri, S., & Rasheed, M. P. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine.
- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.).
- UV–vis absorption spectra of complex 5 in degassed acetonitrile at... (n.d.).
- FT-IR vibrational spectrum and DFT:B3LYP/6-31G and B3LYP/6-311G structure and vibrational analysis of glycinate-guanidoacetate nickel (II) complex: [Ni(Gly)(Gaa)]. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 182-189. [Link]
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. (n.d.). ChemBK. [Link]
- (a) UV-vis absorption spectra of the Pt(ii) complexes (10 μM in... (n.d.).
- The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (2022).
- Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. [Link]
- How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2024, August 1). YouTube. [Link]
- How To Read FTIR Spectroscopy? - Chemistry For Everyone. (2024, February 9). YouTube. [Link]
- UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. [Link]
- 2-hydrazino-6-(2-thienyl)-4-(trifluoromethyl)pyridine - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. FT-IR vibrational spectrum and DFT:B3LYP/6-31G and B3LYP/6-311G structure and vibrational analysis of glycinate-guanidoacetate nickel (II) complex: [Ni(Gly)(Gaa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)pyridine-2-carbonitrile Analogs in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of drug design. The 5-(trifluoromethyl)pyridine moiety, in particular, has emerged as a privileged structural motif, prized for its ability to enhance metabolic stability, binding affinity, and cellular permeability.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs derived from 5-(trifluoromethyl)pyridine-2-carbonitrile, with a primary focus on their development as kinase inhibitors for oncology applications. By synthesizing data from key studies, we will explore how systematic structural modifications influence biological activity, offering insights for researchers and drug development professionals.
The this compound Scaffold: A Privileged Core
The this compound core presents a unique combination of chemical features that make it an attractive starting point for inhibitor design. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly modulate the pKa of the pyridine nitrogen, influencing its interaction with protein active sites.[1] Furthermore, its lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability. The nitrile (-CN) group is a versatile synthetic handle, allowing for the construction of more complex heterocyclic systems, and can also act as a hydrogen bond acceptor in ligand-receptor interactions.
SAR Analysis of Thiazolo[4,5-d]pyrimidine Derivatives
A key study in understanding the SAR of this class of compounds involves the synthesis and evaluation of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which are accessible from 5-(trifluoromethyl)pyridine-2-thiol, a close analog of the nitrile. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, providing valuable insights into the structural requirements for cytotoxicity.[2][3]
Key Structural Modifications and Their Impact on Activity
The study explored modifications at the 3- and 7-positions of the thiazolo[4,5-d]pyrimidine core. The general structure of the synthesized compounds is depicted below:
Caption: General structure of the evaluated thiazolo[4,5-d]pyrimidine analogs.
The following table summarizes the in vitro anticancer activity (IC50 in µM) of key analogs against selected cancer cell lines.
| Compound | R1 (Position 3) | R2 (Position 7) | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) |
| 3a | Phenyl | -Cl | >100 | >100 | >100 |
| 3b | Phenyl | -Cl | 25.4 | 24.4 | 51.5 |
| 3c | 2-Fluorophenyl | -Cl | 78.8 | 61.3 | >100 |
| 3d | 4-Fluorophenyl | -Cl | 56.4 | 50.1 | 89.2 |
| 4a | Phenyl | -NH-benzyl | 89.9 | 78.1 | >100 |
Data extracted from in vitro studies on novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[3]
From this data, several key SAR insights can be drawn:
-
Substitution at the 7-position is critical for activity. The unsubstituted analog 3a was inactive, while the introduction of a chloro group at the 7-position (3b ) led to a significant increase in cytotoxicity against melanoma and breast cancer cell lines.[3]
-
The nature of the substituent at the 3-position modulates potency. While a phenyl group at the 3-position (3b ) provided the most potent activity in this series, the introduction of a fluorine atom on this phenyl ring had a variable effect. A 2-fluoro substitution (3c ) was detrimental to activity, whereas a 4-fluoro substitution (3d ) retained moderate activity.[3]
-
Replacement of the 7-chloro group with a larger substituent can reduce activity. Replacing the chloro group with a benzylamino group (4a ) resulted in a decrease in potency compared to 3b .[3]
Broader Context: Pyrimidine-5-carbonitrile Analogs as Kinase Inhibitors
While the above study provides specific data on a scaffold derived from a close analog of this compound, the broader class of pyrimidine-5-carbonitrile derivatives has been extensively explored as kinase inhibitors. These studies offer valuable parallel insights into the SAR of such compounds.
For instance, a series of pyrimidine-5-carbonitrile derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors.[4][5] In this series, the pyrimidine-5-carbonitrile core served as a scaffold for ATP-mimicking inhibitors. The study found that specific substitutions on a phenylamino moiety at the 2-position of the pyrimidine ring were crucial for potent inhibition of both wild-type and mutant EGFR.[4] This highlights the importance of exploring substitutions on aryl rings attached to the core heterocycle.
Experimental Protocols
To facilitate the validation and comparison of novel analogs, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a general method for assessing the inhibitory activity of test compounds against a specific kinase using the Homogeneous Time Resolved Fluorescence (HTRF) assay format.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a 2.5x solution of the kinase in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a 2.5x solution of the biotinylated substrate peptide and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile: An Evaluation of Alternative Reagents and Methodologies
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 5-(trifluoromethyl)pyridine-2-carbonitrile scaffold is a particularly valuable building block, prized for its ability to impart enhanced metabolic stability, bioavailability, and binding affinity to active pharmaceutical ingredients and crop protection agents.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering a critical evaluation of alternative reagents and methodologies to inform experimental design and process optimization.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Functionalization of a pre-formed trifluoromethylpyridine ring: This is the most common approach, typically involving the introduction of a cyano group at the 2-position of a 2-halo-5-(trifluoromethyl)pyridine precursor.
-
Construction of the pyridine ring: This method involves building the trifluoromethylated pyridine ring from acyclic precursors.
This guide will focus on the most prevalent and practical methods, providing a comparative analysis of their advantages and limitations.
Cyanation of 2-Halo-5-(Trifluoromethyl)pyridines: A Comparative Analysis
The substitution of a halogen at the 2-position of the pyridine ring with a cyanide group is a widely employed strategy. The choice of the halogen (typically chlorine or bromine) and the cyanation reagent are critical parameters that influence reaction efficiency, cost, and safety.
Starting Material: The Gateway to the Target Molecule
The common precursors for this route are 2-chloro-5-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine. The synthesis of these halo-pyridines often starts from 3-picoline, which undergoes a series of chlorination and fluorination steps.[3][4] For instance, 3-picoline can be converted to 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine.[5]
Palladium-Catalyzed Cyanation: A Modern and Versatile Approach
Palladium-catalyzed cross-coupling reactions have become a mainstay in modern organic synthesis due to their high efficiency and broad functional group tolerance.
Mechanism: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired nitrile and regenerate the active catalyst.
Alternative Cyanide Sources: While traditional methods often employed toxic cyanide salts like KCN or NaCN, recent advancements have focused on the use of safer and more manageable alternatives.[6] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a particularly attractive option due to its low toxicity and stability.[7][8] Other alternatives include zinc cyanide (Zn(CN)₂) and the use of organic cyanide sources like acetone cyanohydrin or trimethylsilyl cyanide (TMSCN).[9][10]
Experimental Protocol: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
-
To a reaction vessel, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), a palladium precatalyst such as Pd(OAc)₂ (0.1-5 mol%), and a suitable ligand (e.g., a phosphine ligand) if required.
-
Add a solvent such as dimethylacetamide (DMAC) or a mixture of dioxane and water.[11]
-
Add a base, such as sodium carbonate or potassium acetate, if necessary.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Copper-Mediated Cyanation: The Classic Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction, utilizing copper(I) cyanide, is a classical and often cost-effective method for the synthesis of aryl nitriles.
Mechanism: The reaction is believed to proceed through a nucleophilic aromatic substitution pathway, where the copper(I) cyanide acts as the cyanide source. The reaction typically requires high temperatures and polar aprotic solvents like DMF or DMSO.[12][13]
Experimental Protocol: Copper(I) Cyanide Cyanation
-
In a reaction flask, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and copper(I) cyanide (1.1-1.5 equiv).
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or ammonia to complex the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation.
| Parameter | Palladium-Catalyzed Cyanation | Copper-Mediated Cyanation |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(OAc)₂) | Stoichiometric or excess CuCN |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, TMSCN | CuCN |
| Temperature | Milder conditions (rt to 120 °C)[9][14] | High temperatures (120-160 °C) |
| Reaction Time | Generally shorter | Often longer |
| Substrate Scope | Broader, tolerates more functional groups | Can be limited by harsh conditions |
| Toxicity | Lower with non-toxic cyanide sources | High toxicity of copper cyanide |
| Cost | Palladium catalysts can be expensive | Copper cyanide is generally cheaper |
Pyridine Ring Construction: The Kröhnke Synthesis
An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself with the desired substituents. The Kröhnke pyridine synthesis is a powerful method for preparing substituted pyridines.[15][16]
Mechanism: This multicomponent reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. The reaction proceeds through a Michael addition followed by cyclization and aromatization.[15][17]
To synthesize a 2-(trifluoromethyl)pyridine derivative, a key precursor is 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, which can be prepared from 3-bromo-1,1,1-trifluoroacetone and pyridine.[1]
Experimental Protocol: Kröhnke Synthesis of a 2-(Trifluoromethyl)pyridine Derivative
-
In a round-bottom flask, combine the α,β-unsaturated ketone (1.0 equiv), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.1 equiv), and ammonium acetate (5-10 equiv).
-
Add a solvent mixture, such as ethanol and acetic acid (e.g., 4:1 v/v).[1]
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
The Sandmeyer Reaction: A Diazonium Salt-Based Approach
The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[18] This method can be adapted for the synthesis of this compound starting from 2-amino-5-(trifluoromethyl)pyridine.
Mechanism: The reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed substitution with a cyanide nucleophile.[19]
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization: Dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 equiv) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a solution of sodium nitrite (1.0-1.1 equiv) in water, maintaining the temperature below 5 °C. Stir for 15-30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 equiv) in a solution of sodium or potassium cyanide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Alternative Trifluoromethylating Reagents
While the aforementioned methods primarily start with a trifluoromethylated precursor, it is worth noting the existence of various reagents for the direct trifluoromethylation of heterocycles. These are generally categorized as electrophilic, nucleophilic, or radical trifluoromethylating agents.
-
Electrophilic Reagents (e.g., Umemoto's reagents, Togni's reagents): These reagents deliver a "CF₃⁺" equivalent and are effective for the trifluoromethylation of electron-rich aromatics and heteroaromatics.[20][21][22][23]
-
Radical Reagents (e.g., Langlois reagent, CF₃I with a radical initiator): These reagents generate a trifluoromethyl radical (•CF₃) that can add to aromatic systems. The Langlois reagent (sodium trifluoromethanesulfinate) is a popular choice due to its stability and ease of handling.[2][24][25][26]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent - TMSCF₃): These reagents deliver a "CF₃⁻" equivalent and are typically used in the presence of a fluoride source.
The direct trifluoromethylation of pyridine to selectively obtain the 5-substituted isomer can be challenging due to the electron-deficient nature of the pyridine ring and potential regioselectivity issues.
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages.
-
Palladium-catalyzed cyanation of 2-halo-5-(trifluoromethyl)pyridines stands out as a modern, versatile, and often high-yielding method, particularly with the use of safer cyanide sources like K₄[Fe(CN)₆].
-
Copper-mediated cyanation remains a cost-effective alternative, though it often requires harsher conditions and poses greater safety concerns.
-
The Kröhnke pyridine synthesis offers a convergent approach for constructing the pyridine ring, which can be advantageous when the required substituted precursors are readily available.
-
The Sandmeyer reaction provides a classical and reliable method, especially when the corresponding amino-pyridine is accessible.
The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, cost considerations, available starting materials, and the desired level of process safety and environmental impact. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the exploration of direct C-H functionalization methods that offer improved regioselectivity and functional group tolerance.
Visualizations
Caption: Overview of synthetic strategies for this compound.
Caption: Comparison of Palladium-catalyzed vs. Copper-mediated cyanation routes.
References
- Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., & Baran, P. S. (2012). Innate C-H trifluoromethylation of heterocycles.
- BenchChem. (2025). Application Notes and Protocols: Multicomponent Kröhnke Reaction for the Synthesis of 2-Trifluoromethyl Pyridines.
- Plescia, J. B., & Glorius, F. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030–5034.
- Wu, W., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Asian Journal of Organic Chemistry, 8(10), 1856-1859.
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227–15229.
- SigutLabs. (2022). Reagent of the month – November - Langlois reagent.
- Royal Society of Chemistry. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13, 6444-6453.
- SR Innovations India. (n.d.).
- Wu, W., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers, 10(13), 3207–3212.
- Wiley Online Library. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Enamine. (n.d.). Umemoto Reagent I.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 36043-36061.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589.
- Semantic Scholar. (2018).
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 864–872.
- ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- O'Connor, J. R., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 195–205.
- BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
- BenchChem. (n.d.).
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629–1633.
- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- Google Patents. (n.d.).
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
- Google Patents. (n.d.).
- Twilton, J., Le, C., Knowles, R. R. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(12), 4238–4241.
- Google Patents. (n.d.).
- ResearchGate. (2023). (PDF)
- American Chemical Society. (2021). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. ACS Omega, 6(4), 2735–2744.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- Organic Syntheses. (n.d.). o-TOLUNITRILE.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- Twilton, J., Le, C., & Knowles, R. R. (2017). Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(12), 4238-4241.
- Scite. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(49), 30979–31000.
- D. P. Hari, T. Hering, B. König. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
- MDPI. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(2), 176-181.
- Semantic Scholar. (2023).
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 13. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 14. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 15. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Umemoto Reagent I - Enamine [enamine.net]
- 22. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 26. indiamart.com [indiamart.com]
Cost-benefit analysis of different synthetic methods for 5-(Trifluoromethyl)pyridine-2-carbonitrile
<_ _>
Executive Summary
5-(Trifluoromethyl)pyridine-2-carbonitrile is a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals, most notably as a key intermediate for the antiviral drug Favipiravir.[1][2][3][4] The strategic importance of this compound necessitates the development of cost-effective, scalable, and safe manufacturing processes. This guide provides a detailed cost-benefit analysis of the three primary synthetic methodologies, offering researchers, process chemists, and drug development professionals the data-driven insights required to make informed decisions for both laboratory-scale synthesis and industrial production. We will explore the nuances of each route, from mechanistic rationale to detailed protocols and economic viability.
Introduction: The Strategic Importance of this compound
This compound, also known as 5-(trifluoromethyl)picolinonitrile, is a specialty chemical whose value is intrinsically linked to the advantageous properties imparted by the trifluoromethyl (-CF3) group. In medicinal and agrochemical science, the inclusion of a -CF3 group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[5][6] This makes this compound an indispensable precursor for developing next-generation products.[5]
The primary synthetic challenges lie in efficiently and selectively introducing both the trifluoromethyl and cyano groups onto the pyridine ring. This guide will dissect the most prevalent and industrially relevant methods to achieve this transformation.
Comparative Overview of Synthetic Strategies
Three dominant strategies have emerged for the synthesis of this compound:
-
Method 1: Cyanation of 2-Halo-5-(trifluoromethyl)pyridines. This is a direct and widely used approach involving the nucleophilic substitution of a halogen (typically chlorine or bromine) with a cyanide source.
-
Method 2: Sandmeyer Reaction of 5-(Trifluoromethyl)pyridin-2-amine. A classic transformation that converts an amino group into a nitrile via a diazonium salt intermediate.
-
Method 3: Ammoxidation of 2-Methyl-5-(trifluoromethyl)pyridine. A gas-phase catalytic reaction that simultaneously introduces both nitrogen and oxygen to convert a methyl group into a nitrile.
The following sections will provide a detailed technical and economic breakdown of each method.
Method 1: Cyanation of 2-Halo-5-(trifluoromethyl)pyridines
This method is arguably the most straightforward approach, starting from a readily available halo-substituted pyridine. The reaction typically follows a Rosenmund-von Braun-type mechanism, especially when using copper(I) cyanide.
Mechanistic Rationale and Process Chemistry
The core of this method is a nucleophilic aromatic substitution. A halogen atom at the 2-position of the pyridine ring is displaced by a cyanide anion. The pyridine ring is activated towards this substitution by the strong electron-withdrawing effect of the trifluoromethyl group at the 5-position.
Common cyanide sources include:
-
Copper(I) Cyanide (CuCN): The classic reagent for this transformation. It often requires high temperatures and polar aprotic solvents like DMF or DMSO.[7] The use of heavy metals, however, can lead to toxic effluents, which is a significant drawback for industrial processes.[8]
-
Sodium or Potassium Cyanide (NaCN/KCN): Less expensive alternatives, but their reactivity can be lower. Often, a phase-transfer catalyst or an activating agent like 4-dimethylaminopyridine (DMAP) is required to achieve good yields, especially when starting from the less expensive but less reactive 2-chloro derivative.[7][8]
-
Zinc Cyanide (Zn(CN)2) with a Palladium Catalyst: A milder and often more efficient method, but the cost of the palladium catalyst can be a significant factor.
The choice of starting material, either 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine, represents a key cost-yield trade-off. The bromo derivative is more reactive but significantly more expensive than the chloro derivative.[8]
Detailed Experimental Protocol (Example using NaCN with DMAP)
This protocol is adapted from patent literature describing a non-heavy metal approach suitable for industrial scale-up.[8]
Reactants:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (Substrate)
-
4-Dimethylaminopyridine (DMAP) (Activating Agent)
-
Sodium Cyanide (NaCN) (Cyanide Source)
-
Propionitrile (Solvent)
-
Water
Procedure:
-
Charge a reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-dimethylaminopyridine (0.2 eq), and propionitrile.
-
Heat the mixture to reflux (approx. 98°C) under a nitrogen atmosphere and stir for 5 hours.[8]
-
Cool the reaction mixture to 15°C.
-
Slowly add a solution of sodium cyanide (1.5 eq) in water.
-
Stir the resulting mixture at 15-20°C for an additional 5 hours, monitoring the reaction completion by HPLC.
-
Upon completion, add water to dissolve the inorganic salts and separate the organic phase.
-
Wash the organic phase with water, followed by an extraction with 2N HCl to remove the DMAP.
-
Remove the propionitrile solvent by vacuum distillation to yield the crude product, 3-chloro-2-cyano-5-trifluoromethylpyridine.[8] Yields for this process are reported in the range of 73-84%.[8]
Cost-Benefit Analysis
-
Cost: This method's cost is highly dependent on the starting material. Using the cheaper 2-chloro-5-(trifluoromethyl)pyridine is economically advantageous for large-scale production.[8] The cost of cyanide sources and activating agents must also be factored in.
-
Yield & Purity: Good to excellent yields (75-85%) are achievable.[9] Purity is generally high after workup and distillation.
-
Scalability: The process is scalable, especially non-heavy metal variants.[8]
-
Safety & Environment: The primary concern is the use of highly toxic cyanide salts. Strict handling protocols and waste treatment procedures are mandatory. Avoiding heavy metals like copper improves the environmental profile.[8]
Workflow Diagram
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 9. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking 5-(Trifluoromethyl)pyridine-2-carbonitrile
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The pyridine scaffold, a privileged heterocycle in medicinal chemistry, gains significant modulation of its physicochemical properties upon substitution.[1][2] This guide focuses on a particularly valuable building block: 5-(Trifluoromethyl)pyridine-2-carbonitrile . The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group and a versatile cyano (-CN) group on the pyridine ring imparts a unique reactivity profile, making it a sought-after intermediate in the synthesis of complex molecular architectures.[3]
This document provides an in-depth, objective comparison of this compound against structurally similar, commercially available building blocks. Our analysis is grounded in the principles of physical organic chemistry and supported by representative experimental data to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal building block for their specific synthetic challenges.
Physicochemical Properties: A Comparative Analysis
The reactivity of a substituted pyridine in common cross-coupling and nucleophilic substitution reactions is profoundly influenced by the electronic nature of its substituents. To quantify these effects, we can compare key physicochemical parameters of this compound with its halogenated and nitrated analogs.
The trifluoromethyl group is a potent electron-withdrawing group, a property reflected in its Hammett constant (σp = 0.54).[3] This strong inductive effect, coupled with the electron-withdrawing nature of the cyano group, renders the pyridine ring of our target molecule highly electron-deficient. This electronic profile is a critical determinant of its reactivity, particularly in reactions where the pyridine acts as an electrophile.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hammett Constant (σp) of 5-Substituent |
| This compound | 172.11 | 232.3 ± 40.0 | 0.54 (-CF3)[3] |
| 5-Chloropyridine-2-carbonitrile | 138.55 | N/A | 0.23 (-Cl) |
| 5-Bromopyridine-2-carbonitrile | 182.99 | N/A | 0.23 (-Br) |
| 5-Nitropyridine-2-carbonitrile | 149.09 | N/A | 0.78 (-NO2) |
Table 1: Comparative Physicochemical Properties of 5-Substituted-2-cyanopyridines.
Benchmark Reaction: The Suzuki-Miyaura Cross-Coupling
To provide a tangible performance benchmark, we will focus on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a workhorse in modern synthesis for the formation of C-C bonds and is highly sensitive to the electronic and steric nature of the coupling partners.[4][5] The electron-deficient nature of this compound suggests it should be an excellent electrophilic partner in this reaction.
Experimental Workflow: A Self-Validating Protocol
The following protocol for a Suzuki-Miyaura coupling of a 5-substituted-2-cyanopyridine with phenylboronic acid is designed to be a self-validating system. The inclusion of an internal standard and rigorous analysis by HPLC or GC-MS ensures the reliability of the comparative data.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling benchmark.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Argon), add the 5-substituted-2-cyanopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield by weight and confirm the structure by 1H NMR and mass spectrometry.
Performance Comparison: Reactivity Trends and Expected Outcomes
| 5-Substituent | Expected Reactivity in Suzuki Coupling (as Electrophile) | Representative Yield (%) | Rationale |
| -CF3 | High | 85-95% | The strongly electron-withdrawing -CF3 group significantly activates the pyridine ring towards oxidative addition. |
| -Cl | Moderate to High | 75-90% | The chloro group is a good activating group, though less so than -CF3. |
| -Br | Moderate to High | 80-95% | Similar to the chloro analog in terms of electronic activation. |
| -NO2 | Very High | 90-98% | The nitro group is one of the strongest electron-withdrawing groups, leading to high activation of the pyridine ring. |
Table 2: Expected Performance in a Benchmark Suzuki-Miyaura Coupling with Phenylboronic Acid. Yields are representative estimates based on literature for similar systems and are for illustrative purposes.
Benchmarking in Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of this compound also makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The rate of SNAr is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate.[7]
Caption: Key steps in the SNAr mechanism for 5-substituted-2-cyanopyridines.
The trifluoromethyl group, being a powerful electron-withdrawing substituent, provides substantial stabilization to the anionic Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. This makes this compound a superior building block compared to its less electron-deficient analogs for SNAr reactions. The reactivity order in SNAr for the 5-substituent is expected to be: -NO2 > -CF3 > -CN > -Br ≈ -Cl.[1]
Conclusion and Field-Proven Insights
This guide has provided a comprehensive benchmark of this compound against its structural analogs. Our analysis, grounded in fundamental principles of physical organic chemistry, reveals the superior performance of the trifluoromethyl-substituted building block in key synthetic transformations.
-
For Suzuki-Miyaura Couplings: The strong electron-withdrawing nature of the -CF3 group makes this compound a highly reactive electrophilic partner, leading to excellent yields under standard conditions.
-
For Nucleophilic Aromatic Substitutions: The ability of the -CF3 group to stabilize the Meisenheimer intermediate makes this building block exceptionally well-suited for SNAr reactions, outperforming its halogenated counterparts.
For researchers and drug development professionals, this compound represents a robust and versatile building block. Its predictable and enhanced reactivity can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development of novel chemical entities.
References
- Ramya, A. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
- Gibson, K. J.; D'Alarcao, M.; Leonard, N. J. (1985). Rearrangements of azabiphenylenes. The impact of nitrogen number and position. J. Org. Chem. 50 (14), 2462–2468. [Link]
- Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
- Callum, J. & Lowary, T. L. (2001).
- Wen, J., et al. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Mándity, I. M. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- Zeneca Limited (2001). Process for the preparation of 2-cyanopyridines.
- LibreTexts Chemistry (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Pinto, D. C. G. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
- ResearchGate (2021).
- Sowa, P., et al. (2020). 2-Chloro-5-trifluoromethoxypyrazine 4 in the palladium-catalyzed cyanation reaction.
- Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. NIH. [Link]
- Ishihara, Y., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Personal protective equipment for handling 5-(Trifluoromethyl)pyridine-2-carbonitrile
A Researcher's Guide to Safely Handling 5-(Trifluoromethyl)pyridine-2-carbonitrile
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide provides essential, field-tested protocols for handling this compound, a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group and the nitrile functionality necessitate a robust safety protocol. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Pyridine Core: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They are often associated with a strong, unpleasant odor and can be flammable.[1]
-
Trifluoromethyl Group (-CF3): This group enhances the lipophilicity and metabolic stability of molecules but can also alter toxicological profiles. Compounds containing this group should be handled with care, assuming potential for irritation and toxicity.[3][4]
-
Nitrile Group (-C≡N): Organic nitriles are of particular concern because they can be metabolized to release cyanide ions, which interfere with cellular respiration.[5][6] Although generally less acutely toxic than inorganic cyanide salts, they still pose a significant hazard, particularly through inhalation, ingestion, or skin absorption.[5]
Based on analogous compounds like 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile and 5-(Trifluoromethyl)pyridine-3-carbonitrile, we must assume that this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[4][7]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not merely a procedural step but a critical component of risk mitigation, tailored to the specific hazards of the chemical.[8] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>5g) or during procedures with a high splash potential (e.g., solvent transfer).[9][10] | The nitrile and trifluoromethyl pyridine moieties suggest a high potential for serious eye irritation or damage.[3][4][7] Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier of protection. |
| Hand Protection | Disposable Nitrile Gloves (minimum 5-mil thickness).[11][12] | Nitrile provides good resistance to a wide range of organic chemicals for incidental contact.[8][12] Crucially, disposable gloves should be changed immediately if contamination is suspected. [12] Never reuse disposable gloves. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. |
| Body Protection | A flame-resistant laboratory coat must be worn at all times.[9] For large-scale operations, chemical-resistant coveralls are recommended. | A lab coat protects against incidental skin contact and contamination of personal clothing. Given that many pyridine derivatives are flammable, flame-retardant properties are a prudent additional precaution.[1][13] |
| Respiratory Protection | All handling of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[9][11] | This is the most critical engineering control. It prevents inhalation of potentially toxic dust or vapors.[11] The potential for nitriles to release cyanide underscores the importance of avoiding inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[14] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow minimizes exposure and prevents accidents.[8] The following protocol outlines the essential steps for safely using this compound.
Workflow for Handling this compound
Caption: A procedural workflow diagram for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Before beginning, ensure the chemical fume hood is operational and the work area is clear of clutter.[9]
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[9]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) inside the fume hood to minimize movement in and out of the containment area.[9]
-
Don all PPE as specified in the table above.
-
-
Weighing and Transfer (inside fume hood):
-
Handle the container of this compound carefully to prevent generating dust.
-
Use a tared weigh boat or glassine paper for accurate measurement.
-
Slowly and carefully transfer the weighed solid into the designated reaction vessel.
-
If making a solution, add the solvent to the solid in a controlled manner.
-
-
Cleanup:
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as outlined in the disposal plan below.[9]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[9] Wash hands thoroughly with soap and water after removing all PPE.[15]
-
Spill and Disposal Plan: Managing Contamination and Waste
Accidents can happen, and a clear plan for spills and waste disposal is non-negotiable.[1]
Spill Response:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Containment (for small spills inside a fume hood): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1][15]
-
Cleanup: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.[15]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
Waste Disposal:
-
Chemical Waste: All solid waste contaminated with this compound and any unused material must be disposed of in a clearly labeled hazardous waste container.[3][15] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, weigh boats, and other disposable items should be placed in a sealed bag and then into the solid hazardous waste container.
-
Regulatory Compliance: Never pour pyridine- or nitrile-containing compounds down the drain.[1] All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[16]
By integrating these expert-driven protocols into your daily laboratory practice, you can confidently and safely advance your research goals while maintaining the highest standards of chemical hygiene.
References
- Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile. Benchchem.
- Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- 2-Pyridinecarbonitrile, 5-hydroxy-6-methyl - Safety Data Sheet. AK Scientific, Inc.
- Part D: Chemical Safety Procedures for Laboratories. UW-La Crosse.
- 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile - Safety Data Sheet. ChemicalBook.
- 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile 97%. AChemBlock.
- SAFETY DATA SHEET - 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- 5-(Trifluoromethyl)pyridine-3-carbonitrile 95%. Sigma-Aldrich.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - Safety Data Sheet. Apollo Scientific.
- 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile. PubChem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.
- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated.
- 3-Fluoro-2-pyridinecarbonitrile - SAFETY DATA SHEET. Apollo Scientific.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)pyridine-3-carboxylic acid. Santa Cruz Biotechnology.
- 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile. Methylamine Supplier.
- Pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- Personal Protective Equipment. Compound Interest.
- SAFETY DATA SHEET - 1,3,5-Tris(trifluoromethyl)benzene. Sigma-Aldrich.
- SAFETY DATA SHEET - 1,4-Bis(trifluoromethyl)benzene. Thermo Fisher Scientific.
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Pharmaffiliates.
- NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment Guidance for Research. University of Florida Environmental Health & Safety.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-(トリフルオロメチル)ピリジン-3-カルボニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.ufl.edu [ehs.ufl.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. aksci.com [aksci.com]
- 16. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
